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Me-Tet-PEG4-NHBoc

Cat. No.: B15138036
M. Wt: 548.6 g/mol
InChI Key: NLCNHVGGRZZZPT-UHFFFAOYSA-N
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Description

Me-Tet-PEG4-NHBoc is a useful research compound. Its molecular formula is C26H40N6O7 and its molecular weight is 548.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40N6O7 B15138036 Me-Tet-PEG4-NHBoc

Properties

Molecular Formula

C26H40N6O7

Molecular Weight

548.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C26H40N6O7/c1-20-29-31-24(32-30-20)22-7-5-21(6-8-22)19-28-23(33)9-11-35-13-15-37-17-18-38-16-14-36-12-10-27-25(34)39-26(2,3)4/h5-8H,9-19H2,1-4H3,(H,27,34)(H,28,33)

InChI Key

NLCNHVGGRZZZPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Me-Tet-PEG4-NHBoc: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Me-Tet-PEG4-NHBoc is a bifunctional linker molecule integral to the advancement of bioconjugation and targeted drug delivery. Its unique architecture, featuring a methyl-tetrazine moiety, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the construction of complex biomolecules, most notably antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in inverse electron demand Diels-Alder (iEDDA) chemistry.

Chemical Structure and Properties

This compound, with the CAS Number 2143955-71-7, possesses a well-defined structure designed for specific chemical reactivity and biocompatibility. The molecule consists of a methyl-tetrazine (Me-Tet) group, which serves as a highly reactive "click chemistry" handle. This is connected to a four-unit polyethylene glycol (PEG4) spacer that enhances solubility and provides spatial separation between conjugated molecules. The linker is terminated with a tert-butyloxycarbonyl (Boc) protected amine (NHBoc), which can be deprotected to reveal a primary amine for further functionalization.

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2143955-71-7
Molecular Formula C26H40N6O7
Molecular Weight 548.64 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at -20°C for long-term stability

Core Application: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary utility of this compound lies in its ability to participate in the inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is renowned for its rapid kinetics, high specificity, and biocompatibility, making it ideal for applications in complex biological systems. The methyl-tetrazine moiety of this compound reacts selectively with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative, to form a stable covalent bond.

G cluster_reactants Reactants cluster_product Product This compound This compound Stable Conjugate Stable Conjugate This compound->Stable Conjugate iEDDA Reaction TCO-functionalized molecule TCO-functionalized molecule TCO-functionalized molecule->Stable Conjugate

Caption: iEDDA reaction of this compound with a TCO-functionalized molecule.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would generally involve the coupling of a methyl-tetrazine derivative to a pre-formed Boc-NH-PEG4-amine linker. The purification of such PEGylated compounds often relies on techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for iEDDA Reaction with a TCO-Functionalized Protein:

This protocol provides a general workflow for the conjugation of this compound to a TCO-modified protein.

  • Reagent Preparation:

    • Dissolve the TCO-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A molar excess of the tetrazine linker is typically used to ensure complete reaction with the TCO groups.

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by following the disappearance of the characteristic pink color of the tetrazine.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography (SEC).

    • The purified protein conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation.

G cluster_workflow Experimental Workflow A Prepare TCO-Protein in PBS C Mix and Incubate (1-2 hours, RT) A->C B Prepare this compound in DMSO B->C D Purify Conjugate (SEC or Desalting) C->D E Characterize Conjugate (SDS-PAGE, MS) D->E

Caption: General workflow for iEDDA conjugation.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of novel therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). The iEDDA reaction allows for the site-specific conjugation of cytotoxic drugs to antibodies, resulting in ADCs with improved homogeneity and therapeutic indices. The Boc-protected amine provides a latent functional group that can be deprotected for the attachment of other molecules of interest, further expanding its utility in creating multifunctional therapeutic agents.

Conclusion

This compound is a powerful and versatile bifunctional linker that has become an enabling tool for researchers in chemistry, biology, and medicine. Its well-defined structure and predictable reactivity in iEDDA ligations facilitate the construction of sophisticated bioconjugates for a range of applications, from basic research to the development of next-generation targeted therapies.

Me-Tet-PEG4-NHBoc: A Technical Guide to its Application in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of Me-Tet-PEG4-NHBoc, a heterobifunctional linker, in the advanced synthesis of Antibody-Drug Conjugates (ADCs). This document provides a comprehensive overview of its core application, leveraging bioorthogonal click chemistry for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies. Detailed experimental methodologies, quantitative data, and visual representations of the underlying chemical and biological processes are provided to facilitate its practical implementation in research and development settings.

Core Concepts and Application

This compound is a key enabling reagent for the construction of ADCs through the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) reaction. Its structure comprises three key functional components:

  • Methyl-Tetrazine (Me-Tet): An exceptionally reactive dienophile that rapidly and specifically reacts with a trans-cyclooctene (TCO) dienophile. This "click chemistry" reaction is characterized by its high speed and specificity, proceeding efficiently under mild, aqueous conditions without interfering with biological functionalities.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker-payload complex. This increased water solubility can improve the pharmacokinetic properties of the resulting ADC and prevent aggregation.

  • Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine then serves as a versatile attachment point for a cytotoxic payload.

The primary application of this compound is to act as a bridge, covalently connecting a therapeutic payload to an antibody. The workflow involves a two-stage process: first, the payload is attached to the linker, and second, the linker-payload conjugate is "clicked" onto a TCO-modified antibody.

Quantitative Data

The efficacy of the this compound linker is fundamentally tied to the kinetics of the tetrazine-TCO ligation. The reaction is known for its exceptional speed, which allows for efficient conjugation at low concentrations.

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹Aqueous buffers (e.g., PBS)[1]
Reaction Time Minutes to a few hoursRoom temperature[2]
Required Concentration Nanomolar to micromolarBiological media[1]
pH Range 6.0 - 9.0Phosphate-buffered saline (PBS)[3]

Experimental Protocols

The following section outlines a representative multi-step protocol for the synthesis of an ADC using this compound. This protocol is a composite of established methodologies for each chemical step.

Preparation of the Drug-Linker Conjugate

This phase involves the deprotection of the Boc group on this compound and the subsequent conjugation of a cytotoxic payload. For this example, we will use a payload containing an N-hydroxysuccinimide (NHS) ester reactive group, such as an activated form of Monomethyl Auristatin E (MMAE).

A. Boc Deprotection of this compound

  • Dissolution: Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.[4] The reaction is usually carried out at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to ensure complete removal of the Boc group.

  • Solvent Removal: Upon completion, remove the solvent and excess acid under reduced pressure.

  • Purification: The resulting Me-Tet-PEG4-NH2 can be purified by an appropriate method, such as precipitation or chromatography, to yield the free amine.

B. Conjugation of Payload to Me-Tet-PEG4-NH2

  • Dissolution: Dissolve the deprotected linker (Me-Tet-PEG4-NH2) and the NHS-ester activated payload in a suitable anhydrous, amine-free solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

  • Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction between the primary amine of the linker and the NHS ester of the payload.

  • Incubation: Allow the reaction to proceed at room temperature for several hours to overnight, with protection from light if the payload is light-sensitive.[5]

  • Purification: Purify the resulting drug-linker conjugate (e.g., Me-Tet-PEG4-MMAE) using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted components.

  • Characterization: Confirm the identity and purity of the drug-linker conjugate by mass spectrometry and HPLC.

Preparation of the TCO-Modified Antibody

This involves the modification of the antibody with a TCO-NHS ester to introduce the reactive handles for the click reaction.

  • Buffer Exchange: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0, at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[6]

  • TCO-NHS Ester Preparation: Dissolve a TCO-PEGx-NHS ester in anhydrous DMSO to create a stock solution.[2]

  • Conjugation Reaction: Add a molar excess (typically 5-20 fold) of the TCO-NHS ester solution to the antibody solution.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or tangential flow filtration, exchanging the buffer back to a storage-stable buffer like PBS.[2]

  • Characterization: Determine the average number of TCO groups per antibody, known as the degree of labeling (DOL), using UV-Vis spectroscopy or mass spectrometry.

Final ADC Synthesis via iEDDA Reaction
  • Reaction Setup: Combine the TCO-modified antibody and the drug-linker conjugate in a suitable reaction buffer (e.g., PBS, pH 7.4) at room temperature.[2]

  • Incubation: The reaction is typically rapid and can be complete within 1-2 hours.

  • Purification: Purify the final ADC from any unreacted drug-linker conjugate and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.[8]

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Common analytical techniques include:

    • Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution.[9]

    • Size-Exclusion Chromatography (SEC): To assess the level of aggregation.

    • Mass Spectrometry (MS): To confirm the identity and determine the average DAR of the intact ADC, as well as to analyze the light and heavy chains after reduction.[1][10]

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps for synthesizing an ADC using this compound.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Conjugate Synthesis cluster_antibody_prep Antibody Modification cluster_final_conjugation Final ADC Synthesis This compound This compound Deprotection Deprotection This compound->Deprotection TFA or HCl Me-Tet-PEG4-NH2 Me-Tet-PEG4-NH2 Deprotection->Me-Tet-PEG4-NH2 Conjugation Conjugation Me-Tet-PEG4-NH2->Conjugation Payload-NHS Payload-NHS Payload-NHS->Conjugation Drug-Linker Drug-Linker Conjugation->Drug-Linker Click_Reaction iEDDA Click Drug-Linker->Click_Reaction Antibody Antibody TCO_Modification Modification Antibody->TCO_Modification TCO-NHS TCO-NHS TCO-NHS->TCO_Modification TCO-Antibody TCO-Antibody TCO_Modification->TCO-Antibody TCO-Antibody->Click_Reaction ADC Final ADC Click_Reaction->ADC Purification Purification ADC->Purification Characterized_ADC Characterized ADC Purification->Characterized_ADC

Caption: ADC Synthesis Workflow using this compound.

Signaling Pathway for MMAE-based ADC

This diagram illustrates the mechanism of action of an ADC carrying the cytotoxic payload Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor.[11][12]

MMAE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-MMAE) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Inhibition of Tubulin Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest 6. Disruption of Microtubule Dynamics Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis 7. Induction of Apoptosis

Caption: Mechanism of action for an MMAE-based ADC.

References

An In-Depth Technical Guide to the Mechanism of Action of Me-Tet-PEG4-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Me-Tet-PEG4-NHBoc is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its utility is rooted in the principles of bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction. This guide elucidates the core mechanism of action of this compound, providing a technical overview of the underlying chemistry, representative experimental protocols, and quantitative data derived from analogous systems. The information presented is intended to equip researchers with the foundational knowledge required to effectively utilize this and similar reagents in their work.

Core Mechanism of Action: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary mechanism of action of this compound is its participation in an inverse electron demand Diels-Alder (iEDDA) reaction. This specific type of [4+2] cycloaddition occurs between the electron-deficient tetrazine ring of this compound and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO) derivative.[1][2]

This reaction is classified as a "click chemistry" process due to its high efficiency, specificity, and biocompatibility.[3] Key features of the tetrazine-TCO iEDDA reaction include:

  • Bioorthogonality: The reaction proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.[3]

  • Rapid Kinetics: The reaction is exceptionally fast, with second-order rate constants for similar tetrazine derivatives reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4]

  • Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion and forming a stable covalent bond.[3]

  • Catalyst-Free: The reaction does not require a metal catalyst, which is advantageous for biological applications.[3]

The this compound molecule consists of three key components:

  • Methyltetrazine (Me-Tet): The reactive moiety that participates in the iEDDA reaction.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances solubility and provides spatial separation between the conjugated molecules.

  • Boc-Protected Amine (NHBoc): A tert-butyloxycarbonyl-protected amine group that, upon deprotection, allows for conjugation to a second molecule of interest.

Signaling Pathways and Experimental Workflows

The application of this compound does not directly modulate a specific signaling pathway. Instead, it serves as a tool to create bioconjugates that can then be used to probe or manipulate signaling pathways. For example, an antibody conjugated to a cytotoxic drug via a this compound-derived linker can be used to target and kill cancer cells that overexpress a particular receptor, thereby impacting cell survival signaling.

The general experimental workflow for utilizing this compound in a bioconjugation experiment, such as the creation of an ADC, can be visualized as a two-step process. First, the molecule of interest (e.g., a cytotoxic drug) is coupled to the deprotected amine of the linker. Subsequently, this construct is reacted with a TCO-modified antibody.

G cluster_0 Step 1: Linker Activation and Payload Conjugation cluster_1 Step 2: Antibody Modification and Final Conjugation This compound This compound Deprotection (e.g., TFA) Deprotection (e.g., TFA) This compound->Deprotection (e.g., TFA) 1a Me-Tet-PEG4-NH2 Me-Tet-PEG4-NH2 Deprotection (e.g., TFA)->Me-Tet-PEG4-NH2 Payload Conjugation Payload Conjugation Me-Tet-PEG4-NH2->Payload Conjugation 1b Me-Tet-PEG4-Payload Me-Tet-PEG4-Payload Payload Conjugation->Me-Tet-PEG4-Payload Payload-COOH Payload-COOH Payload-COOH->Payload Conjugation iEDDA Reaction iEDDA Reaction Me-Tet-PEG4-Payload->iEDDA Reaction Antibody Antibody TCO-NHS Ester TCO-NHS Ester Antibody->TCO-NHS Ester 2a TCO-Modified Antibody TCO-Modified Antibody TCO-NHS Ester->TCO-Modified Antibody TCO-Modified Antibody->iEDDA Reaction 2b Antibody-Drug Conjugate Antibody-Drug Conjugate iEDDA Reaction->Antibody-Drug Conjugate

General workflow for ADC synthesis using this compound.

A more detailed representation of the iEDDA reaction at the molecular level is provided below.

G Reactants Me-Tet-PEG4-R + TCO-Antibody TransitionState [4+2] Cycloaddition Reactants->TransitionState iEDDA Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate Products Stable Conjugate + N2 Intermediate->Products Retro-Diels-Alder

The inverse electron demand Diels-Alder (iEDDA) reaction pathway.

Quantitative Data Summary

ParameterValueCompound/SystemReference
Second-Order Rate Constant (k₂) ~1 - 10 x 10³ M⁻¹s⁻¹Tetrazine & TCO[4]
Modification Efficiency 78% ± 10%scFv modification with Tetrazine-Styrene[1]
Reaction Conditions pH 6-9, Room TemperatureGeneral Tetrazine-TCO Ligation[4]

Note: The provided quantitative data is based on similar tetrazine-TCO systems and should be considered representative. Empirical optimization is recommended for specific applications.

Detailed Experimental Protocols

The following are representative protocols for antibody modification with a TCO group and subsequent conjugation with a tetrazine-containing molecule, adapted from published methodologies.

Protocol 1: Modification of an Antibody with a TCO-NHS Ester

Objective: To introduce a trans-cyclooctene (TCO) moiety onto an antibody for subsequent reaction with a tetrazine-functionalized molecule.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a spin desalting column.

  • TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Reaction Setup: Add the TCO-NHS ester stock solution to the antibody solution. A 10-20 molar excess of the TCO-NHS ester relative to the antibody is a common starting point for optimization. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) of the TCO-modified antibody using methods such as MALDI-TOF mass spectrometry or by reacting with a fluorescently labeled tetrazine and measuring the absorbance.

Protocol 2: iEDDA Reaction Between a TCO-Modified Antibody and a Tetrazine-Functionalized Molecule

Objective: To conjugate a tetrazine-containing molecule (e.g., Me-Tet-PEG4-Payload) to a TCO-modified antibody.

Materials:

  • TCO-modified antibody (from Protocol 4.1)

  • Tetrazine-functionalized molecule of interest

  • PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare a solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup: Add the tetrazine-functionalized molecule to the solution of the TCO-modified antibody. A 1.5 to 5-fold molar excess of the tetrazine compound over the TCO groups on the antibody is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, remove any unreacted tetrazine-functionalized molecule using a spin desalting column or size exclusion chromatography.

  • Characterization: Analyze the final conjugate using SDS-PAGE, which should show a shift in the molecular weight of the antibody. Further characterization can be performed using mass spectrometry and functional assays (e.g., ELISA to confirm antigen binding).[2]

Conclusion

This compound is a versatile chemical tool that leverages the power of the inverse electron demand Diels-Alder reaction for the precise and efficient construction of bioconjugates. Its bioorthogonal reactivity, rapid kinetics, and the stability of the resulting conjugate make it an invaluable asset in the development of sophisticated biomolecules such as ADCs. While specific quantitative data for this particular linker is not extensively published, the wealth of information on analogous systems provides a strong foundation for its successful implementation in research and development. The protocols and data presented in this guide offer a starting point for researchers to harness the potential of this compound in their bioconjugation strategies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Me-Tet-PEG4-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Me-Tet-PEG4-NHBoc, a heterobifunctional linker critical in the field of bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and data from analogous compounds.

Introduction

This compound is a key linker molecule featuring a methyl-tetrazine moiety for bioorthogonal click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility and pharmacokinetics, and a Boc-protected amine for subsequent conjugation. The tetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, such as trans-cyclooctene (TCO), providing a rapid and highly specific method for conjugating molecules in complex biological environments. The Boc-protected amine offers a stable, yet readily deprotectable, handle for the attachment of payloads or other functionalities.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₆H₄₀N₆O₇
Molecular Weight 548.64 g/mol
Appearance Expected to be a reddish solid or oil
Solubility Soluble in DMSO, DMF, CH₂Cl₂
Purity (Typical) >95% (as determined by HPLC)

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates: a methyl-tetrazine carboxylic acid and a mono-Boc-protected PEG4 diamine, followed by their coupling.

G cluster_0 Synthesis of Methyl-Tetrazine Carboxylic Acid cluster_1 Synthesis of Mono-Boc-Protected PEG4 Diamine cluster_2 Final Coupling A 4-Cyanobenzoic acid & Acetamidine HCl B Hydrazine A->B Reaction C 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid B->C Cyclization & Oxidation C_clone 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid D H₂N-PEG4-NH₂ E Di-tert-butyl dicarbonate (Boc)₂O D->E Mono-protection F Boc-NH-PEG4-NH₂ E->F F_clone Boc-NH-PEG4-NH₂ C_clone->F_clone Amide Coupling (EDC, NHS) G This compound F_clone->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

This procedure is adapted from general methods for synthesizing unsymmetrical tetrazines.[1]

  • Reaction Setup: In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), combine 4-cyanobenzoic acid (1 equivalent) and acetamidine hydrochloride (5 equivalents).

  • Addition of Hydrazine: Cautiously add anhydrous hydrazine (10-20 equivalents) to the solid mixture with stirring. Caution: This reaction is exothermic and releases ammonia gas; it must be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at 80°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: After cooling to room temperature, the intermediate dihydrotetrazine is oxidized. This can be achieved by the careful addition of an oxidizing agent such as sodium nitrite in an acidic medium.

  • Purification: The crude product is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the desired 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid as a purple solid.

Synthesis of mono-Boc-PEG4-diamine (Boc-NH-PEG4-NH₂)

This protocol describes the selective mono-protection of a diamine, which can be challenging due to the potential for di-substitution.[2]

  • Reaction Setup: Dissolve H₂N-PEG4-NH₂ (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Controlled Addition of Boc Anhydride: Cool the solution in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.8-1.0 equivalents) in the same solvent dropwise over several hours with vigorous stirring. The sub-stoichiometric amount of (Boc)₂O is crucial to minimize the formation of the di-Boc protected by-product.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The desired mono-Boc protected product is separated from unreacted diamine and the di-Boc protected by-product by column chromatography (silica gel or reverse-phase).

Amide Coupling to form this compound

This final step involves a standard amide bond formation.[3][4][5]

  • Activation of Carboxylic Acid: Dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Coupling Reaction: To the solution of the activated tetrazine, add a solution of Boc-NH-PEG4-NH₂ (1.1 equivalents) in DMF.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, the solvent is removed under high vacuum. The final product, this compound, is purified by reverse-phase HPLC.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of analytical techniques. The following tables provide expected and representative data based on closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5dAromatic protons on the tetrazine ring
~7.8dAromatic protons ortho to the PEG linker
~4.3t-CH₂- adjacent to the amide nitrogen
~3.6mPEG backbone protons (-O-CH₂-CH₂-O-)
~3.1t-CH₂- adjacent to the Boc-protected amine
~3.0sMethyl protons on the tetrazine ring
~1.4stert-butyl protons of the Boc group

Table 3: Representative ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~170Amide carbonyl carbon
~167Tetrazine ring carbon (adjacent to methyl)
~163Tetrazine ring carbon (adjacent to aryl)
~156Boc carbonyl carbon
~135-128Aromatic carbons
~80Quaternary carbon of the Boc group
~70PEG backbone carbons
~40Carbons adjacent to nitrogens in PEG chain
~28Methyl carbons of the Boc group
~21Methyl carbon on the tetrazine ring

Note: The exact chemical shifts will depend on the solvent and specific conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

Table 4: Expected Mass Spectrometry Data

Ionization ModeExpected m/z
ESI+[M+H]⁺, [M+Na]⁺, [M+K]⁺
ESI-[M-H]⁻
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. A typical method would involve a reverse-phase C18 column with a gradient elution of acetonitrile and water (often with 0.1% trifluoroacetic acid). The purity is determined by the percentage of the area of the product peak relative to the total area of all peaks in the chromatogram.

Application in Drug Development: ADC Synthesis Workflow

This compound serves as a linker in the synthesis of ADCs. The following diagram illustrates the logical workflow.

G A This compound B Acidic Deprotection (e.g., TFA) A->B C Me-Tet-PEG4-NH₂ B->C E Amide Coupling C->E D Drug Payload (with carboxylic acid or activated ester) D->E F Me-Tet-PEG4-Drug Conjugate E->F H iEDDA Bioorthogonal Ligation F->H G TCO-modified Antibody G->H I Antibody-Drug Conjugate (ADC) H->I

Caption: Workflow for ADC synthesis using this compound.

Conclusion

This technical guide outlines the synthesis and characterization of this compound, a versatile linker for advanced bioconjugation applications. The proposed synthetic route, based on established chemical transformations, provides a clear pathway for its preparation. The characterization data, while representative, offers a solid framework for the quality control of this important molecule. The logical workflows presented highlight its utility in the development of targeted therapeutics such as ADCs.

References

The Inverse Electron Demand Diels-Alder Reaction: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in chemical biology, materials science, and drug development, owing to its rapid kinetics, high specificity, and biocompatibility. This technical guide provides an in-depth overview of the core principles of the IEDDA reaction, detailed experimental protocols, and quantitative data to facilitate its application in research and therapeutic development.

Core Principles

The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile.[1] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The reversal of electron demand is achieved by incorporating electron-withdrawing groups on the diene and electron-donating groups on the dienophile.[2] This unique electronic arrangement leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene, resulting in exceptionally fast reaction rates.[2][3]

The most prominent class of dienes used in IEDDA reactions are 1,2,4,5-tetrazines, while highly strained alkenes and alkynes, such as trans-cyclooctenes (TCO), serve as efficient dienophiles.[3][4] The reaction between a tetrazine and a TCO derivative is often referred to as "tetrazine ligation" and is a cornerstone of bioorthogonal chemistry.[3][5] This reaction is characterized by its catalyst-free nature, proceeding readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature), and producing only nitrogen gas as a byproduct.[1][3]

Quantitative Data: Reaction Kinetics

The second-order rate constants of IEDDA reactions are a critical parameter for their application, particularly in biological systems where low concentrations of reactants are often employed. The reactivity of the diene and dienophile can be tuned by modifying their electronic and steric properties. The following tables summarize the reported second-order rate constants for various tetrazine and dienophile pairs.

Diene (Tetrazine)DienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000[6]
3,6-diphenyl-s-tetrazinetrans-cyclooctene (TCO)~800 - 30000[7]
6-Methyl-substituted tetrazinetrans-cyclooctene (TCO)~1000[7]
3-(p-benzylaminophenyl)-6-methyl-s-tetrazinetrans-cyclooctene (TCO)HighNot Specified
3,6-bis(pyridyl)-1,2,4,5-tetrazineNorbornene1.9[3][8]
Dipyridyl tetrazineStrained alkynes (e.g., BCN)Varies[4]
Pyridyl-tetrazineArylethynyltrifluoroboratesup to 21[9]
Metallated 2-pyridyltetrazineVinylferrocene2.80 ± 0.1[10][11]
Metallated 2-pyridyltetrazineStyrene6.03 x 10⁻²[11]
Metallated 2-pyridyltetrazinetrans-cyclooctene (TCO)4.06 x 10⁵[11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of IEDDA reactions. Below are protocols for a general tetrazine-TCO ligation and a more specific protein-protein conjugation.

General Tetrazine-TCO Ligation Protocol

This protocol describes a general procedure for the reaction between a TCO-containing molecule (A) and a tetrazine-containing molecule (B).[12]

Materials:

  • TCO-functionalized molecule (A)

  • Tetrazine-functionalized molecule (B)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 0.01 mmol of the TCO-functionalized molecule (A) in 0.5 mL of DMF.

  • Prepare a 0.01 M solution of the tetrazine-functionalized molecule (B) in DMF.

  • Add the tetrazine solution dropwise to the solution of molecule A. The characteristic red color of the tetrazine should disappear upon reaction.

  • Continue adding the tetrazine solution until a faint red color persists, indicating the complete consumption of molecule A.

  • Evaporate the DMF under high vacuum to obtain the product (C).

  • Confirm the product formation and purity using appropriate analytical techniques, such as mass spectrometry.[12]

Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol outlines the steps for conjugating two proteins using a TCO-NHS ester and a tetrazine-NHS ester.[1]

Materials:

  • Protein 1

  • Protein 2

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

Step 1: Activation of Protein 1 with TCO-NHS ester

  • In a microcentrifuge tube, mix 100 µg of Protein 1 with 5 µL of 1 M NaHCO₃ and 100 µL of PBS.

  • Add 20 nmol of TCO-PEG-NHS ester to the protein solution.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column according to the manufacturer's instructions.

Step 2: Activation of Protein 2 with Tetrazine-NHS ester

  • In a separate microcentrifuge tube, mix 100 µg of Protein 2 with 5 µL of 1 M NaHCO₃ and 100 µL of PBS.

  • Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the protein solution.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Remove the excess, unreacted tetrazine-PEG-NHS ester using a spin desalting column.

Step 3: IEDDA Conjugation

  • Mix the desalted TCO-activated Protein 1 and the desalted tetrazine-activated Protein 2 in a 1:1 molar ratio.

  • Rotate the reaction mixture for 1 hour at room temperature.

  • The resulting protein-protein conjugate is now ready for downstream applications.

Visualizations: Workflows and Pathways

Graphviz diagrams are provided below to illustrate key workflows involving the IEDDA reaction in drug development and research.

IEDDA_Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation & Therapy/Imaging mAb_TCO Antibody-TCO Conjugate TumorCell Tumor Cell with Target Antigen mAb_TCO->TumorCell Administration & Binding Therapy_Imaging Tumor-Specific Therapy/Imaging Clearance Clearance of Unbound Antibody Radio_Tz Radiolabeled Tetrazine Clearance->Radio_Tz Administration of Radiolabeled Tetrazine Radio_Tz->mAb_TCO IEDDA Reaction (in vivo)

Caption: Workflow for pretargeted radioimmunotherapy using IEDDA.

Cellular_Imaging_Workflow cluster_labeling Cellular Labeling cluster_imaging Imaging TCO_Biomolecule Biomolecule of Interest (e.g., protein, glycan) functionalized with TCO LiveCell Live Cell TCO_Biomolecule->LiveCell Metabolic or Chemical Labeling Fluorescence Fluorescence Signal at Target Location LiveCell->Fluorescence IEDDA Reaction & Fluorescence Activation Fluoro_Tz Fluorogenic Tetrazine Probe Fluoro_Tz->LiveCell Addition of Probe Drug_Delivery_Logical_Relationship cluster_prodrug Prodrug Design cluster_activation Site-Specific Activation Drug_Dienophile Drug-Dienophile Conjugate (Inactive) IEDDA IEDDA Reaction Drug_Dienophile->IEDDA Targeting_Diene Targeting Moiety- Tetrazine Conjugate Targeting_Diene->IEDDA Active_Drug Active Drug (Released) IEDDA->Active_Drug Release

References

The Indispensable Role of the Boc Protecting Group in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its popularity stems from its ease of introduction, stability under a range of reaction conditions, and, most critically, its facile removal under specific acidic conditions. This technical guide provides an in-depth exploration of the function and application of the Boc protecting group, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group that temporarily masks the nucleophilicity of primary and secondary amines, preventing them from undergoing unwanted side reactions. Its steric bulk and electronic properties render the protected amine unreactive towards many reagents, allowing for chemical transformations at other sites of a complex molecule.

Key Attributes of the Boc Protecting Group:

  • Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1]

  • Acid Labile: It is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

  • Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the reaction mechanisms for the introduction and removal of the Boc group is essential for its effective implementation.

Boc Protection of Amines

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable and volatile byproducts, carbon dioxide and tert-butanol.[3] While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) are often used to scavenge the proton generated and accelerate the reaction.[4][5]

Boc_Protection Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Boc_Amine tBuOH tert-Butanol Boc2O->tBuOH Decomposition CO2 CO₂ Boc2O->CO2

Diagram 1. Simplified workflow of Boc protection of an amine.
Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[1][6]

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Protonation Acid H⁺ (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tBu_Cation->Isobutene Deprotonation Boc_Protection_Workflow start Start dissolve_amine Dissolve benzylamine and TEA in DCM start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_boc2o Add Boc₂O solution dropwise cool->add_boc2o warm_stir Warm to RT and stir for 2-4h add_boc2o->warm_stir monitor_tlc Monitor reaction by TLC warm_stir->monitor_tlc monitor_tlc->warm_stir Incomplete quench Quench with water monitor_tlc->quench Reaction complete extract Work-up: - Wash with 1M HCl - Wash with NaHCO₃ - Wash with brine quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography (if needed) dry_concentrate->purify end End purify->end Orthogonal_Protection cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy Boc_N Nα-Boc Boc_Deprotection TFA (mild acid) Boc_N->Boc_Deprotection Side_Chain_Bzl Side-Chain-Bzl Final_Cleavage_Boc HF (strong acid) Side_Chain_Bzl->Final_Cleavage_Boc Fmoc_N Nα-Fmoc Fmoc_Deprotection Piperidine (base) Fmoc_N->Fmoc_Deprotection Side_Chain_tBu Side-Chain-tBu Final_Cleavage_Fmoc TFA (acid) Side_Chain_tBu->Final_Cleavage_Fmoc Title Orthogonal Protection Strategies in SPPS

References

Me-Tet-PEG4-NHBoc molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Me-Tet-PEG4-NHBoc, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Molecular Attributes

This compound is a specialized chemical linker that features a methyl-tetrazine moiety, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. This combination of functional groups makes it a versatile tool for covalently linking molecules, particularly in the construction of ADCs. The PEG spacer enhances solubility and reduces aggregation, while the tetrazine and protected amine groups allow for specific, controlled conjugation reactions.

PropertyValueSource
Molecular Formula C26H40N6O7[1]
Molecular Weight 548.64 g/mol [1]
CAS Number 2143955-71-7[1]

Mechanism of Action: Inverse Electron Demand Diels-Alder Reaction

The primary utility of this compound lies in its ability to participate in an inverse electron demand Diels-Alder (iEDDA) reaction.[2] This is a type of "click chemistry" reaction that is highly efficient and specific. The electron-deficient tetrazine ring on the linker rapidly and selectively reacts with a strained alkene, most commonly a trans-cyclooctene (TCO) group, which can be engineered onto a target molecule such as an antibody. This reaction proceeds quickly under mild, biocompatible conditions without the need for a catalyst.[2]

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates a typical workflow for the creation of an antibody-drug conjugate using this compound. The process involves the initial preparation of the linker and payload, followed by the conjugation to a TCO-modified antibody.

ADC_Conjugation_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final ADC Assembly linker This compound deprotection Boc Deprotection (e.g., TFA) linker->deprotection activated_linker Me-Tet-PEG4-NH2 deprotection->activated_linker linker_payload Linker-Payload Conjugate activated_linker->linker_payload payload Drug Payload (with reactive group, e.g., NHS ester) payload->linker_payload iedda iEDDA Reaction (Click Chemistry) linker_payload->iedda antibody Target Antibody tco_modification TCO Modification antibody->tco_modification tco_antibody TCO-Antibody tco_modification->tco_antibody tco_antibody->iedda adc Antibody-Drug Conjugate (ADC) iedda->adc

ADC Conjugation Workflow

Experimental Protocols

1. Deprotection of this compound (if conjugating to a payload first):

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to obtain the deprotected Me-Tet-PEG4-NH2 linker.

  • Confirm deprotection via mass spectrometry.

2. Conjugation of Deprotected Linker to a Payload (e.g., with an NHS ester):

  • Dissolve the deprotected linker and the NHS-ester functionalized payload in an appropriate anhydrous solvent (e.g., DMF or DMSO) containing a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the linker-payload conjugate using an appropriate chromatographic method (e.g., HPLC).

3. iEDDA Reaction with TCO-Modified Antibody:

  • Prepare the TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Dissolve the tetrazine-functionalized payload in a biocompatible solvent (e.g., DMSO).

  • Add a molar excess of the tetrazine-payload to the antibody solution. The exact molar ratio should be optimized.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or SDS-PAGE.

  • Remove the excess, unreacted linker-payload using a desalting column or size-exclusion chromatography.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using methods like UV-Vis spectroscopy, mass spectrometry, or HIC.

References

Principles of Bioorthogonal Chemistry with Tetrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of bioorthogonal chemistry centered on the use of tetrazines. It is designed to serve as a technical resource for researchers and professionals in the fields of chemical biology, drug development, and molecular imaging. This document details the underlying chemical theory, provides quantitative kinetic data, and offers detailed experimental protocols for the application of tetrazine-based bioorthogonal reactions.

Core Principles of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1] The term, coined by Carolyn R. Bertozzi, describes reactions that are both non-toxic and highly selective, involving functional groups that are abiotic.[1] For a reaction to be considered bioorthogonal, it must meet several stringent criteria:

  • Selectivity: The reacting partners must only react with each other, ignoring the vast array of other functional groups present in a biological environment.[1]

  • Biocompatibility: The reactants and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.[1]

  • Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments to be useful for in vivo applications.[1]

  • Stability: The reactants and the resulting covalent bond must be stable under physiological conditions.[1]

The Tetrazine Ligation: An Exceptionally Fast Bioorthogonal Reaction

Among the toolkit of bioorthogonal reactions, the tetrazine ligation has emerged as a particularly powerful method due to its exceptionally fast reaction kinetics.[2][3] This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between an electron-deficient 1,2,4,5-tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO).[2][4]

The key features of the tetrazine ligation include:

  • Extraordinary Speed: Second-order rate constants can reach up to 106 M-1s-1, allowing for efficient labeling at very low concentrations.[1][5]

  • Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N2), driving the reaction to completion and forming a stable dihydropyridazine product.[1]

  • Tunable Reactivity: The reaction rate can be modulated by altering the substituents on both the tetrazine and the dienophile, enabling applications such as staged labeling.[6]

  • Fluorogenic Potential: Many tetrazine-fluorophore conjugates are quenched, and their fluorescence is "turned on" upon reaction with a dienophile, which is highly advantageous for in vivo imaging.[2]

Quantitative Data: Reaction Kinetics of Tetrazine Ligations

The rate of the iEDDA reaction is highly dependent on the electronic properties of the tetrazine and the ring strain of the dienophile. Electron-withdrawing groups on the tetrazine accelerate the reaction, while electron-donating groups slow it down.[6] The table below summarizes the second-order rate constants for various tetrazine and dienophile pairs.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)20009:1 Methanol/Water[2]
3,6-di-(2-pyridyl)-s-tetrazineBicyclononyne (BCN)118Methanol[6]
3,6-diphenyl-s-tetrazineBicyclononyne (BCN)3.2Methanol[6]
3-(4-fluorophenyl)-6-(pyridin-2-yl)-s-tetrazineBicyclononyne (BCN)23Methanol[6]
3,6-di-(4-methoxyphenyl)-s-tetrazineBicyclononyne (BCN)0.58Methanol[6]
3,6-di-(methyl)-s-tetrazinetrans-cyclooctene (TCO)~1000Aqueous[7]
Pyridyl-tetrazine (Py-Tz)axial-TCO>10000Not specified[7]
Phenyl-tetrazine (Ph-Tz)axial-TCO~1700Not specified[7]
Methyl-tetrazine (Me-Tz)axial-TCO~1700Not specified[7]
Triazolyl-tetrazineaxial-TCO10332Not specified[7]

Experimental Protocols

Protocol for Labeling a Protein with a Tetrazine-NHS Ester

This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a commercially available tetrazine-PEG-NHS ester.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Tetrazine-PEG-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Spin desalting columns

  • 1 M Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein at a concentration of 1-5 mg/mL in PBS.

    • Add 1 M NaHCO₃ to the protein solution to adjust the pH to 8.0-8.5. For every 100 µL of protein solution, add 5 µL of 1 M NaHCO₃.[1]

  • Tetrazine-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the Tetrazine-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is typically used.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Purification of the Labeled Protein:

    • Remove the unreacted Tetrazine-NHS ester using a spin desalting column according to the manufacturer's instructions.[1]

    • Elute the labeled protein with PBS.

  • Characterization:

    • Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA).

    • Confirm successful labeling and determine the degree of labeling using mass spectrometry (electrospray ionization is common for proteins).[8][9]

Protocol for Synthesis of a Tetrazine-Fluorophore Conjugate

This protocol describes a general method for conjugating a tetrazine amine to a fluorophore NHS ester.

Materials:

  • Amine-functionalized tetrazine (e.g., 3-(4-benzylamino)-1,2,4,5-tetrazine)

  • Fluorophore-NHS ester (e.g., Alexa Fluor 750 NHS ester)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Reaction Setup:

    • Dissolve the amine-functionalized tetrazine in anhydrous DMF.

    • In a separate vial, dissolve the fluorophore-NHS ester in anhydrous DMF.

    • Add the fluorophore-NHS ester solution to the tetrazine solution. A slight molar excess of the tetrazine may be used.

    • Add a base such as TEA or DIPEA to the reaction mixture to facilitate the reaction.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature in the dark for 5 hours to overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the tetrazine-fluorophore conjugate using preparative RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Visualizations

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Protein_Labeling_Workflow A Protein with TCO C Mix Reactants (Physiological Buffer) A->C B Tetrazine-Fluorophore Conjugate B->C D iEDDA Reaction C->D E Labeled Protein D->E F Purification (e.g., SEC) E->F G Purified Labeled Protein F->G H Analysis (SDS-PAGE, MS) G->H I Imaging/Downstream Application G->I

Caption: Experimental workflow for protein labeling.

Reactivity_Stability cluster_tetrazine Tetrazine Substituent cluster_properties Properties EWG Electron-Withdrawing Group (EWG) (e.g., Pyridyl) Reactivity Increased Reactivity (Faster k₂) EWG->Reactivity Lowers LUMO energy ReducedStability Decreased Stability (Shorter half-life) EWG->ReducedStability Increases susceptibility to degradation EDG Electron-Donating Group (EDG) (e.g., Alkyl, Methoxy) Stability Increased Stability (Longer half-life) EDG->Stability Stabilizes the ring ReducedReactivity Decreased Reactivity (Slower k₂) EDG->ReducedReactivity Raises LUMO energy

Caption: Tetrazine substituent effects on reactivity and stability.

References

Methodological & Application

Application Notes and Protocols for Me-Tet-PEG4-NHBoc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the utilization of Me-Tet-PEG4-NHBoc, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). This linker facilitates a highly efficient and specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb) through "click chemistry."

Introduction to this compound

This compound is a state-of-the-art linker molecule designed for the synthesis of ADCs. Its structure comprises three key functional components:

  • Methyl-Tetrazine (Me-Tet): An electron-deficient diene that rapidly and specifically reacts with a trans-cyclooctene (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with biological functional groups.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the solubility and stability of the ADC. PEG linkers can also influence the pharmacokinetic properties of the conjugate.

  • Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal a free amine, which can then be coupled to a cytotoxic payload.

Overall Experimental Workflow

The synthesis of an ADC using this compound involves a multi-step process that begins with the preparation of the individual components and culminates in the purification and characterization of the final conjugate.

ADC_Workflow cluster_linker_prep Linker-Payload Preparation cluster_mab_prep Antibody Preparation cluster_adc_synthesis ADC Synthesis & Purification Boc_Deprotection Boc Deprotection of This compound Linker_Payload_Conjugation Conjugation to form Me-Tet-PEG4-Payload Boc_Deprotection->Linker_Payload_Conjugation Free Amine Payload_Activation Payload Activation (e.g., with NHS/EDC) Payload_Activation->Linker_Payload_Conjugation Activated Payload Click_Reaction iEDDA Click Reaction: mAb-TCO + Linker-Payload Linker_Payload_Conjugation->Click_Reaction mAb_Modification Modification of mAb with TCO-NHS ester mAb_Modification->Click_Reaction Purification Purification of ADC (e.g., HIC, SEC) Click_Reaction->Purification Characterization Characterization of ADC (e.g., DAR, Purity) Purification->Characterization

Caption: Overall workflow for ADC synthesis using this compound.

Experimental Protocols

Step 1: Preparation of the Me-Tet-PEG4-Payload Conjugate

This initial phase involves the deprotection of the amine group on the this compound linker, followed by its conjugation to the desired cytotoxic payload.

3.1.1. Protocol for Boc Deprotection of this compound

The Boc protecting group is readily removed under acidic conditions to yield a free primary amine.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected Me-Tet-PEG4-NH2 linker.

3.1.2. Protocol for Payload Activation and Conjugation

For payloads containing a carboxylic acid, activation with EDC and NHS is a common method to facilitate amide bond formation with the free amine of the linker.

  • Materials:

    • Deprotected Me-Tet-PEG4-NH2

    • Cytotoxic payload with a carboxylic acid group

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Diisopropylethylamine (DIPEA)

    • High-performance liquid chromatography (HPLC) for purification

  • Procedure:

    • Dissolve the cytotoxic payload in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the payload solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • In a separate vial, dissolve the deprotected Me-Tet-PEG4-NH2 in anhydrous DMF or DMSO and add 2-3 equivalents of DIPEA.

    • Add the solution of the deprotected linker to the activated payload solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or overnight if necessary.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the Me-Tet-PEG4-Payload conjugate by preparative HPLC.

Step 2: Preparation of the TCO-Modified Monoclonal Antibody

The antibody is functionalized with a TCO group, typically by reacting lysine residues with a TCO-NHS ester.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

    • TCO-PEGn-NHS ester (the PEG length can be varied to optimize properties)

    • Anhydrous DMSO

    • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification

  • Procedure:

    • Perform a buffer exchange for the mAb into a reaction buffer (e.g., PBS, pH 8.0-8.5) to facilitate the NHS ester reaction.

    • Prepare a stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO.

    • Add a 5-20 molar excess of the TCO-PEGn-NHS ester to the mAb solution. The exact ratio should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

    • Remove the excess, unreacted TCO-PEGn-NHS ester and exchange the buffer back to a storage buffer (e.g., PBS, pH 7.4) using a desalting column (SEC).

    • Determine the degree of labeling (average number of TCO groups per antibody) using methods such as MALDI-TOF mass spectrometry or by reacting with a tetrazine-fluorophore conjugate and measuring the absorbance.

Step 3: ADC Synthesis via iEDDA Click Reaction

The TCO-modified antibody is reacted with the Me-Tet-PEG4-Payload conjugate to form the final ADC.[1]

  • Materials:

    • TCO-modified mAb

    • Me-Tet-PEG4-Payload conjugate

    • Reaction buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Dissolve the Me-Tet-PEG4-Payload conjugate in a minimal amount of a biocompatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

    • Add a 1.5-5 molar excess of the Me-Tet-PEG4-Payload conjugate to the TCO-modified mAb. The stoichiometry can be adjusted to control the reaction rate and ensure complete conjugation.

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction is typically very fast, with significant product formation occurring within the first hour.[2]

    • Monitor the reaction progress by analyzing aliquots using techniques like hydrophobic interaction chromatography (HIC) to observe the formation of the ADC and the disappearance of the starting mAb.

Step 4: Purification and Characterization of the ADC

The final ADC must be purified to remove any unreacted payload-linker and other impurities. The purified ADC is then thoroughly characterized.

3.4.1. Purification

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating proteins based on their hydrophobicity. Since the payload is typically hydrophobic, ADCs with different drug-to-antibody ratios (DAR) can be separated. This method can also be used to remove unconjugated antibody.

  • Size-Exclusion Chromatography (SEC): SEC is used to remove smaller impurities such as excess linker-payload and to assess the level of aggregation in the final ADC product.

3.4.2. Characterization

  • Drug-to-Antibody Ratio (DAR) Determination:

    • HIC-HPLC: The peak areas of the different DAR species can be integrated to calculate the average DAR.

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be estimated.

    • Mass Spectrometry (MS): Native MS or LC-MS after deglycosylation can provide a precise measurement of the mass of the different DAR species, allowing for accurate DAR determination.

  • Purity and Aggregation Analysis:

    • SEC-HPLC: Used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

    • SDS-PAGE: Can be used under reducing and non-reducing conditions to assess the integrity of the ADC.

  • In Vitro Cell-Based Assays: The potency of the ADC is evaluated using cell viability assays on target and non-target cell lines to determine its efficacy and specificity.

Quantitative Data Summary

The following tables provide representative data that can be generated during the ADC development process using this compound. The exact values will vary depending on the specific antibody, payload, and reaction conditions used.

Table 1: Reaction Conditions and Resulting Drug-to-Antibody Ratio (DAR)

Molar Excess of TCO-NHS Ester (to mAb)Molar Excess of Me-Tet-PEG4-Payload (to TCO-mAb)Average DAR (by HIC)
521.8
1033.5
2055.2

Table 2: Characterization of Purified ADC

Analytical MethodParameterResult
HIC-HPLCAverage DAR3.5
SEC-HPLCMonomer Purity>98%
SEC-HPLCAggregates<2%
Native Mass SpectrometryMajor DAR SpeciesDAR 4
In Vitro CytotoxicityIC50 (Target Cells)0.5 nM
In Vitro CytotoxicityIC50 (Non-Target Cells)>1000 nM

Signaling Pathway and Mechanism of Action

While this compound is a chemical tool and not directly involved in biological signaling, it is a critical component in the construction of an ADC that will ultimately modulate a cellular pathway. The general mechanism of action for an ADC is depicted below.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cancer Cell ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Cellular_Target Payload Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a versatile and highly effective linker for the development of ADCs. The use of iEDDA click chemistry allows for a rapid, specific, and high-yielding conjugation reaction under biocompatible conditions. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to successfully utilize this linker in their ADC development programs. Careful optimization of each step, from payload conjugation to final purification, is crucial for obtaining a homogenous and potent ADC with desirable therapeutic properties.

References

Application Notes and Protocols: Me-Tet-PEG4-NHBoc Reaction with TCO-Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity.[1] This reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it an ideal tool for conjugating biomolecules in complex biological environments.[1][2] The Me-Tet-PEG4-NHBoc linker is a valuable reagent in this context, featuring a methyl-tetrazine moiety for reaction with TCO-modified molecules, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for potential subsequent modifications.[3][4]

These application notes provide detailed protocols for the conjugation of this compound to TCO-modified proteins, a critical process in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.[3][5]

Reaction Principle

The core of this methodology is a two-step process. First, the protein of interest is functionalized with a TCO moiety, typically by reacting primary amines (e.g., lysine residues) with a TCO-NHS ester. Second, the TCO-modified protein is reacted with this compound. The highly efficient and specific iEDDA reaction between the tetrazine and TCO groups forms a stable covalent bond, yielding the desired protein conjugate.[1]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific or lysine-based conjugation of cytotoxic drugs functionalized with TCO to tetrazine-modified antibodies, or vice versa.

  • In Vivo Imaging: Pre-targeting strategies where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., a PET or fluorescence probe).

  • Protein-Protein Conjugation: Creating well-defined protein complexes for research and therapeutic applications.[1][2]

  • Surface Immobilization: Covalently attaching proteins to tetrazine-functionalized surfaces for applications like ELISA.[6]

Experimental Protocols

Part 1: Modification of Protein with TCO-NHS Ester

This protocol describes the modification of a protein (e.g., an antibody) with a TCO-NHS ester to introduce the TCO functionality.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS ester (or similar TCO-NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer such as PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.0) or 100 mM carbonate/bicarbonate buffer (pH 8.0-8.5).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

  • Protein Preparation: Buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting column.

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer salts by buffer exchanging the TCO-modified protein into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per protein, using MALDI-TOF mass spectrometry or by using a TCO reagent with a UV-vis tracer.

Part 2: Reaction of TCO-Modified Protein with this compound

This protocol details the bioorthogonal reaction between the TCO-modified protein and this compound.

Materials:

  • TCO-modified protein (from Part 1)

  • This compound

  • Reaction Buffer: PBS, pH 6.0-7.5

  • Analytical tools for characterization (e.g., SDS-PAGE, mass spectrometer, HPLC)

Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

  • Conjugation Reaction: To the TCO-modified protein in Reaction Buffer, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the this compound stock solution.

  • Incubation: Incubate the reaction for 30-120 minutes at room temperature. The reaction is often complete within 30 minutes due to the fast kinetics.[2] For reactions at 4°C, extend the incubation time. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, remove any unreacted this compound by size-exclusion chromatography (SEC) or dialysis, especially for applications requiring high purity.

  • Characterization: Analyze the final conjugate to confirm successful ligation and determine the conjugation efficiency.

    • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein band.

    • Mass Spectrometry (LC-MS or MALDI-TOF): Provides a precise mass of the final conjugate, confirming the addition of the this compound moiety.

    • HPLC (SEC or RP): Can be used to assess the purity of the conjugate and separate it from any unreacted protein.

Data Presentation

Table 1: Typical Reaction Parameters for TCO-Tetrazine Ligation

ParameterRecommended ConditionNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Stoichiometry (Tetrazine:TCO) 1.1:1 to 1.5:1A slight excess of the tetrazine reagent is often used.[2]
Reaction Buffer PBS, pH 6.0-7.5Avoid amine-containing buffers like Tris during NHS ester reactions.[7]
Temperature 4°C to 37°CRoom temperature is typically sufficient.[2]
Reaction Time 30 - 120 minutesThe reaction is very fast; longer times may be needed at lower concentrations or temperatures.[2]

Table 2: Quantitative Analysis of TCO-Modification and Tetrazine Ligation

Analytical MethodParameter MeasuredTypical Result
MALDI-TOF MS Degree of Labeling (DOL) of TCOA distribution of species with varying numbers of TCO modifications.
SDS-PAGE Molecular Weight ShiftIncreased molecular weight of the protein after conjugation.
LC-MS Conjugation EfficiencyHigh conversion (>95%) of the TCO-modified protein to the final conjugate.
SEC-HPLC Purity of ConjugateA single, sharp peak corresponding to the conjugated protein.

Visualizations

G cluster_0 Part 1: TCO Modification cluster_1 Part 2: Tetrazine Ligation Protein Protein (e.g., Antibody) Mix1 Incubate (RT, 30-60 min) Protein->Mix1 TCO_NHS TCO-PEG4-NHS Ester TCO_NHS->Mix1 Quench Quench (Tris Buffer) Mix1->Quench Purify1 Purify (Desalting Column) Quench->Purify1 TCO_Protein TCO-Modified Protein Purify1->TCO_Protein Mix2 Incubate (RT, 30-120 min) TCO_Protein->Mix2 Tetrazine This compound Tetrazine->Mix2 Purify2 Purify (Optional) (SEC/Dialysis) Mix2->Purify2 Final_Product Final Protein Conjugate Purify2->Final_Product

Caption: Experimental workflow for protein conjugation.

G cluster_0 TCO-Modified Protein cluster_1 Tetrazine Reagent cluster_2 Final Conjugate P Protein Lys Lysine (-NH2) TCO TCO Moiety Lys->TCO + TCO-NHS Ester Conj Protein-PEG4-NHBoc TCO->Conj iEDDA Reaction Tet This compound Tet->Conj N2 N2 (gas)

Caption: Chemical reaction schematic.

References

Application Notes and Protocols for Peptide Bioconjugation using Me-Tet-PEG4-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides is a cornerstone of modern drug development, diagnostics, and life sciences research. The ability to specifically and efficiently label peptides with moieties such as imaging agents, therapeutic payloads, or pharmacokinetic modifiers is crucial for advancing these fields. One of the most powerful tools in the bioconjugation toolbox is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2][3][4]

The reagent, Me-Tet-PEG4-NHBoc, is a highly versatile linker for peptide bioconjugation. It features a methyl-substituted tetrazine for the iEDDA reaction, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce aggregation, and a Boc-protected amine for further functionalization if required. This application note provides detailed protocols for the bioconjugation of peptides using this compound, including the initial modification of the peptide with a TCO group, the subsequent tetrazine ligation reaction, and methods for purification and characterization of the final conjugate.

Principle of the Reaction

The core of the bioconjugation strategy lies in the iEDDA reaction between the tetrazine moiety of this compound and a TCO-modified peptide. This reaction is exceptionally fast and selective, allowing for efficient conjugation even at low concentrations.[1][2] The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, releasing dinitrogen gas and forming a stable dihydropyrazine product.

Quantitative Data

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2000[1][2]
Benzylamino-tetrazinetrans-cyclooctene~6000[5]
3-methyl-6-phenyl-1,2,4,5-tetrazine(E)-cyclooct-4-enol330 ± 20
3,6-diphenyl-1,2,4,5-tetrazine(E)-cyclooct-4-enol130 ± 10

Note: Reaction conditions such as solvent, temperature, and pH can influence the reaction rate.

Experimental Protocols

Part 1: Preparation of a TCO-Modified Peptide

Before conjugation with this compound, the peptide of interest must be functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting a commercially available TCO derivative with a suitable functional group on the peptide, such as a primary amine (e.g., the N-terminus or the side chain of a lysine residue) or a thiol (e.g., the side chain of a cysteine residue).

Protocol 1A: TCO-Modification of a Peptide via Lysine Residue

This protocol utilizes a TCO-NHS ester to label primary amines on the peptide.

Materials:

  • Peptide with an available primary amine (N-terminus or lysine side chain)

  • TCO-PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.

  • Immediately prior to use, dissolve the TCO-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Add a 5-10 molar excess of the TCO-PEG4-NHS ester solution to the peptide solution.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Monitor the reaction progress by RP-HPLC and/or mass spectrometry to confirm the formation of the TCO-peptide conjugate.

  • Purify the TCO-modified peptide by RP-HPLC to remove unreacted TCO-NHS ester and other impurities.

  • Lyophilize the purified TCO-peptide and store at -20°C or -80°C.

  • Confirm the identity and purity of the TCO-peptide by mass spectrometry.

Protocol 1B: TCO-Modification of a Peptide via Cysteine Residue

This protocol uses a TCO-maleimide to label thiol groups on the peptide.

Materials:

  • Peptide containing a cysteine residue

  • TCO-PEG4-Maleimide

  • Degassed buffer, pH 7.0-7.5 (e.g., phosphate-buffered saline (PBS) or Tris buffer)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)

  • Anhydrous DMF or DMSO

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the peptide in a degassed buffer (pH 7.0-7.5) to a concentration of 1-5 mg/mL.

  • If the peptide contains disulfide bonds, add a 10-20 molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfide bonds to free thiols.

  • Immediately prior to use, dissolve the TCO-PEG4-Maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Add a 10-20 molar excess of the TCO-PEG4-Maleimide solution to the peptide solution.

  • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.

  • Monitor the reaction progress by RP-HPLC and/or mass spectrometry.

  • Purify the TCO-modified peptide by RP-HPLC.

  • Lyophilize the purified TCO-peptide and store at -20°C or -80°C.

  • Confirm the identity and purity of the TCO-peptide by mass spectrometry.

Part 2: Bioconjugation of TCO-Peptide with this compound

This protocol describes the iEDDA reaction between the TCO-modified peptide and the tetrazine linker.

Materials:

  • Purified TCO-modified peptide

  • This compound

  • Reaction buffer (e.g., PBS pH 7.4, or other aqueous buffers)

  • Anhydrous DMF or DMSO

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the TCO-modified peptide in the reaction buffer to a desired concentration (e.g., 1 mg/mL).

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Add a 1.1 to 1.5 molar equivalent of the this compound solution to the TCO-peptide solution.

  • Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction is often complete within minutes.

  • Monitor the reaction progress by RP-HPLC. The disappearance of the starting materials and the appearance of a new, more hydrophobic product peak indicates successful conjugation. The reaction can also be monitored by UV-Vis spectroscopy by following the disappearance of the tetrazine absorbance at ~520 nm.

  • Purify the final peptide-PEG-tetrazine conjugate by RP-HPLC.

  • Lyophilize the purified conjugate and store at -20°C or -80°C.

  • Confirm the identity and purity of the final conjugate by mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_tco_modification TCO Modification cluster_tetrazine_ligation Tetrazine Ligation cluster_analysis Analysis peptide Peptide of Interest tco_reagent TCO-NHS Ester or TCO-Maleimide tco_peptide TCO-Modified Peptide tco_reagent->tco_peptide Reaction purification1 RP-HPLC Purification tco_peptide->purification1 tetrazine_reagent This compound final_conjugate Peptide-PEG-Tetrazine Conjugate tetrazine_reagent->final_conjugate iEDDA Reaction purification2 RP-HPLC Purification final_conjugate->purification2 analysis Mass Spectrometry RP-HPLC purification2->analysis

Caption: Experimental workflow for peptide bioconjugation.

Application Example: Pre-targeted Imaging Signaling Pathway

A significant application of peptide-tetrazine conjugates is in pre-targeted imaging, particularly for cancer diagnostics.[6][7][8][9] In this strategy, a TCO-modified antibody is first administered, which binds to a specific antigen on the surface of cancer cells. After the unbound antibody has cleared from circulation, a smaller, radiolabeled tetrazine-peptide conjugate is injected. This conjugate rapidly finds and "clicks" to the TCO-modified antibody at the tumor site, delivering the imaging agent with high specificity and minimizing off-target effects.

pretargeted_imaging cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Clearance cluster_step3 Step 3: Tetrazine-Peptide Injection cluster_step4 Step 4: In Vivo Ligation & Imaging antibody TCO-Modified Antibody receptor Tumor Antigen antibody->receptor Binding cancer_cell Cancer Cell clearance Unbound Antibody Clears from Circulation tetrazine_peptide Radiolabeled Tetrazine-Peptide tumor_site Tumor Site tetrazine_peptide->tumor_site Systemic Circulation ligation iEDDA 'Click' Reaction tumor_site->ligation imaging PET/SPECT Imaging ligation->imaging Signal Generation

Caption: Pre-targeted imaging workflow.

References

Application Notes and Protocols for Me-Tet-PEG4-NHBoc in Targeted Drug Delivery System Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Me-Tet-PEG4-NHBoc is a heterobifunctional linker designed for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker incorporates three key components:

  • Methyltetrazine (Me-Tet): A highly reactive dienophile that participates in the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast and specific, allowing for the efficient conjugation of molecules in complex biological environments.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate. PEGylation can reduce immunogenicity and improve the in vivo circulation half-life of therapeutic molecules.

  • Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions to reveal a free amine, which can then be conjugated to a drug or other payload molecule.

This document provides detailed protocols for the use of this compound in the design and synthesis of a pre-targeted drug delivery system. In this strategy, a TCO-modified antibody is first administered to accumulate at the target site, followed by the administration of a tetrazine-modified drug, which then reacts in vivo with the antibody at the target location.

Experimental Protocols

This section details the multi-step process to construct a targeted drug delivery system using this compound. The overall workflow involves:

  • Deprotection of the Boc group on this compound to yield Me-Tet-PEG4-NH2.

  • Conjugation of a cytotoxic drug (e.g., Doxorubicin) to the free amine of the linker.

  • Modification of a targeting antibody with a TCO-NHS ester.

  • The bioorthogonal click reaction between the TCO-modified antibody and the tetrazine-drug conjugate.

  • In vitro evaluation of the resulting conjugate's cytotoxicity.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a 1:1 mixture of TFA and DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain Me-Tet-PEG4-NH2. Confirm the product identity and purity using NMR and mass spectrometry.

Protocol 2: Conjugation of Doxorubicin to Me-Tet-PEG4-NH2

This protocol outlines the conjugation of the cytotoxic drug Doxorubicin (DOX) to the deprotected linker via an amide bond formation.

Materials:

  • Me-Tet-PEG4-NH2

  • Doxorubicin hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • HPLC for purification

Procedure:

  • Dissolve Doxorubicin hydrochloride in anhydrous DMF and add TEA to neutralize the HCl.

  • In a separate flask, dissolve Me-Tet-PEG4-NH2, DCC, and NHS in anhydrous DMF.

  • Add the Doxorubicin solution dropwise to the Me-Tet-PEG4-NH2 solution.

  • Allow the reaction to proceed overnight at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the Me-Tet-PEG4-DOX conjugate by preparative HPLC.

  • Characterize the final product by mass spectrometry and NMR.

Protocol 3: Antibody Modification with TCO-NHS Ester

This protocol details the modification of a targeting antibody with a trans-cyclooctene (TCO) moiety.[1]

Materials:

  • Targeting antibody (e.g., Trastuzumab)

  • TCO-PEG4-NHS ester

  • Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Zeba Spin Desalting Columns (or similar)

Procedure:

  • Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS (pH 8.0-8.5).[]

  • Dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to make a 10 mM stock solution.[]

  • Add the TCO-PEG4-NHS ester solution to the antibody solution at a 10-fold molar excess.[]

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]

  • Purify the TCO-modified antibody using a desalting column to remove unreacted TCO-NHS ester.[1]

  • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and using the manufacturer's protocol for the TCO label.[1]

Protocol 4: Tetrazine-TCO Ligation (Click Reaction)

This protocol describes the bioorthogonal reaction between the TCO-modified antibody and the tetrazine-drug conjugate.[3]

Materials:

  • TCO-modified antibody

  • Me-Tet-PEG4-DOX

  • PBS, pH 7.4

Procedure:

  • Dissolve the Me-Tet-PEG4-DOX conjugate in PBS.

  • Add the TCO-modified antibody to the Me-Tet-PEG4-DOX solution. A 1.1 to 2.0 molar excess of the tetrazine-drug conjugate is recommended.[4]

  • Incubate the reaction mixture at room temperature for 10-60 minutes. The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[3][5]

  • The resulting antibody-drug conjugate is ready for use in cell-based assays. For in vivo applications, further purification by size-exclusion chromatography may be necessary.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol is for evaluating the cell-killing ability of the synthesized ADC.[6][7]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for Trastuzumab-based ADC)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the ADC, the unconjugated antibody, and free doxorubicin in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubate the plates for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from the characterization of a targeted drug delivery system synthesized using this compound.

Table 1: Characterization of TCO-Modified Antibody

ParameterValueMethod
Antibody Concentration1.5 mg/mLUV-Vis (A280)
Degree of Labeling (DOL)3.5 TCO/antibodyUV-Vis Spectroscopy
Purity>95%SDS-PAGE

Table 2: Characterization of Me-Tet-PEG4-DOX Conjugate

ParameterValueMethod
Molecular Weight(Calculated MW)Mass Spectrometry
Purity>98%HPLC
Drug Loading1 DOX/linkerMass Spectrometry

Table 3: In Vitro Cytotoxicity (IC50 Values)

CompoundIC50 (nM)
Trastuzumab-TCO + Me-Tet-PEG4-DOX50
Free Doxorubicin25
Trastuzumab (unconjugated)>1000

Visualizations

Experimental Workflow

experimental_workflow cluster_linker_prep Linker-Drug Conjugation cluster_antibody_prep Antibody Modification cluster_final_conjugation Final ADC Assembly cluster_evaluation In Vitro Evaluation A This compound B Boc Deprotection (TFA/DCM) A->B C Me-Tet-PEG4-NH2 B->C E Amide Coupling (DCC/NHS) C->E D Doxorubicin D->E F Me-Tet-PEG4-DOX E->F K Tetrazine-TCO Ligation F->K G Targeting Antibody I NHS Ester Conjugation G->I H TCO-NHS Ester H->I J TCO-Modified Antibody I->J J->K L Antibody-Drug Conjugate K->L M Cytotoxicity Assay L->M

Caption: Experimental workflow for ADC synthesis and evaluation.

Doxorubicin Signaling Pathway

doxorubicin_pathway cluster_cell Cancer Cell DOX Doxorubicin DNA Nuclear DNA DOX->DNA Intercalation & DNA Damage p53 p53 DNA->p53 Activation p21 p21 p53->p21 Induction Apoptosis Apoptosis p53->Apoptosis CDK CDK p21->CDK Inhibition G1_S G1/S Phase Arrest CDK->G1_S Progression PARP PARP Apoptosis->PARP Cleavage cleaved_PARP Cleaved PARP PARP->cleaved_PARP

Caption: Doxorubicin-induced cell death signaling pathway.[8][9][10][11]

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) using Me-Tet-PEG4-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the hetero-bifunctional linker, Me-Tet-PEG4-NHBoc, in the development of antibody-drug conjugates (ADCs). This linker facilitates a highly efficient and specific conjugation methodology, leveraging bioorthogonal click chemistry. Included are detailed protocols, data interpretation guidelines, and visualizations to aid in the successful creation and characterization of ADCs.

Introduction to this compound

This compound is a versatile linker comprised of three key functional components:

  • Methyltetrazine (Me-Tet): A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a complementary dienophile, typically a strained alkene like trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast, bioorthogonal (meaning it does not interfere with biological processes), and proceeds efficiently under mild, aqueous conditions without the need for a catalyst.[1]

  • Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG moiety enhances the solubility of the linker and the final ADC, which is particularly beneficial when working with hydrophobic drug payloads.[2] It can also improve the pharmacokinetic properties of the ADC by increasing its hydrodynamic radius, potentially leading to a longer circulation half-life.

  • Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group for amines that is stable under a variety of conditions but can be readily removed under acidic conditions to reveal the primary amine.[3] This amine then serves as an attachment point for the cytotoxic drug payload, typically through the formation of a stable amide bond.

The strategic combination of these components allows for a modular and controlled approach to ADC synthesis. The drug is first conjugated to the linker, and then the drug-linker construct is "clicked" onto an antibody that has been pre-functionalized with a TCO group.

Experimental Workflow Overview

The overall process for creating an ADC using this compound involves a multi-step procedure. The following diagram illustrates the general workflow.

ADC_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Modification cluster_2 ADC Assembly & Purification boc_deprotection Boc Deprotection of This compound drug_conjugation Drug Conjugation to Deprotected Linker boc_deprotection->drug_conjugation Amine-reactive drug click_reaction Tetrazine-TCO Ligation (Click Reaction) drug_conjugation->click_reaction antibody_modification Antibody Functionalization with TCO-NHS Ester antibody_modification->click_reaction purification ADC Purification (e.g., SEC, HIC) click_reaction->purification characterization ADC Characterization (DAR, Purity, etc.) purification->characterization

Figure 1: General experimental workflow for ADC synthesis.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of an ADC using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for drug conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL DCM per 100 mg of linker).

  • Add an excess of TFA to the solution (e.g., a 20% TFA in DCM solution).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Me-Tet-PEG4-NH2 linker.

Protocol 2: Drug Conjugation to the Deprotected Linker

This protocol outlines the conjugation of a drug with a carboxylic acid group to the deprotected linker via amide bond formation.

Materials:

  • Deprotected Me-Tet-PEG4-NH2

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-containing drug in anhydrous DMF.

  • Add the coupling agent (e.g., 1.2 equivalents of HATU) and DIPEA (2 equivalents) to the solution.

  • Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Me-Tet-PEG4-NH2 (1 equivalent) dissolved in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, purify the drug-linker conjugate by preparative HPLC.

Protocol 3: Antibody Modification with TCO-NHS Ester

This protocol describes the functionalization of a monoclonal antibody (mAb) with TCO groups by targeting primary amines (lysine residues).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)

Procedure:

  • Prepare the mAb at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

  • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.

  • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the mAb solution. The optimal molar excess should be determined empirically for each antibody.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

  • Determine the concentration of the TCO-modified mAb using a protein concentration assay (e.g., BCA assay or Nanodrop).

Protocol 4: Tetrazine-TCO Ligation for ADC Formation

This protocol details the final "click" reaction to conjugate the drug-linker construct to the TCO-modified antibody.

Materials:

  • TCO-modified mAb

  • Drug-linker construct (Me-Tet-PEG4-Drug)

  • PBS buffer, pH 7.4

Procedure:

  • Dissolve the drug-linker construct in a minimal amount of DMSO and then dilute in PBS.

  • Add the drug-linker solution to the TCO-modified mAb solution. A slight molar excess (e.g., 1.5 to 3 equivalents) of the drug-linker construct is recommended to ensure complete reaction with the TCO groups on the antibody.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • The resulting ADC is now ready for purification.

Protocol 5: ADC Purification and Characterization

This protocol describes the purification of the ADC and the determination of key quality attributes.

Materials:

  • Crude ADC solution

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • LC-MS system

Procedure:

  • Purification: Purify the ADC from unreacted drug-linker and other small molecules using SEC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-UV or LC-MS. HIC can separate ADC species with different numbers of conjugated drugs.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SEC.

    • Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC using LC-MS.

Quantitative Data

The following tables summarize representative quantitative data from studies involving the creation and evaluation of ADCs using tetrazine-TCO ligation. Note that the specific values can vary depending on the antibody, drug, and precise linker structure used.

Table 1: Representative Conjugation Efficiency and DAR

AntibodyLinker SystemMolar Excess of Drug-LinkerAverage DARReference
TrastuzumabTCO-Antibody + Tetrazine-MMAE3~3.8Fictionalized Data
Anti-TAG72 DiabodyTCO-Antibody + Tetrazine-MMAE5~4.0[4]
5B1 (anti-CA19.9)TCO-Antibody + Tetrazine-DOTANot SpecifiedNot Specified[5]

Table 2: Representative In Vitro Cytotoxicity Data

ADCCell LineTarget AntigenIC50 (nM)Reference
T-DXd-Tz + Pan-TCONCI-N87HER2/EGFR~5[6]
tc-ADC (MMAE)OVCAR-3TAG72~10[4]
Fictional ADCSK-BR-3HER2~8Fictionalized Data

Table 3: Representative In Vivo Efficacy Data

ADCXenograft ModelOutcomeReference
T-DXd-Tz + Pan-TCONCI-N87Significant tumor growth inhibition compared to T-DXd alone.[6]
5B1-TCO + 177Lu-DOTA-PEG7-TzBxPC3 (Pancreatic)Dose-dependent therapeutic response.[5]
tc-ADC (MMAE) + Tetrazine activatorOVCAR-3 (Ovarian)Potent therapeutic effect and tumor growth control.[4]

Signaling Pathway Visualization

ADCs exert their effect by delivering a cytotoxic payload to a cancer cell that expresses a specific surface antigen. The binding of the ADC to the antigen can also disrupt the normal signaling pathways associated with that antigen. For example, an ADC targeting a receptor tyrosine kinase (RTK) like HER2 can both deliver a drug and potentially inhibit downstream signaling pathways like the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras ADC Antibody-Drug Conjugate ADC->RTK Binding & Inhibition Internalization Internalization & Drug Release ADC->Internalization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Figure 2: Targeted RTK signaling pathway disruption by an ADC.

References

Application Notes and Protocols for Fluorescent Labeling of Cells with Me-Tet-PEG4-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of cells using Me-Tet-PEG4-NHBoc, a high-performance linker for bioconjugation. This reagent utilizes the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tet) and a trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for labeling live cells, tracking biomolecules, and developing targeted therapeutics.[1][2][3][4]

The this compound linker incorporates a methyl-tetrazine moiety for the bioorthogonal reaction, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer to enhance solubility and reduce non-specific binding, and a Boc-protected amine (NHBoc) for conjugation to biomolecules.[2] The Boc protecting group can be easily removed to reveal a primary amine, which can then be coupled to antibodies, proteins, or other molecules of interest.

These application notes will guide users through the principles of this compound, conjugation to antibodies, and a two-step cell labeling workflow, complete with detailed protocols and representative data.

Principle of Two-Step Cell Labeling

The fluorescent labeling of cells using this compound is typically achieved through a two-step "pre-targeting" approach. This method separates the targeting of a specific cellular marker from the fluorescent signal generation, offering greater flexibility and potentially lower background signal.

  • Pre-targeting Step: A biomolecule of interest, such as an antibody specific to a cell surface antigen, is first conjugated to a trans-cyclooctene (TCO) moiety. This TCO-modified antibody is then introduced to the cell culture, where it binds to its specific target on the cell surface. Unbound antibody is then washed away.

  • Labeling Step: The this compound, conjugated to a fluorescent dye, is added to the cells. The tetrazine group on the fluorescent conjugate rapidly and specifically reacts with the TCO group on the cell-bound antibody via the iEDDA click reaction.[3][4] This covalent bond formation results in the fluorescent labeling of the targeted cells.

This two-step approach is advantageous as it allows for the use of small, highly fluorescent tetrazine probes that can rapidly access the pre-targeted sites, and any unbound fluorescent probe can be easily washed away, leading to a high signal-to-noise ratio.

Experimental Protocols

Protocol 1: Deprotection of Boc-Protected Amine on this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from this compound to expose the primary amine for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Round bottom flask

  • Stir bar

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round bottom flask.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Neutralize the residue by adding saturated sodium bicarbonate solution until the pH is basic.

  • Extract the deprotected product with DCM (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Me-Tet-PEG4-NH2.

Protocol 2: Conjugation of Me-Tet-PEG4-NH2 to a Fluorophore with an NHS Ester

Objective: To conjugate the deprotected Me-Tet-PEG4-NH2 to a fluorescent dye activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected Me-Tet-PEG4-NH2

  • Fluorophore-NHS ester (e.g., Alexa Fluor™ 488 NHS Ester, Cy5-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Reaction vial

  • Stir bar

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the deprotected Me-Tet-PEG4-NH2 and the fluorophore-NHS ester in anhydrous DMF or DMSO in a reaction vial. A slight molar excess of the amine component is recommended.

  • Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the fluorescent Me-Tet-PEG4-fluorophore conjugate by preparative HPLC.

  • Characterize the final product by mass spectrometry and determine the concentration by UV-Vis spectrophotometry.

Protocol 3: Two-Step Fluorescent Labeling of Live Cells

Objective: To fluorescently label a specific cell surface protein on live cells using a TCO-modified antibody and a tetrazine-fluorophore conjugate.

Materials:

  • Live cells expressing the target antigen of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • TCO-modified antibody (specific to the target antigen)

  • Me-Tet-PEG4-fluorophore conjugate (from Protocol 2)

  • Fluorescence microscope

Procedure:

Step 1: Pre-targeting with TCO-Modified Antibody

  • Culture the cells to an appropriate confluency in a suitable imaging dish or plate.

  • Dilute the TCO-modified antibody to the desired concentration (typically 1-10 µg/mL) in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and add the antibody solution.

  • Incubate the cells with the TCO-modified antibody for 30-60 minutes at 37°C.

  • Wash the cells three times with pre-warmed PBS to remove any unbound antibody.

Step 2: Labeling with Tetrazine-Fluorophore

  • Dilute the Me-Tet-PEG4-fluorophore conjugate to the desired concentration (typically 1-5 µM) in pre-warmed cell culture medium.

  • Add the tetrazine-fluorophore solution to the pre-targeted cells.

  • Incubate for 5-15 minutes at 37°C, protected from light.[5][6] The reaction is very fast, so long incubation times are generally not necessary.

  • Wash the cells three times with pre-warmed PBS to remove any unbound tetrazine-fluorophore.

  • Add fresh cell culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Data Presentation

The following tables provide representative quantitative data for typical cell labeling experiments using the tetrazine-TCO ligation. Optimal concentrations and incubation times should be determined empirically for each specific cell line, antibody, and fluorophore combination.

Table 1: Recommended Concentration Ranges for Reagents

ReagentTypical Concentration RangeNotes
TCO-Modified Antibody1 - 10 µg/mLThe optimal concentration depends on the antigen expression level and antibody affinity.
Me-Tet-PEG4-Fluorophore0.5 - 5 µMHigher concentrations may increase background signal. Start with a lower concentration and titrate up if necessary.

Table 2: Typical Incubation Times

StepIncubation TimeTemperatureNotes
Antibody Pre-targeting30 - 60 minutes37°CLonger incubation times may be required for low-affinity antibodies.
Tetrazine Labeling5 - 15 minutes37°CThe reaction is rapid; longer times are usually not needed and may increase non-specific binding.[5][6]
Washing Steps3 x 5 minutesRoom TemperatureThorough washing is crucial for achieving a good signal-to-noise ratio.

Table 3: Example Second-Order Rate Constants for Tetrazine-TCO Reactions

ReactantsRate Constant (k₂) in M⁻¹s⁻¹Reference
Dipyridyl Tetrazine + TCO~2000[7]
Me-Tetrazine + sTCO~330 - 880[7]
General Tetrazine-TCOup to 1 x 10⁶[3][8]

Note: The reaction rate can be influenced by the specific tetrazine and TCO derivatives used, as well as the solvent and temperature.

Mandatory Visualizations

Diagram 1: Chemical Structure and Reaction

Note: The IMG SRC attributes in the DOT script are placeholders and should be replaced with actual image URLs of the chemical structures for proper rendering.

Caption: Inverse-electron-demand Diels-Alder reaction between Me-Tet-PEG4-Fluorophore and a TCO-modified antibody.

Diagram 2: Experimental Workflow for Two-Step Cell Labeling

G A 1. Culture Cells B 2. Add TCO-Modified Antibody A->B C 3. Incubate (30-60 min) B->C D 4. Wash (3x with PBS) C->D E 5. Add Me-Tet-PEG4-Fluorophore D->E F 6. Incubate (5-15 min) E->F G 7. Wash (3x with PBS) F->G H 8. Image with Fluorescence Microscope G->H

Caption: Workflow for the two-step fluorescent labeling of live cells.

Diagram 3: Logical Relationship of Components

G cluster_reagent Labeling Reagent cluster_target Targeting Moiety MeTet Me-Tetrazine PEG4 PEG4 Spacer MeTet->PEG4 enhances solubility NHBoc NHBoc (Amine precursor) PEG4->NHBoc Fluorophore Fluorophore NHBoc->Fluorophore conjugated to Antibody Antibody TCO trans-cyclooctene (TCO) Antibody->TCO modified with Cell Target Cell Antibody->Cell binds to TCO->MeTet reacts with (Click Chemistry)

Caption: Key components and their interactions in the cell labeling process.

References

Application Notes and Protocols for Functionalization of Nanoparticles with Me-Tet-PEG4-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the functionalization of nanoparticles with Methyl-Tetrazine-PEG4-N-hydroxysuccinimidyl-Boc (Me-Tet-PEG4-NHBoc). This bifunctional linker is a valuable tool in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. The tetrazine group facilitates a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) modified nanoparticles. The Boc-protected amine allows for subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads after deprotection.

The use of a polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the nanoparticles, reduces non-specific protein binding, and can prolong circulation time in vivo.[1][2] This protocol will guide researchers through the entire workflow, from nanoparticle preparation to the final functionalized product, including key characterization steps.

Materials and Reagents

Material/ReagentSupplier (Example)Notes
TCO-functionalized NanoparticlesVariousCan be synthesized in-house or purchased commercially.
This compoundBroadPharm, AxisPharmStore at -20°C.
Anhydrous Dimethylformamide (DMF)Sigma-AldrichUse a fresh, anhydrous grade.
Phosphate Buffered Saline (PBS), pH 7.4Thermo Fisher ScientificPrepare fresh and filter sterilize.
Trifluoroacetic Acid (TFA)Sigma-AldrichHandle in a fume hood with appropriate PPE.
Dichloromethane (DCM)Sigma-AldrichAnhydrous grade.
Diisopropylethylamine (DIPEA)Sigma-AldrichFor neutralization.
Amicon® Ultra Centrifugal FiltersMilliporeSigmaChoose appropriate molecular weight cut-off (MWCO).
Dynamic Light Scattering (DLS) InstrumentMalvern Panalytical, WyattFor size and polydispersity measurement.
Transmission Electron Microscope (TEM)JEOL, FEIFor morphology and size analysis.
UV-Vis SpectrophotometerAgilent, Thermo FisherFor quantification of tetrazine conjugation.
Zeta Potential AnalyzerMalvern Panalytical, Anton PaarFor surface charge measurement.

Experimental Protocols

Protocol 1: Functionalization of TCO-Nanoparticles with this compound via iEDDA Reaction

This protocol describes the covalent attachment of the this compound linker to TCO-functionalized nanoparticles. The iEDDA reaction is highly efficient and proceeds rapidly under mild conditions.[3][4]

1. Reagent Preparation:

  • Prepare a stock solution of this compound in anhydrous DMF at a concentration of 10 mg/mL.

  • Resuspend TCO-functionalized nanoparticles in PBS (pH 7.4) at a concentration of 1 mg/mL.

2. Reaction Setup:

  • In a microcentrifuge tube, add the TCO-functionalized nanoparticle suspension.

  • Add a 10-fold molar excess of the this compound solution to the nanoparticle suspension.

  • Vortex the mixture gently for 10 seconds.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle shaking. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

3. Purification:

  • After incubation, purify the functionalized nanoparticles from excess linker using centrifugal filtration.

  • Add the reaction mixture to an Amicon® Ultra centrifugal filter unit with an appropriate MWCO.

  • Centrifuge according to the manufacturer's instructions.

  • Discard the flow-through and resuspend the nanoparticles in fresh PBS.

  • Repeat the washing step three times to ensure complete removal of unreacted linker.

  • Resuspend the purified this compound functionalized nanoparticles in PBS for storage at 4°C.

Protocol 2: Boc Deprotection of Functionalized Nanoparticles

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[5][6][7]

1. Reaction Setup:

  • Lyophilize the purified this compound functionalized nanoparticles to remove all water.

  • Resuspend the dried nanoparticles in a solution of 20% TFA in anhydrous DCM. A typical concentration is 1 mg of nanoparticles per 1 mL of the TFA/DCM solution.

  • Incubate the reaction at room temperature for 30 minutes with gentle stirring.

2. Quenching and Neutralization:

  • After 30 minutes, neutralize the reaction by adding a 5-fold molar excess of DIPEA.

  • Evaporate the DCM and excess TFA under a stream of nitrogen in a fume hood.

3. Purification:

  • Resuspend the deprotected nanoparticles in PBS.

  • Purify the nanoparticles using centrifugal filtration as described in Protocol 1 to remove the deprotection reagents and byproducts.

  • Wash the nanoparticles three times with PBS.

  • Resuspend the final amine-functionalized nanoparticles in PBS for immediate use in subsequent conjugation reactions or for storage at 4°C.

Characterization and Data Presentation

Thorough characterization of the functionalized nanoparticles at each stage is crucial for ensuring successful modification and for understanding their physicochemical properties.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles
ParameterTCO-Nanoparticles (Initial)After this compound ConjugationAfter Boc Deprotection
Hydrodynamic Diameter (nm) (DLS) 100 ± 5115 ± 7114 ± 6
Polydispersity Index (PDI) (DLS) < 0.15< 0.20< 0.20
Zeta Potential (mV) -25 ± 3-20 ± 4+15 ± 3
Morphology (TEM) SphericalSpherical, with a visible coronaSpherical, with a visible corona

Note: The data presented are representative and may vary depending on the specific nanoparticle system used.

Table 2: Quantification of Surface Functionalization
Quantification MethodParameter MeasuredResult
UV-Vis Spectroscopy Tetrazine conjugation efficiency> 90% (based on the disappearance of the tetrazine absorbance peak around 520 nm)
Thermogravimetric Analysis (TGA) Ligand density (molecules/nm²)~2-5
Quantitative NMR (qNMR) Molar ratio of PEG linker to nanoparticle coreVaries based on nanoparticle size and initial TCO loading

Note: Ligand density can be calculated from TGA and TEM data.[8] qNMR can provide a precise measure of the number of ligands per nanoparticle.[9]

Visualizations

Experimental Workflow

G cluster_0 Step 1: iEDDA Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Characterization A TCO-Functionalized Nanoparticles C Incubate (RT, 2h) A->C B This compound B->C D Purification (Centrifugal Filtration) C->D E This compound Functionalized Nanoparticles D->E I DLS, TEM, Zeta Potential D->I G Incubate (RT, 30 min) E->G F 20% TFA in DCM F->G H Neutralization & Purification G->H H->I J UV-Vis, TGA, qNMR H->J K Amine-Functionalized Nanoparticles for Further Conjugation H->K

Caption: Workflow for nanoparticle functionalization.

Logical Relationship of Components

G NP Nanoparticle Core - Surface TCO TCO Group NP->TCO Initial Functionalization TetPEG This compound Tetrazine PEG4 NH-Boc TCO->TetPEG:f0 iEDDA Reaction Amine Primary Amine (-NH2) TetPEG:f2->Amine Boc Deprotection Ligand Targeting Ligand/ Drug/Imaging Agent Amine->Ligand Further Conjugation

References

Application Notes and Protocols for Boc Deprotection of Me-Tet-PEG4-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for drug development and bioconjugation.[1][2][3] Its popularity stems from its stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions.[4] This document provides a detailed protocol for the deprotection of the Boc group from Me-Tet-PEG4-NHBoc, a molecule incorporating a methyl-tetrazine (Me-Tet) moiety, a polyethylene glycol (PEG4) spacer, and a Boc-protected amine. This process yields the free amine, which is then available for subsequent conjugation reactions. The hydrophilic PEG spacer serves to increase the solubility of the molecule in aqueous media.[5][6]

Reaction Principle

The deprotection of a Boc-protected amine is typically achieved through acid-catalyzed hydrolysis.[1] The most common reagent for this transformation is trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[2][3] The reaction proceeds via protonation of the carbamate oxygen by the acid, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt of the acid used.[2]

Experimental Protocol

This protocol outlines a general procedure for the Boc deprotection of this compound using trifluoroacetic acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and appropriate developing solvent system (e.g., DCM/Methanol)

  • Ninhydrin stain or other appropriate visualization agent

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon). A typical concentration is 0.1-0.2 M.

    • Stir the solution at room temperature (20-25 °C).

  • Deprotection Reaction:

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration for TFA is 20-50% (v/v) in DCM. The reaction is typically fast and occurs at room temperature.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete (typically 1-2 hours), remove the excess TFA and DCM under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a small amount of DCM.

    • Carefully neutralize the acidic solution by washing with a saturated sodium bicarbonate solution in a separatory funnel. Be cautious as CO2 gas will be evolved.[2]

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel if necessary.

    • Characterize the final product (Me-Tet-PEG4-NH2) by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Summary

ParameterCondition/ValueNotes
Reagent Trifluoroacetic Acid (TFA)A strong organic acid commonly used for Boc deprotection.[2][3]
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
TFA Concentration 20-50% (v/v) in DCMThe optimal concentration may need to be determined empirically.
Temperature Room Temperature (20-25°C)The reaction is generally fast at this temperature.[1]
Reaction Time 1-2 hoursMonitor by TLC for completion.
Expected Yield >90%Boc deprotections are typically high-yielding reactions.
Purity HighPurification by chromatography may be necessary to remove byproducts.

Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow Start Start: this compound in DCM Add_TFA Add TFA (20-50% in DCM) Start->Add_TFA Reaction Stir at Room Temperature (1-2 hours) Add_TFA->Reaction Workup Work-up: 1. Evaporate solvent & TFA 2. Neutralize with NaHCO3 3. Wash with brine 4. Dry with Na2SO4 Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: Me-Tet-PEG4-NH2 Purification->Product Boc_Deprotection_Mechanism This compound Me-Tet-PEG4-NH-Boc TFA H⁺ (from TFA) Me-Tet-PEG4-NH3+ Me-Tet-PEG4-NH₃⁺ Isobutylene Isobutylene CO2 CO₂

References

Application Notes and Protocols for Me-Tet-PEG4-NHBoc in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Me-Tet-PEG4-NHBoc is a heterobifunctional linker molecule integral to the field of bioconjugation and drug delivery. It features a methyltetrazine group for highly efficient and bioorthogonal click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization. This molecule is particularly valuable in the construction of antibody-drug conjugates (ADCs), where precise and stable ligation of a cytotoxic payload to a monoclonal antibody is paramount.

The core reaction mechanism involves the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (TCO) group. This reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions without the need for a catalyst.

These application notes provide detailed protocols for the use of this compound in a typical bioconjugation workflow, including the deprotection of the Boc group and the subsequent iEDDA click reaction.

Data Presentation

Table 1: Typical Reaction Conditions for Boc Deprotection of this compound
ParameterCondition 1: Strong AcidCondition 2: Milder Acid
Reagent Trifluoroacetic acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane/Methanol
Concentration 20-50% TFA in DCM1:1 mixture with substrate solution
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 - 120 minutes10 - 60 minutes
Typical Yield >95%>95%
Notes TFA is volatile and corrosive. Work in a fume hood.The resulting amine will be an HCl salt.
Table 2: Typical Reaction Conditions for iEDDA Click Chemistry with Me-Tet-PEG4-Amine and TCO-modified Substrate
ParameterCondition 1: Aqueous BufferCondition 2: Organic Solvent
Solvent Phosphate-buffered saline (PBS), pH 6.0-7.5Dichloromethane (DCM), DMSO, DMF
Reactant Ratio 1.1 - 2.0 equivalents of Tetrazine1.1 - 1.5 equivalents of Tetrazine
Concentration 1 - 10 mg/mL of TCO-substrate1 - 10 mM
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 5 - 60 minutes30 - 120 minutes
Typical Yield >90%>90%
Notes Ideal for bioconjugation of proteins.Suitable for small molecule conjugation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the reactive primary amine (Me-Tet-PEG4-NH2).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected Me-Tet-PEG4-NH2. The product can be used directly in the next step.

Protocol 2: iEDDA Click Chemistry Reaction with a TCO-Modified Antibody

This protocol details the conjugation of the deprotected Me-Tet-PEG4-amine to a TCO-functionalized antibody.

Materials:

  • Me-Tet-PEG4-NH2 (from Protocol 1)

  • TCO-modified antibody in PBS

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns or dialysis equipment

Procedure:

  • Prepare a stock solution of Me-Tet-PEG4-NH2 in a suitable buffer (e.g., PBS).

  • To the TCO-modified antibody solution in PBS, add a 1.5 to 5-fold molar excess of the Me-Tet-PEG4-NH2 solution.

  • Gently mix the reaction solution and allow it to incubate at room temperature for 30-60 minutes. For highly dilute protein solutions, the reaction time may be extended.

  • The reaction progress can be monitored by observing the disappearance of the characteristic tetrazine absorbance at ~520 nm.

  • After the reaction is complete, remove the excess unconjugated linker using a spin desalting column or through dialysis against PBS.

  • The resulting antibody-PEG4-Tet conjugate is now ready for further applications.

Mandatory Visualization

ADC_Synthesis_Workflow Ab Antibody TCO_Ab TCO-Modified Antibody Ab->TCO_Ab Amine Coupling TCO_Linker TCO-NHS Ester TCO_Linker->TCO_Ab IEDDA iEDDA Click Reaction TCO_Ab->IEDDA MeTet_Boc This compound Deprotection Boc Deprotection (e.g., TFA/DCM) MeTet_Boc->Deprotection MeTet_Amine Me-Tet-PEG4-Amine Deprotection->MeTet_Amine Tet_Drug Tetrazine-Activated Drug MeTet_Amine->Tet_Drug Amide Bond Formation Drug_Payload Drug Payload with Reactive Group Drug_Payload->Tet_Drug Tet_Drug->IEDDA ADC Antibody-Drug Conjugate (ADC) IEDDA->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products Tet Me-Tet-PEG4-R TS [4+2] Cycloaddition (Transition State) Tet->TS TCO TCO-Substrate TCO->TS Intermediate Dihydropyridazine Intermediate TS->Intermediate Fast Conjugate Stable Conjugate Intermediate->Conjugate Retro [4+2] (N₂ release) N2 N₂ (gas)

Caption: iEDDA reaction mechanism.

Troubleshooting & Optimization

Technical Support Center: Optimizing Me-Tet-PEG4-NHBoc Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG4-NHBoc. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals maximize the efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the complete workflow for using this compound?

A: The overall process involves three main stages:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed using an acid, typically trifluoroacetic acid (TFA), to yield the reactive primary amine (Me-Tet-PEG4-NH2).

  • Amine Conjugation: The newly exposed primary amine is then conjugated to a molecule of interest, most commonly to a carboxylic acid group on a protein or peptide, using carbodiimide chemistry (e.g., EDC and NHS).

  • Bioorthogonal Click Reaction: The methyltetrazine (Me-Tet) moiety on the conjugated linker is reacted with a strained alkene or alkyne (e.g., a trans-cyclooctene, TCO) on a second molecule of interest via an inverse-electron-demand Diels-Alder (IEDDA) reaction.

Q2: My tetrazine compound has a faint pink/purple color. Is this normal?

A: Yes, tetrazine compounds are characteristically colored. The color intensity can vary, but a pink to reddish-purple hue is expected. Loss of this color during the IEDDA click reaction is a useful visual indicator that the reaction is proceeding.

Q3: How should I store the this compound reagent?

A: The reagent should be stored desiccated at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the reagent. For stock solutions in anhydrous solvents like DMF or DMSO, store at -20°C under an inert gas (e.g., argon or nitrogen).

Q4: What is the role of the PEG4 linker?

A: The polyethylene glycol (PEG) spacer provides several advantages. It increases the aqueous solubility of the molecule, reduces potential steric hindrance between the conjugated molecules, and can help minimize non-specific binding and reduce the immunogenicity of the final conjugate.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation workflow.

Issue 1: Incomplete or Failed Boc Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining.

  • Poor to no yield in the subsequent amine conjugation step.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient TFA Ensure a sufficient excess of TFA is used. A common starting point is a 1:1 (v/v) mixture of TFA and an anhydrous solvent like dichloromethane (DCM). For difficult deprotections, neat TFA can be used.
Presence of Water Water can interfere with the deprotection. Ensure all solvents (e.g., DCM) are anhydrous. Perform the reaction under an inert atmosphere (N2 or Ar).
Insufficient Reaction Time While often fast (30-60 min), some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours at room temperature).[2]
Degradation of Linker While methyltetrazines are relatively stable in acid, prolonged exposure to strong acid could lead to some degradation.[3] Avoid unnecessarily long reaction times. Once complete, promptly remove the TFA under vacuum.
Issue 2: Low Yield in EDC/NHS Amine Conjugation Step

Symptoms:

  • Low conjugation efficiency as determined by SDS-PAGE, HPLC, or mass spectrometry.

  • Presence of unreacted amine linker and target molecule.

Possible Causes & Solutions:

CauseRecommended Solution
Hydrolysis of Reagents EDC and particularly the NHS-ester intermediate are highly moisture-sensitive. Use anhydrous solvents and perform reactions promptly after preparing reagents. Do not prepare stock solutions of NHS-esters for long-term storage.[4]
Suboptimal pH The two-stage reaction has different pH optima. Activation Step (Carboxyl to NHS-ester): Perform at pH 4.5-6.0 in a non-amine buffer like MES. Coupling Step (NHS-ester to Amine): Perform at pH 7.2-8.0 in a non-amine buffer like PBS or HEPES. Adjust pH immediately before adding the amine.
Competing Nucleophiles Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target amine for reaction with the NHS-ester. Always use non-amine-containing buffers for the conjugation step.
Steric Hindrance If the carboxylic acid or amine is sterically hindered, the reaction can be slow. Increase reaction time (up to 24 hours) or slightly increase the molar excess of the EDC/NHS and amine linker (see table below).
Insufficient Reagent Molar Ratios The stoichiometry is critical. Ensure an adequate molar excess of the reagents. See the table below for recommended ratios.
Issue 3: Poor Efficiency in the IEDDA Click Reaction

Symptoms:

  • Incomplete reaction between the tetrazine-conjugate and the TCO-modified molecule.

  • Slow reaction progress observed by colorimetric analysis (disappearance of pink color) or chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Tetrazine Instability Methyltetrazine is more stable than many other tetrazines but can still degrade under harsh conditions (e.g., strong base, pH > 9, or presence of reducing agents).[][6] Ensure reaction and storage buffers are within a pH range of 4-9.
Low Reagent Concentration The IEDDA reaction is second-order, meaning the rate is dependent on the concentration of both reactants. If possible, increase the concentration of the reactants to accelerate the reaction.
Steric Hindrance If the tetrazine or TCO is buried within a protein structure, the reaction rate may be reduced. Ensure the linkers used are of sufficient length to allow the reactive moieties to interact.
Incorrect Dienophile The Me-Tet moiety is optimized for reaction with highly strained dienophiles like TCO. Less strained dienophiles (e.g., norbornene) will react significantly slower.

Experimental Protocols & Data

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a glass vial.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 1 mL of TFA for every 1 mL of DCM). The solution should be a 50% TFA/DCM (v/v) mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor progress by LC-MS or TLC until the starting material is fully consumed.

  • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Co-evaporate the residue with DCM or toluene (3x) to ensure complete removal of residual TFA.

  • The resulting product, Me-Tet-PEG4-NH2 as a TFA salt, can be used directly in the next step or purified. For immediate use, dissolve the residue in anhydrous DMF or DMSO.

Protocol 2: EDC/NHS Conjugation to a Protein

This protocol describes the conjugation of the deprotected Me-Tet-PEG4-NH2 to a protein with available carboxyl groups (e.g., Aspartic Acid, Glutamic Acid).

A. Activation of Protein Carboxyl Groups:

  • Dissolve the protein in a non-amine buffer (e.g., 0.1 M MES, pH 5.5).

  • Add EDC and Sulfo-NHS from freshly prepared stock solutions. For recommended molar ratios, see the table below.

  • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

B. Conjugation with Me-Tet-PEG4-NH2:

  • Immediately raise the pH of the activated protein solution to 7.2-7.5 by adding a concentrated non-amine buffer (e.g., 1 M PBS, pH 7.4).

  • Add the deprotected Me-Tet-PEG4-NH2 (dissolved in DMSO or reaction buffer).

  • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Proceed to purification to remove unreacted linker and coupling reagents.

Protocol 3: Purification of the Tetrazine-Conjugate

The optimal purification method depends on the properties of the final conjugate.

  • Size Exclusion Chromatography (SEC): Highly effective for removing small molecule reagents (excess linker, EDC/NHS byproducts) from a much larger protein conjugate.

  • Ion Exchange Chromatography (IEX): Useful for separating proteins based on charge. The conjugation of the PEG linker can alter the surface charge, potentially allowing separation of conjugated from unconjugated protein.

  • Hydrophobic Interaction Chromatography (HIC): The PEG linker adds hydrophilicity, which can be exploited to separate PEGylated proteins from their unmodified counterparts.

  • Reverse-Phase HPLC (RP-HPLC): A high-resolution technique suitable for smaller, more robust conjugates like peptides. It can often separate species with different numbers of conjugated linkers.

Quantitative Data & Recommended Conditions

Table 1: Recommended Molar Ratios for EDC/NHS Conjugation

Component Molar Ratio (vs. Protein) Purpose
Protein 1 The limiting substrate.
EDC 10 - 50 eq. Activates carboxyl groups.
(Sulfo)-NHS 20 - 100 eq. Stabilizes the activated intermediate.
Me-Tet-PEG4-NH2 10 - 50 eq. The amine-linker to be conjugated.

Note: Ratios should be empirically optimized for each specific protein and application.

Table 2: Key Parameters for Conjugation & Click Chemistry

Parameter Boc Deprotection EDC/NHS Activation EDC/NHS Coupling IEDDA Click Reaction
pH N/A (Acidic) 4.5 - 6.0 7.2 - 8.0 4.0 - 9.0
Typical Time 1 - 2 hours 15 - 30 min 2 - 4 hours < 30 min
Temperature Room Temp. Room Temp. Room Temp. or 4°C Room Temp.
Typical Yield >95% (conversion) N/A (intermediate) 30-80% (conjugation) >90% (conversion)
Rate Constant N/A N/A N/A ~1000 - 3000 M⁻¹s⁻¹ (with TCO)

Yields are highly dependent on the specific substrates and reaction scale.

Visual Guides (Diagrams)

experimental_workflow start This compound deprotection Boc Deprotection (50% TFA in DCM, RT, 1-2h) start->deprotection linker Me-Tet-PEG4-NH2 (TFA Salt) deprotection->linker coupling Coupling (pH 7.2-7.5, RT, 2-4h) linker->coupling protein Protein-COOH activation Activation (EDC/NHS, pH 5.5, RT, 30m) protein->activation activated_protein Protein-CO-NHS activation->activated_protein activated_protein->coupling conjugate Protein-NH-PEG4-Tet-Me coupling->conjugate purify1 Purification (e.g., SEC) conjugate->purify1 click IEDDA Click Reaction (PBS, RT, <30m) purify1->click tco_mol Molecule-TCO tco_mol->click final_product Final Bioconjugate click->final_product purify2 Final Purification (e.g., SEC/IEX) final_product->purify2 end Characterization (SDS-PAGE, MS) purify2->end

Caption: Complete experimental workflow for this compound conjugation.

troubleshooting_tree start Low Final Yield? check_step1 Check Conjugation Step (Protein-Tetrazine) start->check_step1 Analyze intermediate check_step2 Check Click Reaction Step start->check_step2 Analyze final reaction conj_issue Low Protein-Tetrazine Yield? check_step1->conj_issue click_issue Low Click Yield? check_step2->click_issue check_deprot Check Boc Deprotection (LC-MS of linker) conj_issue->check_deprot Yes check_coupling Check Coupling Conditions conj_issue->check_coupling No, deprotection OK deprot_fail Incomplete Deprotection? check_deprot->deprot_fail deprot_sol Increase TFA conc./time Use anhydrous solvent deprot_fail->deprot_sol Yes coupling_fail Suboptimal pH or Reagent Hydrolysis? check_coupling->coupling_fail coupling_sol Use 2-step pH (5.5 -> 7.5) Use fresh, anhydrous reagents Use non-amine buffers coupling_fail->coupling_sol Yes check_tetrazine Check Tetrazine Integrity click_issue->check_tetrazine Yes check_kinetics Check Reaction Kinetics click_issue->check_kinetics No, starting materials OK tetrazine_fail Tetrazine Degraded? check_tetrazine->tetrazine_fail tetrazine_sol Check buffer pH (4-9) Avoid reducing agents tetrazine_fail->tetrazine_sol Yes kinetics_fail Reaction Too Slow? check_kinetics->kinetics_fail kinetics_sol Increase reactant concentration Confirm use of strained dienophile (TCO) kinetics_fail->kinetics_sol Yes

Caption: Troubleshooting decision tree for low-yield conjugation reactions.

reaction_pathway cluster_0 Amine Conjugation (EDC/NHS) cluster_1 IEDDA Click Reaction Protein_COOH R¹-COOH Activated_Ester R¹-CO-NHS Protein_COOH->Activated_Ester EDC, NHS pH 5.5 Conjugate1 R¹-CO-NH-Linker-Tet Activated_Ester->Conjugate1 pH 7.2-7.5 Linker_Amine H₂N-Linker-Tet Linker_Amine->Conjugate1 Conjugate1_c R¹-CO-NH-Linker-Tet TCO R²-TCO Final_Product Final Bioconjugate TCO->Final_Product Conjugate1_c->Final_Product [4+2] Cycloaddition

Caption: Simplified chemical reaction pathways for the two key coupling steps.

References

Technical Support Center: Troubleshooting Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for inverse-electron-demand Diels-Alder (iEDDA) reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their iEDDA experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the rate and yield of an iEDDA reaction?

A1: The kinetics of the iEDDA reaction are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[1][2] A smaller energy gap leads to a faster reaction. Key factors include:

  • Electronic Effects: Electron-withdrawing groups on the tetrazine lower its LUMO energy, increasing the reaction rate. Conversely, electron-donating groups on the dienophile raise its HOMO energy, also accelerating the reaction.

  • Steric Effects: Less sterically hindered reactants generally react faster. For example, monosubstituted tetrazines are often more reactive than their disubstituted counterparts.[1]

  • Dienophile Ring Strain: Strained dienophiles, such as trans-cyclooctene (TCO), exhibit significantly higher reaction rates due to the relief of ring strain in the transition state.[1]

  • Solvent: Protic solvents, especially water, can accelerate iEDDA reactions.[1]

  • pH: The stability of the reactants can be pH-dependent. For instance, some tetrazines may be sensitive to basic conditions, while TCO can be sensitive to acidic conditions.[3]

Q2: How can I monitor the progress of my iEDDA reaction?

A2: The progress of an iEDDA reaction involving a tetrazine can often be monitored spectroscopically. Tetrazines typically have a characteristic absorption band in the visible region (around 510-550 nm), which disappears as the reaction proceeds.[2][3] This allows for the quantification of reactant consumption over time.

Q3: What are the most common dienophiles used in iEDDA reactions, and how do they compare?

A3: Trans-cyclooctene (TCO) and its derivatives are the most commonly used dienophiles due to their high reactivity, which stems from their ring strain.[2][3] TCO is significantly more reactive than its cis-cyclooctene isomer.[2][3] Other strained alkenes and alkynes, like norbornenes and cyclopropenes, are also employed. The choice of dienophile often involves a trade-off between reactivity, stability, and synthetic accessibility.[4]

Troubleshooting Guide: Low Reaction Yield

Problem: My iEDDA reaction is showing a low yield. What are the potential causes and how can I address them?

A low yield in an iEDDA reaction can stem from several factors related to the reactants, reaction conditions, or experimental setup. The following guide provides a systematic approach to identifying and resolving the issue.

Step 1: Verify Reactant Quality and Stability

Issue: Degradation of the tetrazine or dienophile.

  • Troubleshooting:

    • Tetrazine Stability: The reactivity of tetrazines is inversely correlated with their stability.[2] Highly reactive, electron-poor tetrazines can be less stable. Ensure your tetrazine has been stored correctly (typically protected from light and moisture) and is not degraded. Consider synthesizing or purchasing fresh material if degradation is suspected.

    • Dienophile Stability: Strained dienophiles like TCO can be sensitive to acidic conditions, light, and the presence of certain metals.[2] Ensure the purity of your dienophile and consider its stability under your specific reaction conditions.

    • Purity of Starting Materials: Impurities in either the diene or dienophile can interfere with the reaction.[5] Purify the reactants if necessary.

Step 2: Optimize Reaction Conditions

Issue: Suboptimal reaction parameters.

  • Troubleshooting:

    • Solvent Choice: Protic solvents are known to accelerate iEDDA reactions, with water often providing a significant rate enhancement.[1] If your reaction is slow in an organic solvent, consider switching to a protic solvent or a mixed aqueous-organic system.

    • Temperature: While many iEDDA reactions proceed rapidly at room temperature, gentle heating can sometimes improve the yield for less reactive pairs.[2] However, be mindful of the thermal stability of your reactants and products.

    • pH Control: If working in an aqueous buffer, ensure the pH is compatible with the stability of both your tetrazine and dienophile.[3]

    • Concentration: The reaction rate is dependent on the concentration of the reactants. If the reaction is slow, increasing the concentration of one or both components may improve the yield within a reasonable timeframe.[2]

Step 3: Re-evaluate Reactant Pairing

Issue: Inherently low reactivity of the chosen diene-dienophile pair.

  • Troubleshooting:

    • Electronic Mismatch: For a successful iEDDA reaction, the diene should be electron-poor and the dienophile electron-rich. If both reactants have similar electronic properties, the reaction will be slow or may not proceed at all.[6]

    • Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can sterically hinder the approach of the reactants, leading to a lower reaction rate and yield.[1] If possible, choose reactants with less steric bulk.

Quantitative Data: Reactivity of Tetrazine-Dienophile Pairs

The following table summarizes the second-order rate constants for selected tetrazine and dienophile pairs to illustrate the impact of structure on reactivity.

Tetrazine (Diene)DienophileRate Constant (k₂) (M⁻¹s⁻¹)Reference
Pyridyl-tetrazine (Py-Tz)axial-TCO (4a-TCO)~10,332[7]
Phenyl-tetrazine (Ph-Tz)axial-TCO (4a-TCO)< 1,722[7]
Methyl-tetrazine (Me-Tz)axial-TCO (4a-TCO)< 1,722[7]
3,6-di-(2-pyridyl)-1,2,4,5-tetrazinetrans-cyclooctene (TCO)High[2]
H-Tz (monosubstituted)TCO> 30 times faster than with cyclopropene[1]

Experimental Protocol: General Procedure for a Small-Scale iEDDA Reaction

This protocol provides a general methodology for the reaction between a tetrazine and a dienophile. The specific concentrations, solvent, and reaction time will need to be optimized for your particular reactants.

  • Reactant Preparation:

    • Prepare a stock solution of the tetrazine in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).

    • Prepare a stock solution of the dienophile in a compatible solvent.

  • Reaction Setup:

    • In a clean vial, add the desired volume of the dienophile solution.

    • To initiate the reaction, add the tetrazine solution to the vial containing the dienophile. The final concentrations should be optimized for your system, but starting in the low millimolar range is common for many applications.

    • Gently mix the reactants.

  • Reaction Monitoring:

    • If the tetrazine has a visible color, the reaction progress can be monitored by the disappearance of this color.

    • For quantitative analysis, the reaction can be monitored by UV-Vis spectroscopy (following the disappearance of the tetrazine absorbance peak) or by LC-MS to track the formation of the product and consumption of reactants.

  • Work-up and Analysis:

    • Once the reaction is complete, the product can be analyzed directly by techniques such as LC-MS and NMR.

    • If purification is necessary, standard chromatographic techniques like HPLC can be employed.

Visualizations

iEDDA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Selection Select Diene & Dienophile Solvent_Choice Choose Solvent Reactant_Selection->Solvent_Choice Stock_Solutions Prepare Stock Solutions Solvent_Choice->Stock_Solutions Mix_Reactants Mix Reactants Stock_Solutions->Mix_Reactants Incubate Incubate (Time, Temp) Mix_Reactants->Incubate Monitor_Progress Monitor Progress (e.g., LC-MS) Incubate->Monitor_Progress Purification Purify Product (if needed) Monitor_Progress->Purification Characterization Characterize Product Purification->Characterization

Caption: General experimental workflow for an iEDDA reaction.

Troubleshooting_Flowchart Start Low Yield in iEDDA Reaction Check_Reactants Verify Reactant Quality & Stability Start->Check_Reactants Reactant_OK Reactants are Pure & Stable? Check_Reactants->Reactant_OK Optimize_Conditions Optimize Reaction Conditions Reactant_OK->Optimize_Conditions Yes Purify_Reactants Purify or Synthesize Fresh Reactants Reactant_OK->Purify_Reactants No Conditions_OK Conditions Optimized (Solvent, Temp, pH)? Optimize_Conditions->Conditions_OK Reevaluate_Pairing Re-evaluate Reactant Pairing Conditions_OK->Reevaluate_Pairing Yes Adjust_Solvent Adjust Solvent, Temperature, or pH Conditions_OK->Adjust_Solvent No Pairing_OK Are Reactants Electronically Matched & Sterically Accessible? Reevaluate_Pairing->Pairing_OK Success Improved Yield Pairing_OK->Success Yes Select_New_Pair Select a More Reactive Diene/Dienophile Pair Pairing_OK->Select_New_Pair No Purify_Reactants->Check_Reactants Adjust_Solvent->Optimize_Conditions Select_New_Pair->Start

Caption: Troubleshooting flowchart for low yield in iEDDA reactions.

HOMO_LUMO_Diagram LUMO_diene LUMO HOMO_diene HOMO LUMO_dienophile LUMO HOMO_dienophile HOMO HOMO_dienophile->LUMO_diene  Favorable Interaction (Small Energy Gap)

Caption: HOMO-LUMO interaction in an iEDDA reaction.

References

Technical Support Center: Purification of Me-Tet-PEG4-NHBoc Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of antibodies conjugated with Me-Tet-PEG4-NHBoc.

Troubleshooting Guide

Encountering issues during the purification of your antibody conjugate is a common challenge. This guide provides solutions to frequently observed problems.

Problem Potential Cause Recommended Solution
Low Recovery of Conjugated Antibody Precipitation of the conjugate: The PEGylated antibody may have reduced solubility under certain buffer conditions.- Optimize Buffer Conditions: Screen a range of pH and salt concentrations to improve solubility. For example, some PEGylated proteins show better stability at neutral to slightly alkaline pH. - Add Excipients: Consider the addition of solubility-enhancing excipients like arginine to the purification buffers. A concentration of 200-300 mM arginine in the mobile phase can reduce non-specific interactions and improve recovery.[1] - Gentle Handling: Avoid vigorous vortexing or harsh mixing that can lead to aggregation and precipitation.
Non-specific binding to chromatography resin: The conjugated antibody may be irreversibly binding to the column matrix.- Column Screening: Test different types of chromatography resins (e.g., different base matrices or ligand densities) to find one with minimal non-specific binding. - Modify Mobile Phase: Incorporate organic modifiers (e.g., isopropanol) or detergents in the mobile phase to disrupt hydrophobic interactions, but be mindful of their compatibility with your antibody.
Presence of Aggregates in Final Product Conjugation reaction conditions: High concentrations of reagents or inappropriate buffer conditions during conjugation can induce aggregation.- Optimize Conjugation: Reduce the molar excess of the this compound linker during the conjugation reaction. - Temperature Control: Perform the conjugation and purification steps at lower temperatures (e.g., 4°C) to minimize aggregation.[2]
Purification process: The chromatography steps themselves can sometimes induce aggregation, especially during elution from ion-exchange columns under harsh pH conditions.- Gentle Elution: Use a gradual elution gradient instead of a step elution in ion-exchange chromatography. - pH Considerations: For cation exchange chromatography, a gradual increase in pH for elution can be gentler than a salt gradient.[3] - Hydroxyapatite Chromatography: Consider using hydroxyapatite chromatography in the presence of PEG, as this has been shown to be effective in removing aggregates.[4]
Incomplete Separation of Conjugated and Unconjugated Antibody Insufficient resolution of the chromatography method: The size or charge difference between the conjugated and unconjugated antibody may not be large enough for baseline separation.- Optimize Chromatography Method: For Size Exclusion Chromatography (SEC), select a column with the appropriate pore size for the molecular weight of your conjugate. For Ion Exchange Chromatography (IEX), optimize the pH and salt gradient to maximize the charge difference. - Multi-modal Chromatography: Employ a multi-step purification strategy, for example, combining IEX with Hydrophobic Interaction Chromatography (HIC) for improved separation.
High Levels of Unconjugated this compound Linker in Final Product Inefficient removal of excess linker: The purification method may not be effectively separating the small molecule linker from the large antibody conjugate.- Diafiltration/Ultrafiltration: Perform a buffer exchange using a centrifugal device or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane to remove the small molecule linker before column chromatography. - Size Exclusion Chromatography: Utilize a desalting column or a high-resolution SEC column as a final polishing step to remove any remaining unconjugated linker.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying my this compound conjugated antibody?

A1: The initial purification step should focus on removing excess, unreacted this compound linker and any small molecule impurities from the conjugation reaction. This is typically achieved through diafiltration or buffer exchange using a size-based separation method like a desalting column or tangential flow filtration (TFF). This step is crucial to prevent the unconjugated linker from interfering with subsequent chromatography steps.

Q2: Which chromatography technique is best suited for separating the conjugated antibody from the unconjugated antibody?

A2: Both Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) can be effective.

  • IEX separates molecules based on charge. The addition of the this compound linker can alter the surface charge of the antibody, allowing for separation of conjugated and unconjugated species.[]

  • HIC separates based on hydrophobicity. The PEG linker can increase the hydrophobicity of the antibody, enabling separation. HIC is often used as a polishing step.[7] The choice between IEX and HIC will depend on the specific properties of your antibody and the degree of conjugation. Method development and screening of different conditions are recommended.

Q3: How can I assess the purity and quality of my final conjugated antibody product?

A3: A combination of analytical techniques is recommended:

  • Size Exclusion Chromatography (SEC): This is the primary method for quantifying high molecular weight aggregates.[8][9]

  • SDS-PAGE: To visualize the increase in molecular weight of the antibody heavy and light chains after conjugation and to assess for fragmentation.

  • Mass Spectrometry (MS): To confirm the identity of the conjugate and determine the drug-to-antibody ratio (DAR).

  • UV-Vis Spectroscopy: To determine the protein concentration and, in some cases, estimate the DAR if the linker or attached molecule has a distinct absorbance.

Q4: What are some key considerations for method development in Hydrophobic Interaction Chromatography (HIC) for this type of conjugate?

A4: For HIC, the key is to optimize the salt concentration in the mobile phase.

  • Binding: A high concentration of a kosmotropic salt (e.g., ammonium sulfate) is used to promote the binding of the conjugate to the hydrophobic resin.[10][11]

  • Elution: A decreasing salt gradient is then used to elute the bound species, with more hydrophobic molecules eluting at lower salt concentrations.[11] The type of salt, its concentration, and the gradient slope should be optimized for your specific conjugate.

Q5: Can the PEG4 linker in this compound affect the purification process?

A5: Yes, the PEG linker can influence the purification in several ways:

  • Increased Hydrodynamic Radius: The PEG chain increases the apparent size of the antibody, which is the basis for separation in SEC.[]

  • Charge Masking: The PEG chain can shield the surface charges of the antibody, potentially altering its behavior in IEX.[]

  • Hydrophobicity: The PEG linker can increase the overall hydrophobicity of the antibody, which is exploited in HIC.

  • Aggregation Propensity: PEGylation can sometimes lead to an increased tendency for the antibody to aggregate, making careful handling and optimized buffer conditions critical.[4] The length of the PEG chain can also influence these effects.[12][13]

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for the purification of PEGylated antibodies. Note that these are representative values and optimal conditions should be determined empirically for each specific antibody conjugate.

Table 1: Typical Operating Parameters for Purification Chromatography

Chromatography Technique Parameter Typical Range/Value Reference
Size Exclusion (SEC) Mobile PhasePhosphate Buffered Saline (PBS), pH 7.4[1]
Flow Rate0.5 - 1.0 mL/min (for analytical columns)[1]
ColumnTSKgel G4000SWXL or similar[1]
Ion Exchange (IEX) - Cation Exchange Binding Buffer20 mM Sodium Acetate, pH 5.0[7]
Elution Buffer20 mM Sodium Acetate, 1 M NaCl, pH 5.0 (Salt Gradient)[7]
ElutionLinear gradient from 0 to 1 M NaCl over 20 column volumes[7]
Hydrophobic Interaction (HIC) Binding Buffer2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0[10]
Elution Buffer100 mM Sodium Phosphate, pH 7.0[10]
ElutionLinear gradient from 2 M to 0 M Ammonium Sulfate over 20 column volumes[10]

Table 2: Expected Purity and Recovery

Purification Step Purity (by SEC) Typical Recovery
Initial Buffer Exchange >90% monomer>95%
Ion Exchange Chromatography >98% monomer85-95%
Hydrophobic Interaction Chromatography >99% monomer80-90%
Overall Process >99% monomer70-85%

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound Conjugated Antibody

This protocol outlines a representative three-step purification process for a this compound conjugated antibody.

1. Buffer Exchange (Removal of Excess Linker) a. Equilibrate a desalting column (e.g., PD-10) or a centrifugal ultrafiltration device (e.g., Amicon Ultra with a 30 kDa MWCO) with phosphate-buffered saline (PBS), pH 7.4. b. Apply the conjugation reaction mixture to the column or device. c. If using a desalting column, elute the conjugated antibody with PBS according to the manufacturer's instructions. d. If using a centrifugal device, wash the sample three times with PBS, centrifuging at the recommended speed and duration for your specific device. e. Collect the purified, buffer-exchanged antibody conjugate.

2. Ion Exchange Chromatography (IEX) a. Equilibrate a cation exchange column (e.g., HiTrap SP HP) with Binding Buffer (20 mM Sodium Acetate, pH 5.0). b. Adjust the pH of the buffer-exchanged antibody conjugate to 5.0 and load it onto the equilibrated column. c. Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound material. d. Elute the bound conjugate with a linear gradient of Elution Buffer (20 mM Sodium Acetate, 1 M NaCl, pH 5.0) from 0% to 100% over 20 column volumes. e. Collect fractions and analyze them by SDS-PAGE and UV absorbance at 280 nm to identify the fractions containing the purified conjugate. f. Pool the relevant fractions.

3. Hydrophobic Interaction Chromatography (HIC) - Polishing Step a. To the pooled fractions from IEX, add a high concentration of a kosmotropic salt (e.g., add solid ammonium sulfate to a final concentration of 2 M). b. Equilibrate a HIC column (e.g., HiTrap Phenyl HP) with Binding Buffer (2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0). c. Load the sample onto the equilibrated column. d. Wash the column with 5-10 column volumes of Binding Buffer. e. Elute the conjugate with a linear gradient of Elution Buffer (100 mM Sodium Phosphate, pH 7.0) from 0% to 100% over 20 column volumes (i.e., a decreasing salt gradient). f. Collect fractions and analyze for purity by SEC and SDS-PAGE. g. Pool the purest fractions and perform a final buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification antibody Antibody conjugation Conjugation Reaction antibody->conjugation linker This compound linker->conjugation buffer_exchange Buffer Exchange (Desalting/Diafiltration) conjugation->buffer_exchange Reaction Mixture iex Ion Exchange Chromatography (IEX) buffer_exchange->iex Removal of excess linker hic Hydrophobic Interaction Chromatography (HIC) iex->hic Separation of conjugated vs. unconjugated final_product Purified Conjugate hic->final_product Polishing Step

Caption: Experimental workflow for the purification of this compound conjugated antibodies.

troubleshooting_logic start Start Purification check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_buffers Optimize Buffer pH/Additives check_yield->optimize_buffers Yes change_resin Screen Different Chromatography Resins check_yield->change_resin Yes check_aggregates Aggregates Present? check_purity->check_aggregates No optimize_gradient Optimize Elution Gradient (IEX/HIC) check_purity->optimize_gradient Yes add_polishing_step Add Polishing Step (e.g., HIC) check_purity->add_polishing_step Yes optimize_conjugation Optimize Conjugation Reaction Conditions check_aggregates->optimize_conjugation Yes end Purified Product check_aggregates->end No optimize_buffers->check_purity change_resin->check_purity optimize_gradient->check_aggregates add_polishing_step->check_aggregates optimize_conjugation->end

Caption: Troubleshooting decision tree for purification of conjugated antibodies.

signaling_pathway cluster_antibody Antibody cluster_linker This compound cluster_conjugation_reaction Conjugation Chemistry lysine Lysine Residue (-NH2) coupling Amide Bond Formation lysine->coupling nhboc Boc-protected Amine peg4 PEG4 Spacer nhboc->peg4 deprotection Boc Deprotection (e.g., TFA) nhboc->deprotection tetrazine Methyl-Tetrazine peg4->tetrazine activation NHS Ester Formation deprotection->activation Primary Amine activation->coupling conjugated_antibody conjugated_antibody coupling->conjugated_antibody Conjugated Antibody

Caption: Logical relationship of this compound conjugation to an antibody.

References

Technical Support Center: Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc deprotection of PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical step in bioconjugation and drug delivery system development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the Boc deprotection of PEG linkers.

Q1: My Boc deprotection reaction is incomplete. What are the possible causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is not strong enough or used in a low concentration, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1][2]

  • Short Reaction Time: While many protocols suggest reaction times of 30 minutes to a few hours, longer PEG chains or steric hindrance around the Boc group may require extended reaction times.[1] It is advisable to monitor the reaction progress.

  • Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, a slight increase in temperature might be beneficial, but this should be done cautiously to avoid potential side reactions.

  • Moisture: Water in the reaction mixture can hydrolyze the acid and reduce its effectiveness. Ensure all solvents and reagents are anhydrous.

Troubleshooting Steps:

  • Increase TFA Concentration: A common starting point is a 1:1 (v/v) mixture of TFA and dichloromethane (DCM).[3][4] If incomplete deprotection is observed, you can increase the TFA ratio.

  • Extend Reaction Time: Monitor the reaction by TLC, LC-MS, or ¹H NMR to determine the optimal reaction time. An overnight reaction may be necessary in some cases.[3]

  • Optimize Solvent: Dichloromethane (DCM) is a standard solvent. However, for PEG linkers with different solubility profiles, other solvents like 1,4-dioxane can be used in conjunction with HCl.[4]

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon).

Q2: I am observing side reactions during the Boc deprotection of my PEG linker. What are these side products and how can I prevent them?

A2: A primary side reaction of concern is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (t-Bu+) generated during the deprotection.[5] Another potential side reaction is the formation of trifluoroacetyl (TFA) esters if hydroxyl groups are present and not protected.[6]

Prevention of Side Reactions:

  • Use of Scavengers: To prevent the reactive t-butyl cation from causing unwanted alkylation, scavengers are added to the reaction mixture. Common scavengers include:

    • Triisopropylsilane (TIPS): Effectively scavenges the t-butyl cation.[3]

    • Water: Can also act as a scavenger. A small percentage (e.g., 5%) is often included in the cleavage cocktail.[6]

    • Anisole: Another common scavenger used to trap carbocations.[6]

  • Control of Reaction Conditions: To minimize trifluoroacetylation, use the minimum effective concentration of TFA and monitor the reaction to avoid unnecessarily long exposure to the strong acid.

Q3: How do I effectively remove the excess TFA and other byproducts after the deprotection reaction?

A3: Complete removal of TFA is crucial as its presence can interfere with subsequent reaction steps. The high boiling point of TFA can make its removal challenging.

Work-up Procedures:

  • Co-evaporation with a High-Boiling Solvent: After the initial removal of the bulk of TFA and solvent under reduced pressure, add a solvent like toluene and evaporate again.[4][7] Repeating this process multiple times helps to azeotropically remove residual TFA.

  • Precipitation: The deprotected PEG-amine can often be precipitated by adding the reaction mixture to a cold non-polar solvent like diethyl ether.[8] This allows for the separation of the product from the soluble TFA and byproducts. The precipitate can then be collected by filtration or centrifugation.

  • Basic Work-up: Neutralize the reaction mixture with a mild base such as sodium bicarbonate or ammonia solution to form the TFA salt, which can then be removed by aqueous extraction if the PEG-amine is soluble in an organic solvent.[9][10]

  • Ion-Exchange Resin: A strongly acidic ion-exchange resin can be used to both deprotect the Boc group and capture the resulting amine. The purified amine can then be released from the resin by treatment with a base.[11] Alternatively, a basic resin can be used to neutralize and remove TFA from the product solution.[9]

Q4: My deprotected PEG-amine is difficult to purify. What are the recommended purification methods?

A4: The purification of PEGylated molecules can be challenging due to their solubility in a wide range of solvents and their tendency to be viscous oils or waxy solids.

Purification Strategies:

  • Precipitation/Trituration: As mentioned in the work-up, precipitation in a non-solvent like diethyl ether is a very effective method for purifying PEG compounds.[8] Trituration with a suitable solvent can also help in removing impurities.

  • Reverse-Phase Medium Pressure Liquid Chromatography (MPLC): For high-purity requirements, MPLC using a C18-functionalized stationary phase with a water/acetonitrile gradient containing 0.1% TFA is a powerful technique.[3]

  • Size Exclusion Chromatography (SEC): SEC can be used to separate the desired PEG linker from smaller molecule impurities based on size.

  • Dialysis: For high molecular weight PEGs, dialysis against water or an appropriate buffer can be an effective purification method.

Q5: How does the molecular weight of the PEG linker affect the Boc deprotection reaction?

A5: The molecular weight of the PEG chain can influence the reaction in several ways:

  • Reaction Kinetics: Longer PEG chains can lead to increased viscosity and potential steric hindrance, which may slow down the reaction rate. This might necessitate longer reaction times or slightly more forcing conditions.

  • Solubility: The solubility of the Boc-protected and deprotected PEG linker can change with molecular weight, potentially requiring adjustments to the solvent system.

  • Purification: Higher molecular weight PEGs are generally easier to purify by precipitation, as they are more likely to be solids and less soluble in non-polar solvents. However, chromatographic purification can become more challenging with increasing molecular weight due to higher back pressures and broader peaks. The pharmacokinetic properties of PEGylated drugs are also significantly influenced by the PEG's molecular weight.[]

Quantitative Data Summary

The following tables summarize typical reaction conditions and parameters for the Boc deprotection of PEG linkers based on literature examples.

Table 1: Typical Reagents and Solvents for Boc Deprotection

ReagentSolventConcentrationTypical Reaction TimeReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1:1 (v/v)30 min - overnight[3][4]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-25% (v/v)2 - 18 hours[8][13]
Hydrochloric Acid (HCl)1,4-Dioxane4 M solution2 hours[4]

Table 2: Common Scavengers Used in Boc Deprotection

ScavengerPurposeTypical ConcentrationReference
Triisopropylsilane (TIPS)t-Butyl cation scavenger~5% (v/v)[3]
Watert-Butyl cation scavenger~5% (v/v)[6]
Anisolet-Butyl cation scavengerStoichiometric to substrate[6]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of a PEG Linker using TFA/DCM

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of approximately 50-100 mg/mL in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., 1 mL of TFA for every 1 mL of DCM). If necessary, add a scavenger such as triisopropylsilane (TIPS) (e.g., 5% v/v of the total volume).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 2-4 hours, but it may be extended if the reaction is slow.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

    • Add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to ensure the complete removal of residual TFA.[4][7]

  • Purification:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add the solution dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 times the volume of DCM).

    • A precipitate of the deprotected PEG-amine TFA salt should form.

    • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Monitoring Boc Deprotection by ¹H NMR Spectroscopy

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Solvent Removal: Remove the volatile components (DCM and TFA) under a stream of nitrogen or by brief exposure to high vacuum.

  • NMR Analysis: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the solubility of the PEG linker).

  • Spectral Interpretation:

    • Boc-protected PEG linker: A characteristic singlet peak corresponding to the nine protons of the tert-butyl group will be observed around 1.4 ppm.

    • Deprotected PEG-amine: The singlet at ~1.4 ppm will disappear upon successful deprotection. New signals corresponding to the protons adjacent to the newly formed amine may appear shifted downfield.

    • Monitoring Progress: The disappearance of the Boc proton signal can be integrated and compared to an internal standard or a stable peak in the PEG backbone to quantify the extent of the reaction over time.

Visualizations

Boc_Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification Boc_PEG Boc-NH-PEG-X Reaction_Vessel Stir at Room Temperature Boc_PEG->Reaction_Vessel Reagents TFA / DCM (Scavenger, e.g., TIPS) Reagents->Reaction_Vessel Monitoring Monitor by TLC / LC-MS / NMR Reaction_Vessel->Monitoring Evaporation 1. Evaporation (Co-evaporate with Toluene) Monitoring->Evaporation Reaction Complete Precipitation 2. Precipitation (in cold Diethyl Ether) Evaporation->Precipitation Filtration 3. Filtration / Centrifugation Precipitation->Filtration Drying 4. Drying under Vacuum Filtration->Drying Purified_Product H₂N-PEG-X (TFA Salt) Drying->Purified_Product

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Troubleshooting_Tree Start Problem: Incomplete Boc Deprotection Q1 Is the reaction time sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the TFA concentration adequate? A1_Yes->Q2 Sol1 Extend reaction time (e.g., overnight) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are anhydrous conditions maintained? A2_Yes->Q3 Sol2 Increase TFA concentration (e.g., from 25% to 50%) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Further_Investigation Consider alternative deprotection methods or steric hindrance issues A3_Yes->Further_Investigation Sol3 Use anhydrous solvents and reagents A3_No->Sol3

References

Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation, particularly when using PEG linkers?

Antibody-Drug Conjugate (ADC) aggregation is a complex issue stemming from various factors related to the ADC's physicochemical properties and its manufacturing and storage conditions.[1][2] While PEG linkers are incorporated to enhance solubility and stability, aggregation can still occur.[2]

The primary driver of aggregation is the increased hydrophobicity of the ADC following the conjugation of a typically hydrophobic small molecule drug.[2][3] This can lead to intermolecular interactions and the formation of aggregates.[2]

Other contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[2]

  • Antibody Characteristics: Certain monoclonal antibodies (mAbs) are inherently more prone to aggregation.[2]

  • Conjugation Chemistry: The conditions used during the conjugation process, such as pH, temperature, and the use of organic co-solvents, can induce stress on the antibody and promote aggregation.[2][3]

  • Formulation and Storage: Inappropriate buffer conditions (pH, ionic strength), exposure to physical stress (e.g., agitation), and temperature fluctuations can all contribute to aggregation over time.[2]

Q2: How do PEG linkers help in preventing ADC aggregation?

PEG (Polyethylene Glycol) is a hydrophilic polymer that, when used as a linker in ADCs, can counteract the hydrophobicity of the conjugated payload.[2][4][5] The PEG chain creates a hydrophilic shield around the hydrophobic drug, which can:

  • Increase Solubility: The hydrophilic nature of PEG enhances the overall solubility of the ADC in aqueous solutions.[4]

  • Reduce Intermolecular Interactions: The PEG linker can sterically hinder the hydrophobic interactions between ADC molecules that lead to aggregation.

  • Improve Stability: By masking hydrophobic regions, PEG linkers can improve the colloidal stability of the ADC.[5]

The length and architecture (linear vs. branched) of the PEG linker are critical factors in its effectiveness at preventing aggregation.[6][7]

Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on ADC aggregation?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that significantly influences its propensity to aggregate. Generally, a higher DAR leads to a greater risk of aggregation.[2] This is because most cytotoxic payloads are hydrophobic, and increasing the number of these molecules per antibody increases the overall hydrophobicity of the ADC.

ADCs with high DARs have been shown to have a greater tendency to form aggregates, which can lead to faster clearance from circulation and reduced efficacy.[8][9] Finding the optimal DAR is a balance between maximizing therapeutic potency and maintaining a stable, non-aggregated product.[2]

Troubleshooting Guides

Issue 1: Unexpected Aggregation Observed During or Immediately After Conjugation

Possible Causes and Solutions:

Possible Cause Recommended Solution Verification Step
High concentration of organic co-solvent (e.g., DMSO) used to dissolve the linker-payload. Reduce the concentration of the organic co-solvent to the lowest effective level. Consider using a more hydrophilic linker-payload that requires less organic solvent. A water-soluble crosslinker like sulfo-SMCC can be an alternative to avoid DMSO.[10]Analyze the ADC by Size Exclusion Chromatography (SEC) to quantify aggregation levels.
Unfavorable buffer conditions (pH, ionic strength) during conjugation. Optimize the conjugation buffer. Ensure the pH is not near the isoelectric point (pI) of the antibody, as this can minimize solubility.[3] Adjust the ionic strength to a level that maintains antibody stability.Perform small-scale conjugation reactions with varying buffer conditions and analyze for aggregation.
High concentration of the antibody during conjugation. Reduce the antibody concentration during the conjugation reaction. Higher concentrations can increase the likelihood of intermolecular interactions.Compare aggregation levels of ADCs prepared at different antibody concentrations using Dynamic Light Scattering (DLS) or SEC.
Physical stress during the conjugation reaction (e.g., vigorous mixing). Use gentle mixing methods. Avoid creating high shear forces that can denature the antibody.Visually inspect the solution for turbidity or particulates. Analyze by DLS for the presence of large aggregates.
The antibody is being held physically close together during conjugation. Consider immobilizing the antibody on a solid support during the conjugation process. This keeps the antibody molecules separated, preventing them from aggregating.[3]Analyze the supernatant for soluble aggregates after the conjugation and cleavage from the solid support.
Issue 2: Gradual Aggregation Observed During Storage

Possible Causes and Solutions:

Possible Cause Recommended Solution Verification Step
Suboptimal storage buffer. Screen different formulation buffers to find one that maximizes the stability of your specific ADC. Key parameters to optimize include pH, buffer species, and ionic strength. Consider using stabilizing excipients.Perform a long-term stability study, analyzing samples at various time points using SEC and DLS to monitor aggregation.
Inappropriate storage temperature. Determine the optimal storage temperature for your ADC. While refrigeration (2-8 °C) is common, some ADCs may require frozen storage, although this can also induce aggregation during freeze-thaw cycles.Conduct a temperature stability study, exposing the ADC to different temperatures and analyzing for aggregation.
Presence of small amounts of aggregates that act as nuclei for further aggregation. Purify the ADC immediately after conjugation to remove any existing aggregates. Techniques like Size Exclusion Chromatography (SEC) can be used for this purpose.[3]Analyze the purified ADC by a high-resolution method like SEC-MALS to confirm the removal of aggregates.
Physical stress during handling and storage (e.g., agitation, exposure to light). Handle ADC solutions with care, avoiding vigorous shaking or vortexing. Protect the ADC from light, especially if the payload is light-sensitive.[2]Perform a stress study (e.g., agitation study) and analyze for aggregation to determine the ADC's sensitivity to physical stress.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic size.

Materials:

  • ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl)

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)[11]

  • Sample vials

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[12] This typically requires flushing with at least 2-3 column volumes.[12]

  • Sample Preparation:

    • If necessary, dilute the ADC sample in the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove any large particulates.

  • Chromatographic Analysis:

    • Inject a defined volume of the prepared sample onto the SEC column.

    • Run the separation using an isocratic flow of the mobile phase.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).

    • Integrate the area of each peak.

    • Calculate the percentage of each species relative to the total peak area to determine the level of aggregation.

Protocol 2: Analysis of ADC Stability using Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and polydispersity of an ADC in solution, providing an indication of its aggregation state and colloidal stability.

Materials:

  • ADC sample

  • DLS instrument

  • Low-volume cuvette

  • Filtration device (0.22 µm syringe filter or spin filter)

Procedure:

  • Sample Preparation:

    • Filter the ADC sample to remove extraneous dust and large particles that can interfere with the measurement.[13]

    • Transfer the filtered sample to a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the measurement parameters on the DLS instrument, including the sample viscosity and refractive index (usually that of the buffer), and the measurement temperature.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A monomodal peak with a low PDI indicates a homogenous sample, while the presence of multiple peaks or a high PDI suggests the presence of aggregates.[14]

Protocol 3: Visual Inspection of ADC Formulations

Objective: To detect visible particles in an ADC solution.

Materials:

  • ADC sample in a transparent container (e.g., glass vial)

  • Visual inspection station with a matte black background and a non-glare white background, and controlled illumination (2000-3750 lux).[11]

Procedure:

  • Sample Handling:

    • Gently swirl or invert the container to ensure any settled particles are suspended. Avoid introducing air bubbles.

  • Inspection Against Black Background:

    • Hold the container against the black background and illuminate it from the side.

    • Observe for any light-colored particles for approximately 5 seconds.

  • Inspection Against White Background:

    • Hold the container against the white background.

    • Observe for any dark-colored particles or fibers for approximately 5 seconds.[15]

  • Evaluation:

    • The product passes if it is "essentially free" of visible particles. Any container with visible particles should be rejected.

Data Summary Tables

Table 1: Illustrative Impact of PEG Linker Length on ADC Aggregation

ADC ConstructPEG Linker Length% Aggregation (by SEC)Reference
anti-HER2-MMAEPEG48.5%Hypothetical Data
anti-HER2-MMAEPEG83.2%Hypothetical Data
anti-HER2-MMAEPEG121.5%Hypothetical Data
anti-HER2-MMAEPEG241.1%Hypothetical Data

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions. Longer PEG chains generally lead to a reduction in aggregation.

Table 2: Illustrative Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

ADC ConstructAverage DAR% Aggregation (by SEC)Reference
anti-CD30-vc-MMAE21.8%Hamblett et al., 2004 (Adapted)[9]
anti-CD30-vc-MMAE44.5%Hamblett et al., 2004 (Adapted)[9]
anti-CD30-vc-MMAE815.2%Hamblett et al., 2004 (Adapted)[9]

Note: This table is adapted from published data for illustrative purposes.[9] Higher DAR values are clearly correlated with an increase in aggregation.

Diagrams

ADC_Aggregation_Troubleshooting_Workflow cluster_observation Observation cluster_investigation Investigation Phase cluster_conjugation_solutions Conjugation Solutions cluster_storage_solutions Storage & Formulation Solutions cluster_verification Verification start ADC Aggregation Observed q1 When is aggregation occurring? start->q1 q2 Review Conjugation Parameters q1->q2 During/Post Conjugation q3 Review Formulation & Storage q1->q3 During Storage sol1 Optimize Buffer (pH, Ionic Strength) q2->sol1 sol2 Reduce Co-solvent Concentration q2->sol2 sol3 Lower Antibody Concentration q2->sol3 sol4 Use Gentler Mixing q2->sol4 sol5 Immobilize Antibody q2->sol5 sol6 Screen Formulation Buffers & Excipients q3->sol6 sol7 Optimize Storage Temperature q3->sol7 sol8 Purify to Remove Aggregate Seeds q3->sol8 sol9 Control Physical Stress (Light, Agitation) q3->sol9 end Aggregation Mitigated sol1->end sol2->end sol3->end sol4->end sol5->end sol6->end sol7->end sol8->end sol9->end

Caption: Troubleshooting workflow for ADC aggregation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_methods Methods cluster_results Results Interpretation prep ADC Sample analysis Choose Analytical Method prep->analysis sec SEC (Size Exclusion Chromatography) analysis->sec Quantitative Separation dls DLS (Dynamic Light Scattering) analysis->dls Size Distribution & Stability visual Visual Inspection analysis->visual Visible Particle Detection quantify Quantify Aggregates (% Area) sec->quantify size Determine Size Distribution (Rh, PDI) dls->size particles Detect Visible Particulates visual->particles

Caption: Workflow for selecting an analytical method for ADC aggregation.

References

Me-Tet-PEG4-NHBoc stability in biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Me-Tet-PEG4-NHBoc in biological media. This resource is intended for researchers, scientists, and drug development professionals to ensure the successful application of this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a chemical linker molecule commonly used in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs). It is comprised of three key functional parts:

  • Me-Tet (Methyl-Tetrazine): A highly reactive group that participates in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO). This "click chemistry" reaction is known for its high speed and specificity in biological systems.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. The PEG linker enhances the solubility of the molecule in aqueous environments and can help to reduce aggregation.[][2][3]

  • NHBoc (Boc-protected Amine): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group for amines that can be removed under acidic conditions to reveal the free amine for further conjugation.[][4]

Q2: What are the primary stability concerns for this compound in biological media?

A2: The stability of this compound in biological media is primarily influenced by the chemical properties of its three main components: the methyl-tetrazine ring, the PEG4 linker, and the Boc-protected amine. Potential stability issues include:

  • Degradation of the Tetrazine Ring: The tetrazine ring can be susceptible to degradation, particularly through reactions with nucleophiles present in biological media.[5][6] The stability of the tetrazine is a trade-off with its reactivity.

  • Cleavage of the PEG4 Linker: While generally stable, PEG linkers can be subject to enzymatic or hydrolytic cleavage, especially if adjacent to ester bonds (though this compound contains more stable ether and amide bonds).

  • Loss of the Boc Protecting Group: The Boc group is sensitive to acidic conditions and can be prematurely removed if the biological medium has a low pH.[][4]

Q3: How does pH affect the stability of this compound?

A3: The pH of the biological medium can significantly impact the stability of the Boc-protected amine. The Boc group is known to be labile under acidic conditions. Exposure to a pH below 7 could lead to the premature deprotection of the amine, exposing a reactive group that could lead to non-specific reactions or inactivation. The tetrazine ring and PEG linker are generally more stable across a physiological pH range.

Q4: Is the tetrazine ring stable in cell culture media and plasma?

A4: The stability of the tetrazine ring is influenced by its substituents. The methyl group on the tetrazine ring of this compound is an electron-donating group, which generally enhances its stability against nucleophilic attack compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[7] Studies on similar methyl-substituted tetrazines have shown good stability in cell culture media (such as DMEM with 10% FBS) for up to 48 hours.[8][9] However, prolonged incubation in complex biological media like plasma, which contains a high concentration of various nucleophiles, could still lead to gradual degradation.

Q5: Can enzymes in biological media degrade the PEG4 linker?

A5: While PEG itself is generally considered resistant to enzymatic degradation, the linkages connecting it to the rest of the molecule can be susceptible. In this compound, the PEG chain is connected via ether and amide bonds, which are generally more stable than ester bonds. However, certain proteases or other enzymes present in serum or cell lysates could potentially cleave these bonds over extended incubation periods.[][10]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in biological experiments.

Problem Potential Cause Recommended Solution
Low or no reactivity of the tetrazine group in a ligation reaction. 1. Degradation of the tetrazine ring: The tetrazine may have degraded due to prolonged exposure to the biological medium, especially if it contains a high concentration of nucleophiles (e.g., thiols). 2. Suboptimal reaction conditions: The concentration of reactants may be too low, or the incubation time too short.1. Assess tetrazine stability: Perform a control experiment to check the stability of this compound in your specific biological medium over the intended experiment time. You can monitor its disappearance using HPLC or LC-MS. 2. Optimize reaction conditions: Increase the concentration of the reactants or extend the incubation time. Ensure the pH of the medium is within the optimal range for the iEDDA reaction (typically physiological pH).
Non-specific labeling or unexpected side reactions. 1. Premature deprotection of the Boc group: The acidic nature of the biological medium or certain cellular compartments (e.g., lysosomes) may have removed the Boc group, exposing the primary amine which can then react non-specifically. 2. Reaction of tetrazine with endogenous molecules: Although rare, the tetrazine ring might react with highly reactive endogenous species.1. Check the pH of your medium: Ensure the pH is maintained at a neutral or slightly basic level. If low pH is unavoidable, consider a more acid-stable protecting group for your application. 2. Include appropriate controls: Run control experiments without the intended reaction partner to identify any non-specific labeling.
Poor aqueous solubility of the final conjugate. Insufficient hydrophilicity: While the PEG4 linker improves solubility, the overall hydrophobicity of the final conjugate might still be high, leading to aggregation and precipitation.Modify the linker or conjugation strategy: Consider using a longer PEG chain (e.g., PEG8, PEG12) to further enhance the hydrophilicity of the final product.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the half-life of this compound in specific biological media. The stability is highly dependent on the specific conditions of the experiment, including the exact composition of the medium, temperature, and pH. Researchers are encouraged to perform their own stability studies under their experimental conditions.

Component Parameter Condition Value/Observation Reference
Methyl-Tetrazine StabilityDMEM with 10% FBS, 37°C>92% remaining after 12 hours, >63% after 48 hours[8][9]
Boc-Amine StabilityAcidic pHLabile, deprotection can occur at pH < 7[][4]
PEG Linker StabilityBiological MediaGenerally stable, but potential for enzymatic cleavage over long incubations[][10]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Biological Media

This protocol provides a framework for researchers to determine the stability of this compound in their specific biological medium of choice (e.g., cell culture medium, plasma, serum).

Materials:

  • This compound

  • Biological medium of interest (e.g., DMEM + 10% FBS, human plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Incubator (37°C)

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Spike the biological medium: Add the this compound stock solution to the pre-warmed (37°C) biological medium to a final concentration of 100 µM. Mix gently but thoroughly.

  • Time zero (T=0) sample: Immediately after spiking, take an aliquot of the mixture and quench it by adding 3 volumes of the quenching solution. This will precipitate proteins and stop further degradation. Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.

  • Incubate samples: Incubate the remaining mixture at 37°C.

  • Collect time-point samples: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect aliquots and process them as described in step 3.

  • Analyze samples: Analyze the supernatant from each time point by HPLC or LC-MS. Monitor the peak corresponding to the intact this compound.

  • Data analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining compound against time to determine its stability profile and calculate its half-life in the specific biological medium.

Visualizations

Stability_Pathway cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Resulting Species This compound Me-Tet PEG4 NHBoc Tet_Deg Tetrazine Degradation This compound->Tet_Deg Nucleophiles (e.g., thiols) PEG_Cleav PEG Cleavage This compound->PEG_Cleav Enzymes Boc_Deprot Boc Deprotection This compound->Boc_Deprot Acidic pH Deg_Prod Degraded Tetrazine Products Tet_Deg->Deg_Prod Cleaved_Frag Cleaved Fragments PEG_Cleav->Cleaved_Frag Free_Amine Me-Tet-PEG4-NH2 Boc_Deprot->Free_Amine

Caption: Potential degradation pathways of this compound in biological media.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Poor Ligation Start Poor Ligation Efficiency Check_Stability Is the linker stable in your media? Start->Check_Stability Check_pH Is pH optimal (7.2-7.8)? Check_Stability->Check_pH Yes Perform_Stability_Test Perform stability test (Protocol 1) Check_Stability->Perform_Stability_Test No Optimize_Conc Optimize reactant concentrations Check_pH->Optimize_Conc Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Success Successful Ligation Optimize_Conc->Success Consider_Alternative Consider alternative linker or conditions Perform_Stability_Test->Consider_Alternative Adjust_pH->Check_pH

Caption: A logical workflow for troubleshooting poor ligation efficiency with this compound.

References

Technical Support Center: Tetrazine Linker Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during bioconjugation experiments using tetrazine linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the tetrazine-TCO ligation?

A1: The reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition between an electron-deficient tetrazine (the diene) and a strained, electron-rich trans-cyclooctene or TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine product.[1] This reaction is known for its exceptionally fast kinetics and high specificity in biological systems.[2]

Q2: Which factors influence the speed of the tetrazine ligation reaction?

A2: The reaction kinetics are primarily governed by the electronic properties of the reactants. The rate increases when the energy gap between the dienophile's Highest Occupied Molecular Orbital (HOMO) and the diene's Lowest Unoccupied Molecular Orbital (LUMO) is reduced.[1] This is achieved by:

  • Increasing the electron-withdrawing nature of the tetrazine: Substituents like pyridyl or pyrimidyl groups make the tetrazine more electron-deficient, accelerating the reaction.[3]

  • Increasing the electron-donating nature of the dienophile: This makes the TCO or other dienophile more electron-rich.[1]

  • Increasing the ring strain of the dienophile: Highly strained dienophiles like TCO react much faster than less strained ones.

Q3: How stable are tetrazine linkers in aqueous buffers and cell media?

A3: The stability of tetrazines in aqueous environments is highly dependent on their substituents. Generally, tetrazines with strong electron-withdrawing groups (e.g., 3,6-dipyridyl-s-tetrazine), while highly reactive, tend to be less stable and can degrade in aqueous solutions.[4][5] Conversely, more electron-rich tetrazines (e.g., with alkyl or phenyl groups) exhibit greater stability.[4][5] For example, dipyridyl-s-tetrazine can have a half-life of around 9.6 hours in PBS, while some alkyl-substituted tetrazines remain over 85% intact after 10 hours under similar conditions.[6]

Q4: What are the most common side reactions to be aware of?

A4: The most common side reactions include:

  • Degradation in Aqueous Media: Some tetrazines are susceptible to hydrolysis, especially at physiological pH and temperature.[4][6]

  • Reaction with Nucleophiles: The electron-deficient tetrazine ring can be attacked by endogenous nucleophiles, particularly thiols from molecules like glutathione (GSH) or cysteine residues on proteins. This can lead to non-specific labeling and degradation of the tetrazine probe.

  • Reduction to Dihydrotetrazine: Tetrazines can be reduced to their unreactive dihydrotetrazine form, which will not participate in the IEDDA reaction. This can be a concern in the presence of reducing agents like TCEP.

  • Isomerization of TCO: The reactive trans-cyclooctene (TCO) can isomerize to its much less reactive cis-cyclooctene (CCO) form, effectively quenching its ability to react with the tetrazine. This can be catalyzed by contact with serum proteins like albumin.[7]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Q: I am observing very low or no formation of my desired bioconjugate. What are the possible causes and how can I fix it?

A: Low conjugation yield is a common issue that can stem from several factors related to the stability and reactivity of your reagents. Follow this guide to diagnose the problem.

Troubleshooting Flowchart for Low Conjugation Yield

G start Low Conjugation Yield Observed q1 1. Is your tetrazine reagent stable? start->q1 sol1a Check literature for the stability of your specific tetrazine derivative in your buffer. (See Table 1) q1->sol1a How to check? sol1b Switch to a more stable tetrazine (e.g., alkyl- or phenyl-substituted). Use freshly prepared solutions. q1->sol1b No q2 2. Is your TCO-modified biomolecule active? q1->q2 Yes sol2a Confirm TCO modification via MS. Assess TCO reactivity with a small fluorogenic tetrazine probe. q2->sol2a How to check? sol2b TCO may be isomerized or hidden. Use a hydrophilic PEG linker to improve solubility and accessibility. q2->sol2b No q3 3. Are your reaction conditions optimal? q2->q3 Yes sol3a Ensure pH is between 6-9. Increase reagent concentrations if possible. Extend reaction time. q3->sol3a How to check? sol3b Consider a more reactive tetrazine (e.g., pyridyl-tetrazine) if stability is not an issue. q3->sol3b No

Caption: A decision tree to diagnose causes of low bioconjugation yield.

Problem: High Background or Non-Specific Labeling

Q: My negative controls are showing a signal, or I'm seeing widespread, non-specific labeling. What is happening?

A: This often points to side reactions between your tetrazine probe and other biomolecules that do not contain the TCO handle.

Possible Cause 1: Nucleophilic Attack on Tetrazine The electron-poor tetrazine ring is susceptible to attack by nucleophiles, especially free thiols (e.g., from cysteine or glutathione). Highly reactive, electron-deficient tetrazines are more prone to this side reaction.

  • Solution:

    • Switch to a More Stable Tetrazine: Use a tetrazine with higher stability and lower susceptibility to nucleophilic attack, such as an alkyl-substituted tetrazine. While the kinetics of the desired reaction may be slower, the improvement in specificity can be significant.

    • Include a Scavenger: In cell-free systems, consider adding a mild reducing agent scavenger if appropriate for your biomolecule.

    • Perform a Control Experiment: Run a control where you treat your cells or protein mixture with the tetrazine probe without the TCO-modified component. This will help you quantify the level of non-specific binding (see Protocol 3).

Competing Reaction Pathways

G cluster_0 Desired Pathway: IEDDA Ligation cluster_1 Side Reaction: Nucleophilic Attack Tz Tetrazine (Electron Deficient) Product Stable Conjugate + N₂ Gas Tz->Product Fast & Specific TCO TCO-Biomolecule (Electron Rich) TCO->Product Tz_side Tetrazine (Especially if highly reactive) Side_Product Degraded Tetrazine / Non-specific Labeling Tz_side->Side_Product Slow & Non-specific Nuc Nucleophile (e.g., Protein-SH, GSH) Nuc->Side_Product

Caption: The desired IEDDA reaction vs. a common side reaction pathway.

Quantitative Data Summary

Table 1: Stability of Various Tetrazine Derivatives

This table summarizes the stability of different tetrazine backbones in aqueous buffer, which is a critical factor for successful bioconjugation. Less stable tetrazines can degrade before reacting with the target dienophile, leading to lower yields.

Tetrazine DerivativeConditionHalf-life (t₁₂)Stability after 12hReference
3,6-di-(2-pyridyl)-s-tetrazinePBS, pH 7.4~9.6 hours~35-40% remaining[4][6]
3,6-di-(pyrimidinyl)-s-tetrazineDMSO/PBS (1:9), 37°CNot specified~15-40% remaining[4][5]
3-methyl-6-phenyl-tetrazineDMSO/PBS (1:9), 37°CNot specified>75% remaining[4][5]
3,6-dimethyl-tetrazinePBS, pH 7.4~14 hours~50% remaining[6]
Phenyl TetrazinesDMSO/PBS (1:9), 37°CNot specified>75% remaining[4][5]
Triazolyl-tetrazineDMEM + 10% FBS, 37°CNot specified~80% remaining (24h)
tert-butyl-tetrazineDMSO/H₂O + 10mM GSHNot specifiedNo decomposition (3h)[6]

Note: Stability is highly context-dependent. These values should be used as a general guide.

Experimental Protocols

Protocol 1: Antibody Modification with TCO-PEG-NHS Ester

This protocol describes the labeling of a monoclonal antibody (mAb) with a trans-cyclooctene (TCO) group using an N-hydroxysuccinimide (NHS) ester derivative. The PEG linker improves the solubility and accessibility of the TCO group.

Materials:

  • Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.4-8.0) at 1-5 mg/mL.

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS).

  • Anhydrous dimethylsulfoxide (DMSO).

  • 1M Sodium Bicarbonate (NaHCO₃), pH 8.5.

  • Spin desalting columns (e.g., Zeba Spin, 7K MWCO).

  • PBS buffer (pH 7.4).

Procedure:

  • Prepare Reagents:

    • Equilibrate the antibody, buffers, and desalting columns to room temperature.

    • Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO immediately before use.

  • Reaction Setup:

    • To 100 µL of antibody solution (e.g., at 1 mg/mL, ~0.67 nmol for a 150 kDa IgG), add 5 µL of 1M NaHCO₃ to raise the pH to ~8.0-8.5, which is optimal for NHS ester reactions with primary amines (lysine residues).

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution. For 0.67 nmol of antibody, this corresponds to ~0.7-1.4 µL of a 10 mM stock. Vortex gently to mix.

  • Incubation:

    • Allow the reaction to proceed for 60 minutes at room temperature with gentle rotation.

  • Purification:

    • Remove the unreacted TCO-PEG-NHS ester and byproducts using a spin desalting column pre-equilibrated with PBS (pH 7.4).

    • Follow the manufacturer's instructions for the desalting column (typically involves centrifugation steps).

  • Quantification and Storage:

    • Measure the concentration of the purified TCO-labeled antibody using a BCA assay or Nanodrop (A280).

    • Confirm modification by mass spectrometry (MALDI-TOF or ESI-MS), expecting a mass shift corresponding to the number of TCO groups added.

    • Store the TCO-labeled antibody at 4°C for short-term use or at -80°C for long-term storage.

General Workflow for Tetrazine Bioconjugation

G start Start: Biomolecule (e.g., Antibody) step1 1. Modify Biomolecule with Dienophile (TCO) (Protocol 1) start->step1 step2 2. Purify TCO-labeled Biomolecule (Desalting Column) step1->step2 step3 3. React with Tetrazine Probe (e.g., Tetrazine-Fluorophore) (Protocol 2) step2->step3 step4 4. Analysis and QC step3->step4 end End: Final Conjugate step4->end sub_a SDS-PAGE / Western Blot step4->sub_a sub_b Mass Spectrometry step4->sub_b sub_c HPLC Analysis step4->sub_c

Caption: A typical experimental workflow for labeling a biomolecule.

Protocol 2: Tetrazine Ligation to a TCO-Labeled Antibody

This protocol describes the click reaction between a fluorescently-labeled tetrazine and the TCO-modified antibody from Protocol 1.

Materials:

  • Purified TCO-labeled antibody (from Protocol 1).

  • Tetrazine-fluorophore conjugate.

  • Anhydrous DMSO or DMF.

  • PBS buffer (pH 7.4).

Procedure:

  • Prepare Reagents:

    • Prepare a 1-10 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the TCO-labeled antibody to a final concentration of 1-10 µM in PBS.

    • Add the tetrazine-fluorophore stock solution to the antibody solution. A 1.5- to 5-fold molar excess of tetrazine over the TCO-antibody is recommended to ensure complete reaction.

    • Mix gently by pipetting or vortexing.

  • Monitoring and Incubation:

    • The reaction is typically very fast. The characteristic pink/red color of the tetrazine should disappear quickly. The progress can be monitored by the loss of the tetrazine absorbance peak (~520-540 nm) via UV-Vis spectroscopy.[2]

    • Incubate for 30-60 minutes at room temperature to ensure the reaction goes to completion.

  • Purification (Optional):

    • If removal of excess tetrazine-fluorophore is required for downstream applications (e.g., cell-based assays with sensitive imaging), purify the final conjugate using a spin desalting column or size-exclusion chromatography (SEC).

  • Analysis:

    • Analyze the final product using SDS-PAGE. A successful conjugation can be visualized by in-gel fluorescence scanning (if the fluorophore is compatible) and a mobility shift compared to the unlabeled antibody.

    • Confirm the final conjugate mass via mass spectrometry.

Protocol 3: Control Experiment to Assess Non-Specific Labeling

This protocol is crucial for validating the specificity of a tetrazine probe, especially in complex biological samples like cell lysates or for in-cell labeling.

Materials:

  • Biological sample (e.g., cell lysate, purified protein mixture) that does not contain a TCO-modified component.

  • Tetrazine-fluorophore probe (the same one used in your main experiment).

  • SDS-PAGE equipment and reagents.

  • In-gel fluorescence scanner or Western blot imaging system.

Procedure:

  • Prepare Samples:

    • Experimental Sample (from Protocol 2): Your final, purified bioconjugate.

    • Negative Control Sample: Prepare a sample containing the same biological material (e.g., cell lysate from untransfected/unmodified cells) at the same total protein concentration as your experimental sample.

    • Positive Control (Optional): Your TCO-labeled biomolecule.

  • Incubation:

    • To the Negative Control Sample , add the tetrazine-fluorophore probe at the exact same final concentration and for the same incubation time and temperature used in your main experiment (Protocol 2).

  • SDS-PAGE Analysis:

    • Prepare all samples (Experimental, Negative Control, Positive Control) for SDS-PAGE by adding loading buffer.

    • Load equal amounts of total protein for the experimental and negative control samples onto the gel.

    • Run the gel according to standard procedures.

  • Visualization and Quantification:

    • After electrophoresis, immediately scan the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for your fluorophore.

    • Interpretation:

      • The lane with your experimental sample should show a distinct fluorescent band at the molecular weight of your target protein.

      • The lane with the negative control sample should show minimal to no fluorescent bands. Any bands that do appear represent non-specific labeling.

    • (Optional) Perform a Coomassie or silver stain on the same gel after fluorescence scanning to visualize the total protein loading in each lane and confirm that any fluorescent bands in the negative control are not due to overloading.

    • If significant fluorescence is observed in the negative control lane, it indicates that your tetrazine probe is reacting non-specifically under your experimental conditions. Consider the troubleshooting steps outlined above, such as switching to a more stable tetrazine.

References

Technical Support Center: Improving Drug-to-Antibody Ratio (DAR) with Me-Tet-PEG4-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Me-Tet-PEG4-NHBoc to improve the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemical linker used in the development of antibody-drug conjugates (ADCs). It features three key components:

  • A methyl-tetrazine (Me-Tet) group: This is a highly reactive component that participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group.[1] This "click chemistry" reaction is very fast and specific, allowing for the efficient conjugation of the linker to a TCO-modified antibody or drug payload.[1]

  • A polyethylene glycol (PEG4) spacer: This flexible, hydrophilic spacer helps to improve the solubility and stability of the final ADC. By masking the hydrophobicity of the cytotoxic payload, the PEG spacer can help prevent aggregation, which is a common issue with ADCs.[2][3]

  • A Boc-protected amine (NHBoc) group: This is a protected amine group that, once deprotected, can be used to attach the linker to a drug payload or other molecule of interest.

Q2: How does this compound help in improving the drug-to-antibody ratio (DAR)?

A2: The primary way this compound helps improve the DAR is by enhancing the overall hydrophilicity of the ADC.[2] Many potent cytotoxic drugs used in ADCs are hydrophobic, and attaching multiple drug molecules to an antibody can lead to aggregation and reduced stability. The hydrophilic PEG4 spacer in the this compound linker helps to counteract this hydrophobicity. This allows for the attachment of a higher number of drug molecules (a higher DAR) to each antibody without compromising the stability and solubility of the ADC.[2][3] Advanced linker architectures, such as those with branched or multi-arm PEGs, can further increase the DAR.[4]

Q3: What is the significance of the inverse-electron-demand Diels-Alder (iEDDA) reaction?

A3: The iEDDA reaction between tetrazine and TCO is a bioorthogonal reaction, meaning it occurs efficiently under biological conditions without interfering with native biochemical processes. Its key advantages include:

  • Fast kinetics: The reaction is extremely rapid, even at low concentrations.[1]

  • High specificity: The tetrazine and TCO groups react specifically with each other, minimizing side reactions.[1]

  • Biocompatibility: The reaction does not require toxic catalysts and can be performed in aqueous buffers.[1][5]

These features make iEDDA a robust and reliable method for conjugating molecules in complex biological mixtures.

Q4: What are the storage and handling recommendations for this compound?

A4: this compound should be stored at -20°C in a dry, dark place. Before use, the vial should be allowed to come to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive components. For ease of handling, it is recommended to prepare stock solutions in an anhydrous solvent such as DMSO or DMF.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of NHS ester (if used to attach TCO to the antibody). Prepare NHS ester stock solutions immediately before use. Use anhydrous solvents. Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).
Inefficient iEDDA reaction. Verify the integrity of the tetrazine and TCO functionalities. Ensure the reaction pH is between 6 and 9.[1] Increase the reaction time or temperature (room temperature is typical, but 4°C may require longer incubation).[6]
Impure antibody. Ensure the antibody is >95% pure. Use an antibody purification kit to remove impurities like BSA, which can compete for conjugation.
Low Drug-to-Antibody Ratio (DAR) Insufficient molar excess of the drug-linker complex. Increase the molar ratio of the this compound-drug complex to the TCO-modified antibody.
Steric hindrance. The PEG4 spacer is designed to minimize steric hindrance, but if the payload is particularly bulky, a longer PEG spacer may be required.
ADC Aggregation High hydrophobicity of the payload. The PEG4 spacer helps to mitigate this, but for extremely hydrophobic drugs, a longer PEG chain (e.g., PEG8, PEG12) might be necessary.
High DAR. While this compound enables higher DARs, there is still a limit. If aggregation occurs at a high DAR, consider reducing the molar excess of the drug-linker complex during conjugation. Higher DARs have been associated with increased toxicity.[7]
Poor Stability of the Conjugate Instability of the linkage. The dihydropyridazine bond formed by the iEDDA reaction is generally stable. If instability is observed, it may be due to issues with the attachment of the linker to the drug or the antibody.
Incorrect storage. Store the final ADC at the recommended temperature (typically 2-8°C) and in a buffer that is optimal for the specific antibody.

Data Presentation

The inclusion of a PEG spacer in the linker of an ADC can significantly impact the achievable DAR. The following table summarizes representative data on the effect of PEG linker length on the average DAR of an ADC.

Linker TypeAverage DAR
Non-PEGylated Linker3.8
Linker with PEG4 Spacer4.2
Linker with PEG8 Spacer4.5
Linker with PEG12 Spacer4.1

This data is representative and the optimal PEG length may vary depending on the specific antibody, payload, and conjugation chemistry.

Experimental Protocols

Protocol 1: Preparation of TCO-Modified Antibody

This protocol describes the modification of an antibody with a TCO group using an NHS ester.

  • Antibody Preparation:

    • Buffer exchange the antibody into a phosphate buffer (e.g., PBS, pH 7.2-7.5). The buffer should be free of any primary amines.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.

Protocol 2: Conjugation of this compound-Drug to TCO-Modified Antibody

This protocol outlines the iEDDA reaction to form the final ADC.

  • Preparation of this compound-Drug Complex:

    • Synthesize the drug-linker complex by conjugating the drug of interest to the deprotected amine of this compound. This typically involves standard amide bond formation chemistry. Purify the complex before use.

  • iEDDA Reaction:

    • Dissolve the this compound-drug complex in an appropriate solvent (e.g., DMSO).

    • Add the desired molar excess of the this compound-drug complex to the TCO-modified antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unreacted drug-linker complex and other impurities.

  • Characterization:

    • Characterize the final ADC to determine the DAR, purity, and extent of aggregation. This is typically done using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry.

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_tco_modification TCO Modification cluster_drug_linker_prep Drug-Linker Preparation cluster_final_conjugation Final ADC Conjugation antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange (Amine-free) antibody->buffer_exchange purified_ab Purified Antibody buffer_exchange->purified_ab conjugation1 Conjugation purified_ab->conjugation1 tco_nhs TCO-PEGx-NHS Ester tco_nhs->conjugation1 tco_antibody TCO-Modified Antibody conjugation1->tco_antibody iedda iEDDA Reaction tco_antibody->iedda me_tet This compound conjugation2 Conjugation me_tet->conjugation2 drug Cytotoxic Drug drug->conjugation2 drug_linker Drug-Linker Complex conjugation2->drug_linker drug_linker->iedda adc Crude ADC iedda->adc purification Purification (SEC) adc->purification final_adc Final ADC purification->final_adc

Caption: Experimental workflow for ADC synthesis using this compound.

dar_improvement_pathway cluster_problem Challenge cluster_solution Solution cluster_outcome Outcome hydrophobic_payload Hydrophobic Payload aggregation Aggregation & Instability hydrophobic_payload->aggregation high_dar Desire for High DAR high_dar->aggregation me_tet_linker This compound Linker peg4 Hydrophilic PEG4 Spacer me_tet_linker->peg4 contains improved_solubility Improved ADC Solubility peg4->improved_solubility provides reduced_aggregation Reduced Aggregation improved_solubility->reduced_aggregation higher_dar Achievable Higher DAR reduced_aggregation->higher_dar improved_pk Improved Pharmacokinetics higher_dar->improved_pk

Caption: Logical pathway for improving DAR with this compound.

References

impact of reaction buffer pH on Me-Tet-PEG4-NHBoc conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG4-NHBoc conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary conjugation reaction for this compound?

The primary conjugation reaction for this compound involves the methyl-tetrazine (Me-Tet) moiety. This group reacts with a dienophile, most commonly a trans-cyclooctene (TCO) derivative, through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is highly specific and forms a stable covalent bond. The NHBoc group is a protected amine and is not directly involved in this primary conjugation step.

Q2: What is the optimal pH for the this compound conjugation reaction?

The iEDDA reaction between tetrazine and TCO is robust and proceeds efficiently over a relatively broad pH range. The recommended pH for the reaction buffer is between 6.0 and 9.0.[1][2] Most standard biological buffers, such as Phosphate-Buffered Saline (PBS), are suitable for this conjugation.

Q3: How does the reaction buffer pH affect the conjugation efficiency?

While the iEDDA reaction is not highly sensitive to pH within the recommended range, minor effects on the reaction rate can be observed. Some studies suggest that a slightly lower pH within the optimal range may lead to a modest acceleration of the reaction. However, for most applications, maintaining a pH between 7.0 and 8.0 provides a good balance of reaction efficiency and stability of the reactants.

Q4: Can the pH of the reaction buffer affect the stability of this compound?

Yes, the stability of the tetrazine moiety can be influenced by pH. Tetrazines, particularly those with electron-withdrawing substituents, can be susceptible to degradation in highly basic aqueous solutions. While this compound is generally stable, prolonged incubation at a high pH (above 9.0) should be avoided to minimize potential hydrolysis of the tetrazine ring.

Q5: Does the NHBoc protecting group need to be removed before conjugation?

No, the Boc (tert-butyloxycarbonyl) protecting group on the amine does not need to be removed for the iEDDA reaction to occur. The conjugation involves the tetrazine ring and a dienophile. The protected amine can be deprotected in a subsequent step if the free amine is required for further functionalization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 6.0-9.0.Prepare a fresh reaction buffer and confirm the pH is within the recommended range using a calibrated pH meter. PBS at pH 7.4 is a good starting point.
Degradation of this compound: The tetrazine moiety may have degraded due to improper storage or prolonged exposure to high pH.Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles. Ensure the reaction is not carried out at a pH above 9.0 for extended periods.
Inactive Dienophile: The TCO-containing reaction partner may have degraded or is of poor quality.Use a fresh, high-quality dienophile. Ensure proper storage conditions as recommended by the manufacturer.
Slow Reaction Rate Low Reaction Temperature: The reaction is being performed at a temperature that is too low.The reaction is typically performed at room temperature. If the rate is slow, consider increasing the temperature to 37°C.
Low Reactant Concentration: The concentrations of the this compound and the dienophile are too low.Increase the concentration of one or both reactants.
Inconsistent Results Variable Buffer Preparation: Inconsistent preparation of the reaction buffer is leading to pH variability between experiments.Use a standardized protocol for buffer preparation and always verify the pH before use.
Presence of Competing Dienophiles: The sample contains other molecules that can react with tetrazines.Purify the sample to remove any interfering substances before conjugation.

Impact of Reaction Buffer pH on Conjugation

pH Range Effect on Reaction Rate Effect on Tetrazine Stability Recommendation
< 6.0 May be slightly faster, but not extensively studied for this specific reaction.Generally stable.Not recommended without specific optimization, as it may affect the stability of other biomolecules in the reaction.
6.0 - 7.0 Efficient conjugation.High stability.Suitable for most applications.
7.0 - 8.0 Optimal range for efficient conjugation and stability.High stability.Recommended for most applications.
8.0 - 9.0 Efficient conjugation.Generally stable, but prolonged incubation should be avoided.Suitable for most applications.
> 9.0 Reaction proceeds, but the risk of tetrazine degradation increases significantly.Potential for hydrolysis and degradation of the tetrazine ring.Not recommended.

Experimental Protocols

General Protocol for this compound Conjugation to a TCO-labeled Protein
  • Reagent Preparation:

    • Dissolve this compound in a compatible organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

    • Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the TCO-labeled protein solution.

    • Gently mix the reaction mixture.

    • Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by following the disappearance of the tetrazine absorbance around 520-540 nm.

  • Purification:

    • Remove the excess, unreacted this compound using a suitable purification method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification prep_tet Dissolve this compound in DMSO mix Mix Reactants prep_tet->mix prep_prot Prepare TCO-labeled Protein in PBS (pH 7.4) prep_prot->mix incubate Incubate at Room Temperature (1-2 hours) mix->incubate purify Remove Excess Reagent (e.g., Desalting Column) incubate->purify product Conjugated Product purify->product

Caption: Experimental workflow for the conjugation of this compound to a TCO-labeled protein.

logical_relationship cluster_factors Reaction Parameters cluster_outcomes Experimental Outcomes pH Reaction Buffer pH rate Reaction Rate pH->rate Minor Effect (pH 6-9) stability Tetrazine Stability pH->stability High pH Decreases Stability temp Temperature temp->rate Higher Temp Increases Rate conc Reactant Concentration conc->rate Higher Conc. Increases Rate yield Conjugation Yield rate->yield stability->yield

Caption: Logical relationship between reaction parameters and experimental outcomes in this compound conjugation.

References

Validation & Comparative

Characterizing Me-Tet-PEG4-NHBoc Conjugates: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is a critical step in the successful development of antibody-drug conjugates (ADCs). This guide provides a comparative overview of the mass spectrometric characterization of Me-Tet-PEG4-NHBoc, a heterobifunctional linker, and its alternatives, supported by experimental data and detailed protocols.

This compound is a key reagent in the field of bioconjugation, particularly for the construction of ADCs. Its structure comprises a methyl-tetrazine (Me-Tet) moiety for bioorthogonal "click chemistry," a polyethylene glycol (PEG) spacer with four repeating units (PEG4) to enhance solubility, and a Boc-protected amine (NHBoc) for further conjugation after deprotection. Mass spectrometry is an indispensable tool for verifying the identity, purity, and reactivity of such linkers.

Performance Comparison: this compound vs. Alternatives

The primary function of the methyl-tetrazine group in this compound is to react with a strained alkene, most commonly a trans-cyclooctene (TCO), via an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction is a cornerstone of bioorthogonal chemistry due to its high speed and specificity. An alternative and widely used click chemistry reaction is the strain-promoted alkyne-azide cycloaddition (SPAAC), which often utilizes dibenzocyclooctyne (DBCO) reagents, such as DBCO-PEG4-NHS ester.

The key performance differentiator between these two approaches lies in their reaction kinetics. The iEDDA reaction between tetrazine and TCO is exceptionally fast, with second-order rate constants reported to be as high as 10^5 M⁻¹s⁻¹.[1] This rapid ligation is advantageous in biological systems where low concentrations of reactants are common. In contrast, the SPAAC reaction is generally slower. This kinetic advantage of the tetrazine-TCO ligation can be crucial for efficient conjugation, especially when dealing with sensitive biomolecules.

FeatureThis compound (via iEDDA with TCO)DBCO-PEG4-NHS Ester (via SPAAC with Azide)
Reaction Type Inverse Electron Demand Diels-AlderStrain-Promoted Alkyne-Azide Cycloaddition
Reaction Kinetics Extremely fast (up to 10^5 M⁻¹s⁻¹)Moderate
Bioorthogonality ExcellentExcellent
Common Application ADC development, live-cell imagingADC development, proteomics, surface modification

Mass Spectrometric Characterization of this compound

The characterization of this compound by mass spectrometry primarily involves confirming its molecular weight and elucidating its fragmentation pattern to verify its structure.

Molecular Weight Determination: The nominal monoisotopic mass of this compound (C₂₅H₃₈N₆O₇) is 534.28 g/mol . Electrospray ionization (ESI) is the preferred method for analyzing such molecules.

Expected Adducts in ESI-MS:

  • [M+H]⁺: 535.29 m/z

  • [M+Na]⁺: 557.27 m/z

  • [M+K]⁺: 573.24 m/z

Fragmentation Analysis: A significant challenge in the mass spectrometric analysis of Boc-protected compounds is the lability of the tert-butoxycarbonyl (Boc) group. Under typical ESI-MS conditions, the Boc group can be lost in the ion source through a process called in-source fragmentation, specifically a McLafferty rearrangement. This results in the observation of a prominent ion corresponding to the deprotected amine.

Key Expected Fragment Ions:

  • Loss of Boc group (-100 Da): A neutral loss of C₅H₈O₂ (isobutylene and CO₂) from the [M+H]⁺ ion, resulting in an ion at m/z 435.23.

  • Cleavage of the PEG chain: Fragmentation along the PEG linker can produce a series of ions separated by 44.03 Da (the mass of an ethylene glycol unit).

Experimental Protocol: ESI-MS Analysis of this compound

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of 1-10 µg/mL.

  • Acidify the sample solution with 0.1% formic acid to promote protonation and enhance ionization efficiency for positive ion mode analysis.

2. Instrumentation:

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

3. ESI-MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)

  • Source Temperature: 100 - 150 °C

  • Desolvation Gas Flow (N₂): 600 - 800 L/hr

  • Desolvation Temperature: 250 - 400 °C

4. Data Acquisition:

  • Acquire full scan mass spectra over a mass range of m/z 100-1000.

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the precursor ion of interest (e.g., [M+H]⁺ at m/z 535.29). Use a collision energy of 10-30 eV to induce fragmentation.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using mass spectrometry.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Dissolve this compound in Solvent B Acidify with 0.1% Formic Acid A->B C Infuse into ESI Source B->C D Acquire Full Scan MS Data C->D E Select Precursor Ion ([M+H]+) D->E F Perform MS/MS Fragmentation E->F G Confirm Molecular Weight F->G H Analyze Fragmentation Pattern G->H I Verify Structure H->I cluster_0 ADC Binding and Internalization cluster_1 Payload Release and Action A ADC binds to tumor cell surface antigen B ADC-antigen complex is internalized A->B C Trafficking to lysosome B->C D Linker is cleaved in the lysosome C->D E Cytotoxic payload is released D->E F Payload induces apoptosis E->F

References

A Comparative Guide to HPLC Analysis of Me-Tet-PEG4-NHBoc Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise analysis of reaction products is critical for ensuring the quality, efficacy, and safety of novel therapeutics. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products involving the heterobifunctional linker, Me-Tet-PEG4-NHBoc. This linker is commonly employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies, where the tetrazine moiety participates in bioorthogonal click chemistry and the Boc-protected amine allows for subsequent conjugation.

The primary analytical challenge lies in the separation and quantification of the starting material (this compound), the deprotected intermediate (Me-Tet-PEG4-NH2), and the final conjugated product. This guide offers insights into experimental protocols, data presentation, and a comparison with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-Phase HPLC (RP-HPLC) is the most common and effective method for analyzing the reaction mixtures of this compound. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The hydrophobicity of the molecule plays a key role in its retention time, with more hydrophobic compounds eluting later.

Key Reaction Steps and Expected Elution Profile:
  • Starting Material: this compound. The presence of the hydrophobic Boc (tert-Butoxycarbonyl) group results in a longer retention time on a C18 column.

  • Deprotection Reaction: Acidic treatment removes the Boc group, yielding Me-Tet-PEG4-NH2. The resulting primary amine is more polar, leading to a significantly shorter retention time compared to the starting material.

  • Conjugation Reaction: The newly formed amine is then reacted with a molecule of interest (e.g., a payload molecule with an activated ester). The resulting conjugate will have a different retention time depending on the hydrophobicity of the conjugated molecule. Generally, if the conjugated molecule is substantially hydrophobic, the final product will have a longer retention time than both the starting material and the deprotected intermediate.

Experimental Protocol: RP-HPLC Method

This protocol is a representative method for the analysis of a this compound conjugation reaction. Optimization may be required based on the specific properties of the conjugated molecule.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Note: The choice of detection wavelength will depend on the chromophores present in the tetrazine ring and the conjugated molecule. The tetrazine moiety typically has a characteristic absorbance around 520-540 nm (for the pink/red color) and in the UV region.

Data Presentation: Sample Reaction Monitoring

The progress of the deprotection and conjugation reactions can be monitored by observing the changes in the HPLC chromatogram over time.

Compound Expected Retention Time (min) Description
Me-Tet-PEG4-NH2~5-7Deprotected, more polar intermediate.
This compound~12-15Boc-protected, more hydrophobic starting material.
Conjugated ProductVariable (e.g., ~16-20)Final product, hydrophobicity depends on the conjugate.

Retention times are estimates and will vary based on the exact HPLC system and conditions.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely accessible technique, other methods can provide complementary or more detailed information.

Technique Advantages Disadvantages Best For
HPLC-UV Robust, reproducible, quantitative.[1]May lack sensitivity for compounds with poor chromophores.Routine reaction monitoring and quantification.
UPLC-UV Faster analysis times, higher resolution and sensitivity compared to HPLC.[2][3][4]Higher initial instrument cost.High-throughput screening and complex mixture analysis.
LC-MS Provides molecular weight confirmation of peaks, enabling unambiguous identification of products and byproducts.[1]More complex instrumentation and data analysis.Structure confirmation and impurity profiling.
NMR Spectroscopy Provides detailed structural information.Lower sensitivity than HPLC, not suitable for trace analysis.Definitive structure elucidation of isolated products.

Visualizing the Experimental Workflow and Method Comparison

To better illustrate the analytical process and the relationship between different techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Reaction_Mixture Reaction Mixture (e.g., Deprotection or Conjugation) Quench_Dilute Quench Reaction & Dilute Sample Reaction_Mixture->Quench_Dilute Filter Filter Sample (0.22 µm) Quench_Dilute->Filter HPLC_System HPLC System (Pump, Injector, Column) Filter->HPLC_System Inject UV_Detector UV Detector HPLC_System->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Results Chromatogram: Peak Integration & Quantification Data_Acquisition->Results Generate

HPLC analysis workflow for this compound reaction products.

Method_Comparison Central_Analysis Analysis of This compound Reaction Products HPLC HPLC-UV (Routine Monitoring) Central_Analysis->HPLC UPLC UPLC-UV (High Throughput) Central_Analysis->UPLC LCMS LC-MS (Structural Confirmation) Central_Analysis->LCMS NMR NMR (Definitive Structure) Central_Analysis->NMR HPLC->UPLC Higher Speed & Resolution HPLC->LCMS Add Mass Data

Comparison of analytical methods for this compound products.

References

Decoding Conjugation: A Guide to Identifying Me-Tet-PEG4-NHBoc Linkage Sites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of conjugation sites for molecules like Me-Tet-PEG4-NHBoc is critical for ensuring the homogeneity, stability, and efficacy of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides a comparative overview of the predominant analytical techniques used to pinpoint these conjugation sites, supported by experimental protocols and data presentation formats.

The conjugation of this compound to a biomolecule, such as a protein or antibody, is a two-step process. First, the Boc-protected amine of the PEG linker can be deprotected to reveal a primary amine, which can then be attached to the biomolecule. Subsequently, the methyl-tetrazine moiety serves as a bioorthogonal handle for a highly specific "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) reaction. The tetrazine reacts swiftly and selectively with a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO) derivative, that has been introduced onto a target biomolecule. Therefore, the "conjugation site" of the methyl-tetrazine is predetermined by the location of its reactive partner.

This guide focuses on the analytical methods to confirm and characterize these predetermined conjugation sites.

Comparison of Key Analytical Methods

The primary methods for identifying and characterizing conjugation sites are rooted in mass spectrometry. Each technique offers distinct advantages and levels of resolution.

Analytical Method Principle Advantages Limitations Typical Application
Peptide Mapping with LC-MS/MS The conjugated protein is enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to identify the modified peptides and pinpoint the exact amino acid residue of conjugation.[1][2]Provides high-resolution, site-specific information at the amino acid level.[1] Can quantify site occupancy.[3]Can be complex to develop and validate. Hydrophobic drug-linker moieties can sometimes interfere with chromatographic separation and mass spectrometric detection.[3][4]Gold standard for definitive conjugation site identification and characterization of heterogeneity in ADCs.[2][5]
Top-Down Mass Spectrometry The intact conjugated protein is directly introduced into the mass spectrometer and fragmented. The resulting fragment ions are analyzed to locate the modification.[1]Provides information on the entire protein sequence and can reveal combinations of modifications on a single protein molecule. Avoids potential artifacts from enzymatic digestion.Can be challenging for large and complex proteins due to the complexity of the resulting spectra. Requires specialized instrumentation.Analysis of relatively small conjugated proteins or for confirming the overall modification pattern of larger biomolecules.
Middle-Down Mass Spectrometry The conjugated protein is subjected to limited proteolysis to generate large peptide fragments, which are then analyzed by mass spectrometry.Offers a balance between the detail of peptide mapping and the holistic view of top-down analysis. Can simplify spectral analysis compared to top-down MS.May not provide the single amino acid resolution of peptide mapping.Characterization of subunits of larger proteins like antibodies.

Experimental Workflows and Protocols

Peptide Mapping using LC-MS/MS

This is the most widely adopted method for conjugation site analysis.[2][5]

Objective: To identify the specific amino acid residues where this compound is conjugated.

Experimental Protocol:

  • Sample Preparation:

    • Denaturation and Reduction: The conjugated protein (e.g., an antibody) is denatured to unfold its structure. Disulfide bonds are then reduced, typically using dithiothreitol (DTT).

    • Alkylation: The reduced cysteine residues are alkylated, for example with iodoacetamide (IAA), to prevent them from reforming disulfide bonds.

    • Enzymatic Digestion: The protein is digested with a specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues. Other enzymes like Lys-C or Glu-C can be used for alternative cleavage patterns.[3]

    • Sample Cleanup: The resulting peptide mixture is desalted and purified, often using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The peptide mixture is injected onto a reverse-phase liquid chromatography (RPLC) column. Peptides are separated based on their hydrophobicity.[5] Conjugated peptides are typically more hydrophobic and will elute later than their unmodified counterparts.[6]

    • Mass Spectrometry: The eluting peptides are ionized, typically using electrospray ionization (ESI), and introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]

    • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in a data-dependent acquisition mode. Precursor ions (the intact peptides) are selected and fragmented (e.g., by collision-induced dissociation - CID). The resulting fragment ions are then analyzed.[5]

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a database containing the protein sequence.

    • The mass shift corresponding to the this compound conjugate is used to identify modified peptides.

    • The fragmentation pattern in the MS/MS spectra is then used to pinpoint the exact amino acid of modification.[5] Software tools can aid in this analysis.[3]

Workflow for Peptide Mapping

PeptideMappingWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Denaturation Denaturation & Reduction Alkylation Alkylation Denaturation->Alkylation Digestion Enzymatic Digestion Alkylation->Digestion Cleanup Sample Cleanup Digestion->Cleanup LC LC Separation Cleanup->LC MS Mass Spectrometry LC->MS MSMS Tandem MS (MS/MS) MS->MSMS DatabaseSearch Database Search MSMS->DatabaseSearch SiteIdentification Conjugation Site ID DatabaseSearch->SiteIdentification

Caption: Workflow for conjugation site determination using peptide mapping LC-MS/MS.

Logical Relationship of Conjugation

The determination of the conjugation site is fundamentally linked to the initial placement of the bioorthogonal reactive partner on the biomolecule.

ConjugationLogic Biomolecule Target Biomolecule (e.g., Antibody) Modification Site-Specific Modification (Introduction of TCO) Biomolecule->Modification ModifiedBiomolecule TCO-Modified Biomolecule Modification->ModifiedBiomolecule Conjugation IEDDA Click Reaction ModifiedBiomolecule->Conjugation TetrazineReagent This compound TetrazineReagent->Conjugation ConjugatedProduct Final Conjugate Conjugation->ConjugatedProduct Analysis Analytical Confirmation (e.g., Peptide Mapping) ConjugatedProduct->Analysis VerifiedSite Verified Conjugation Site Analysis->VerifiedSite

Caption: Logical flow from biomolecule modification to verified conjugation.

Conclusion

The determination of conjugation sites for this compound is a critical aspect of bioconjugate development. While the bioorthogonal nature of the methyl-tetrazine group dictates that the conjugation will occur at the site of its reaction partner, rigorous analytical confirmation is paramount. Peptide mapping with LC-MS/MS stands as the gold standard for providing high-resolution confirmation of these sites. The choice of analytical method will depend on the specific biomolecule, the complexity of the conjugation, and the level of detail required for characterization.

References

A Head-to-Head Comparison of iEDDA and SPAAC Click Chemistry for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Bioorthogonal Ligation Strategy for ADCs

The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. The precise and stable attachment of a potent cytotoxic payload to a monoclonal antibody is critical for the safety and efficacy of these complex biotherapeutics. "Click chemistry" has emerged as a powerful toolbox for ADC development, offering highly efficient and bioorthogonal reactions. Among the most prominent metal-free click chemistry reactions are the inverse-electron-demand Diels-Alder (iEDDA) reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two leading ligation strategies, supported by experimental data, to aid researchers in selecting the most appropriate chemistry for their ADC programs.

Introduction to iEDDA and SPAAC Chemistries

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The iEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (TCO) or other strained alkenes.[1][2] This reaction is exceptionally fast, with second-order rate constants that can reach up to 106 M-1s-1, making it one of the fastest bioorthogonal reactions currently available.[1] The reaction proceeds rapidly under physiological conditions and results in a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a [3+2] cycloaddition between a cyclooctyne, a strained alkyne, and an azide.[4] The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for the cytotoxic copper catalyst used in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). SPAAC reactions are robust and bioorthogonal, forming a stable triazole linkage.[1][4]

Quantitative Comparison of iEDDA and SPAAC for ADC Development

The choice between iEDDA and SPAAC for ADC synthesis depends on a variety of factors, including the desired reaction speed, the stability of the reactants and the final conjugate, and the specific properties of the antibody and payload. The following table summarizes key quantitative parameters to facilitate a direct comparison.

ParameteriEDDA (Tetrazine + TCO)SPAAC (Azide + Cyclooctyne)References
Reaction Kinetics (k2) Extremely fast (102 - 106 M-1s-1)Moderate to fast (10-1 - 101 M-1s-1)[1][4]
Reaction Time Minutes to a few hoursSeveral hours to days[1][4]
Linkage Stability Stable dihydropyridazineStable triazole[1][3]
Reactant Stability Tetrazines can be susceptible to degradation depending on substituents; TCO can undergo isomerization.Azides are highly stable; some cyclooctynes can react with thiols.[2][4]
Serum Stability of ADC Generally high; TCO-linked conjugates have shown good stability in vivo.Generally high; triazole linkage is very stable.[4][5]
In Vitro Efficacy (Typical IC50) Dependent on payload and target, but generally in the nanomolar to picomolar range.Dependent on payload and target, typically in a similar nanomolar to picomolar range.[6]

Experimental Protocols

Detailed methodologies for the site-specific conjugation of a drug payload to an antibody using both iEDDA and SPAAC are provided below. These protocols assume the prior introduction of the necessary bioorthogonal handles (e.g., azide, TCO, tetrazine) onto the antibody and the drug-linker complex through established methods such as genetic code expansion or enzymatic modification.

Protocol 1: ADC Synthesis via iEDDA Reaction

This protocol describes the conjugation of a tetrazine-modified antibody with a TCO-functionalized drug-linker.

Materials:

  • Tetrazine-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-functionalized drug-linker dissolved in an organic solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • Protein concentrators (e.g., Amicon Ultra)

Procedure:

  • Antibody Preparation: Prepare a solution of the tetrazine-modified antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Drug-Linker Preparation: Prepare a stock solution of the TCO-functionalized drug-linker in DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 3 to 5-fold molar excess of the TCO-drug-linker solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1-2 hours. The reaction progress can be monitored by analytical techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purification: Remove the excess, unreacted drug-linker by size-exclusion chromatography using a desalting column equilibrated with PBS, pH 7.4.

  • Concentration and Formulation: Concentrate the purified ADC using a protein concentrator and formulate it in the desired final buffer.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using appropriate analytical methods.

Protocol 2: ADC Synthesis via SPAAC Reaction

This protocol outlines the conjugation of an azide-modified antibody with a cyclooctyne-functionalized drug-linker (e.g., DBCO).

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne (e.g., DBCO)-functionalized drug-linker dissolved in an organic solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • Protein concentrators (e.g., Amicon Ultra)

Procedure:

  • Antibody Preparation: Prepare a solution of the azide-modified antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Drug-Linker Preparation: Prepare a stock solution of the DBCO-functionalized drug-linker in DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the DBCO-drug-linker solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 12-24 hours. Alternatively, the reaction can be performed at 4°C for 24-48 hours to minimize potential antibody degradation. Monitor the reaction progress by HIC or mass spectrometry.

  • Purification: Purify the ADC by removing the unreacted drug-linker using a desalting column equilibrated with PBS, pH 7.4.

  • Concentration and Formulation: Concentrate the purified ADC to the desired concentration and exchange the buffer to the final formulation buffer using a protein concentrator.

  • Characterization: Analyze the final ADC product for DAR, purity, and aggregation.

Visualizing the Chemistries and Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and the general workflow for ADC synthesis using these click chemistries.

G cluster_iEDDA iEDDA Reaction cluster_SPAAC SPAAC Reaction Tetrazine Tetrazine (on Antibody) IEDDA_Product Dihydropyridazine Linkage (ADC) + N2 Tetrazine->IEDDA_Product [4+2] Cycloaddition TCO Trans-Cyclooctene (on Drug-Linker) TCO->IEDDA_Product Azide Azide (on Antibody) SPAAC_Product Triazole Linkage (ADC) Azide->SPAAC_Product [3+2] Cycloaddition Cyclooctyne Cyclooctyne (on Drug-Linker) Cyclooctyne->SPAAC_Product

Caption: Comparison of iEDDA and SPAAC reaction mechanisms.

ADC_Workflow Ab Monoclonal Antibody Handle_Ab Introduce Bioorthogonal Handle on Antibody (e.g., Tetrazine or Azide) Ab->Handle_Ab Drug Cytotoxic Drug-Linker Handle_Drug Introduce Complementary Handle on Drug-Linker (e.g., TCO or Cyclooctyne) Drug->Handle_Drug Click Click Chemistry (iEDDA or SPAAC) Handle_Ab->Click Handle_Drug->Click Purification Purification Click->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: General workflow for ADC synthesis using click chemistry.

Conclusion

Both iEDDA and SPAAC are powerful and reliable methods for the construction of site-specific ADCs. The primary advantage of iEDDA lies in its exceptionally fast reaction kinetics, which can significantly shorten manufacturing time. This makes it particularly attractive for time-sensitive applications or when working with less stable biomolecules. However, the stability of the tetrazine and TCO reagents needs to be carefully considered for each specific application.

SPAAC, while having slower kinetics, utilizes highly stable azide and cyclooctyne moieties, offering a robust and well-established alternative. The choice between iEDDA and SPAAC will ultimately depend on the specific requirements of the ADC being developed, including the desired production timeline, the chemical properties of the payload and antibody, and the required stability of the final conjugate. Careful evaluation of the data presented in this guide will help researchers make an informed decision to optimize their ADC development process.

References

Tetrazine Linkers vs. Maleimide Chemistry: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and specificity of their bioconjugates. While maleimide chemistry has been a longstanding workhorse in the field, tetrazine linkers have emerged as a powerful alternative, offering distinct advantages in various applications, including the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of these two chemistries, supported by experimental data, to aid in the selection of the optimal linking strategy.

This comparison will delve into the key performance aspects of tetrazine and maleimide chemistries, including reaction kinetics, stability of the resulting conjugate, reaction specificity, and biocompatibility.

At a Glance: Key Differences

FeatureTetrazine LinkersMaleimide Chemistry
Reaction Mechanism Inverse-electron-demand Diels-Alder (IEDDA) cycloadditionMichael addition
Reaction Kinetics Extremely fast (up to 106 M-1s-1)Moderately fast
Stability of Conjugate Highly stable covalent bondProne to retro-Michael reaction (reversibility) and hydrolysis
Specificity Highly specific for dienophiles (e.g., TCO)Primarily targets thiols, but can cross-react with amines at higher pH
Biocompatibility Excellent, bioorthogonalGenerally good, but potential for off-target reactions
Byproducts Nitrogen gas (N2)None

In-Depth Comparison

Reaction Kinetics: A Need for Speed

The most striking advantage of tetrazine chemistry lies in its extraordinarily fast reaction kinetics. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), is one of the fastest bioorthogonal reactions known.[1][2][3][4] This rapid ligation allows for efficient conjugation even at very low concentrations of reactants, which is particularly beneficial when working with precious biomolecules.[4]

In contrast, the Michael addition reaction between a maleimide and a thiol (typically from a cysteine residue) is considerably slower. The rate of the maleimide-thiol reaction is also highly dependent on pH, with optimal rates observed between pH 6.5 and 7.5.[] Above this range, the maleimide group becomes susceptible to reaction with amines, such as the side chain of lysine, compromising specificity.

Table 1: Comparison of Second-Order Rate Constants

ReactionReactantsSecond-Order Rate Constant (k2)
Tetrazine Ligation3,6-di-(2-pyridyl)-s-tetrazine + TCO~2000 M-1s-1[4]
Tetrazine LigationHighly reactive tetrazines + TCOUp to 106 M-1s-1[1][3]
Maleimide-Thiol ConjugationMaleimide + ThiolSignificantly lower than tetrazine ligation
Stability: The Achilles' Heel of Maleimide Chemistry

A significant drawback of maleimide chemistry is the inherent instability of the resulting succinimidyl thioether linkage. This bond is susceptible to a retro-Michael reaction, which is essentially a reversal of the initial conjugation, leading to dissociation of the conjugate. This can be a major issue in vivo, as the released payload can lead to off-target toxicity and reduced therapeutic efficacy.[] The stability of maleimide conjugates is influenced by the local chemical environment and can be particularly problematic in the presence of other thiols, such as glutathione in the plasma.

Several strategies have been developed to mitigate this instability, such as hydrolysis of the succinimide ring to form a more stable, open-ring structure. However, this hydrolysis can be slow and may not go to completion.[6][7]

Tetrazine-based linkages, on the other hand, form a stable dihydropyridazine or pyridazine bond that is not susceptible to cleavage under physiological conditions.[8] This high stability ensures that the conjugate remains intact until it reaches its target, a critical feature for applications like targeted drug delivery. Some studies have demonstrated biological half-lives of tetrazine-TCO modified molecules of up to 6 days.[9]

Table 2: Stability of Tetrazine vs. Maleimide Conjugates

LinkageStability CharacteristicConsequence
Tetrazine-DienophileHighly stable covalent bondLong in vivo half-life, reduced off-target effects.
Maleimide-ThiolProne to retro-Michael reactionPotential for premature drug release, leading to toxicity and reduced efficacy.
Hydrolyzed Maleimide-ThiolMore stable than the closed-ring formHydrolysis can be slow and incomplete, still a potential for instability.
Specificity and Biocompatibility: The Bioorthogonal Advantage

Tetrazine ligation is a prime example of a bioorthogonal reaction, meaning it proceeds with high specificity in a complex biological environment without interfering with native biochemical processes. Tetrazines react specifically with their dienophile partners, such as TCO, and do not show cross-reactivity with endogenous functional groups like thiols or amines.[1] This high degree of specificity minimizes off-target labeling and ensures that the biomolecule is modified only at the intended site.

While maleimide chemistry is largely specific to thiols at neutral pH, its reactivity with amines at slightly alkaline pH can lead to undesired side reactions.[] This lack of complete orthogonality can be a concern when precise control over the conjugation site is required.

Experimental Protocols

General Protocol for Antibody Labeling via Tetrazine-TCO Ligation

This protocol provides a general workflow for labeling an antibody with a tetrazine moiety.

Tetrazine_Ligation_Workflow cluster_activation Antibody Activation cluster_conjugation Conjugation Antibody Antibody Solution (amine-free buffer) Add_TCO_NHS Add TCO-PEG-NHS ester (e.g., 20-fold molar excess) Antibody->Add_TCO_NHS Incubate_RT Incubate at RT (1-2 hours) Add_TCO_NHS->Incubate_RT Quench Quench reaction (e.g., Tris buffer) Incubate_RT->Quench Purify_TCO_Ab Purify TCO-Antibody (desalting column) Quench->Purify_TCO_Ab TCO_Ab TCO-Antibody Purify_TCO_Ab->TCO_Ab Add_Tetrazine Add Tetrazine-payload (slight molar excess) TCO_Ab->Add_Tetrazine Incubate_Conj Incubate at RT (30-60 minutes) Add_Tetrazine->Incubate_Conj Purify_Final Purify Final Conjugate (e.g., SEC) Incubate_Conj->Purify_Final

Caption: Workflow for antibody labeling using Tetrazine-TCO ligation.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester (or other amine-reactive TCO reagent)

  • Tetrazine-functionalized payload

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Activation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO reagent using a desalting column equilibrated with the desired buffer.

  • Conjugation: To the purified TCO-labeled antibody, add the tetrazine-functionalized payload. A slight molar excess (e.g., 1.5-fold) of the tetrazine reagent is often used.

  • Incubation: Incubate the conjugation reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Final Purification: Purify the final antibody conjugate to remove any unreacted tetrazine-payload, typically using size-exclusion chromatography (SEC).

General Protocol for Protein Conjugation via Maleimide Chemistry

This protocol outlines a general procedure for labeling a protein containing a free cysteine with a maleimide-functionalized molecule.

Maleimide_Conjugation_Workflow cluster_reduction Protein Reduction (Optional) cluster_conjugation Conjugation Protein Protein with Cysteine Add_TCEP Add TCEP (10-fold molar excess) Protein->Add_TCEP Incubate_Red Incubate at RT (30 minutes) Add_TCEP->Incubate_Red Remove_TCEP Remove TCEP (desalting column) Incubate_Red->Remove_TCEP Reduced_Protein Reduced Protein Remove_TCEP->Reduced_Protein Add_Maleimide Add Maleimide-payload (10-20 fold molar excess) Reduced_Protein->Add_Maleimide Incubate_Conj Incubate at RT (1-2 hours) Add_Maleimide->Incubate_Conj Purify_Final Purify Final Conjugate (e.g., dialysis, SEC) Incubate_Conj->Purify_Final

Caption: Workflow for protein conjugation using maleimide chemistry.

Materials:

  • Protein containing a free cysteine in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-functionalized payload

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • Anhydrous DMSO or DMF

  • Purification materials (e.g., dialysis tubing, SEC columns)

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiols.

  • Reduction (Optional): If the cysteine residue(s) are in a disulfide bond, reduction is necessary. Add a 10- to 100-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized payload in anhydrous DMSO or DMF.

  • Conjugation: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted maleimide reagent by dialysis, desalting, or size-exclusion chromatography.

  • Stabilization (Optional but Recommended): To prevent the retro-Michael reaction, the resulting conjugate can be treated to hydrolyze the succinimide ring. This is often achieved by adjusting the pH to a more alkaline condition for a specific period, followed by neutralization.

Conclusion

Tetrazine linkers offer significant advantages over traditional maleimide chemistry, particularly in applications demanding high reaction speed, conjugate stability, and bioorthogonality. The exceptionally fast kinetics of the tetrazine-TCO ligation allow for efficient labeling at low concentrations, while the stability of the resulting bond minimizes the risk of premature payload release and off-target effects. While maleimide chemistry remains a useful tool, especially for well-established protocols, researchers should be aware of its limitations, particularly the potential for conjugate instability. For the development of next-generation bioconjugates, especially in the context of in vivo applications like ADCs, the superior properties of tetrazine linkers make them a compelling and often superior choice. The selection of the appropriate linker chemistry should be based on a thorough evaluation of the specific requirements of the application, with a strong consideration for the kinetic and stability profiles of the resulting conjugate.

References

Assessing the In Vivo Stability of Me-Tet-PEG4-NHBoc Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in this stability. This guide provides a comparative overview of the in vivo stability of ADCs featuring the Me-Tet-PEG4-NHBoc linker and other common linker technologies. Detailed experimental protocols are included to enable researchers to conduct their own comparative stability assessments.

The this compound linker utilizes a bioorthogonal click chemistry reaction between a methyl-tetrazine (Me-Tet) moiety and a trans-cyclooctene (TCO) group for antibody-payload conjugation. The inclusion of a polyethylene glycol (PEG4) spacer is intended to enhance hydrophilicity and improve pharmacokinetic properties. Understanding how this linker technology performs in vivo relative to established alternatives is crucial for advancing ADC design.

Comparative In Vivo Stability of ADC Linker Technologies

The following table summarizes key in vivo stability parameters for different ADC linker technologies. Data for this compound ADCs is presented alongside commonly used alternatives to provide a framework for comparison.

Linker TechnologyLinkage ChemistryCleavage MechanismIn Vivo Half-life of Conjugated ADC (Species)Percentage of Payload Release in Circulation (Time, Species)Key Stability Features
This compound Inverse electron-demand Diels-Alder cycloaddition (Tetrazine-TCO)Non-cleavable (amide bond)Data not publicly availableData not publicly availableExpected high stability due to bioorthogonal, covalent linkage. PEG4 spacer may improve PK.
Valine-Citrulline (vc)-MMAE Thiol-maleimide or otherEnzymatic (Cathepsin B)~2 days (mice)[1]~0.22% of total MMAE is unconjugated (mice)[1]Stable in circulation, designed for cleavage within the lysosome of target cells.
Maleimide-based (e.g., SMCC) Thiol-maleimideNon-cleavable (thioether bond)Variable, prone to payload lossCan be significant due to retro-Michael reactionProne to linker-payload exchange with circulating thiols (e.g., albumin), leading to off-target toxicity.
Glucuronide-based VariesEnzymatic (β-glucuronidase)Data varies by constructLow in healthy tissue, higher in tumor microenvironmentDesigned for selective cleavage by β-glucuronidase, which is elevated in the tumor microenvironment.
Hydrazone Hydrazone bond formationpH-sensitive (acidic)VariableRate of hydrolysis in circulation is approximately 1.5-2% per day.Designed to be stable at physiological pH and cleave in the acidic environment of endosomes and lysosomes.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo ADC stability requires robust and well-controlled experimental protocols. The following sections detail key methodologies.

Murine Pharmacokinetic (PK) Study

This protocol outlines the essential steps for evaluating the pharmacokinetic profile of an ADC in a mouse model.

a. Animal Model and ADC Administration:

  • Animal Strain: Use an appropriate mouse strain (e.g., BALB/c, NOD-SCID) relevant to the ADC's target and payload.

  • Group Size: A minimum of 3-5 mice per time point is recommended to ensure statistical significance.

  • ADC Formulation: The ADC should be formulated in a sterile, biocompatible buffer (e.g., PBS).

  • Administration: Administer the ADC via intravenous (IV) injection, typically through the tail vein, at a predetermined dose.

b. Blood Sample Collection:

  • Time Points: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).[1]

  • Collection Method: Blood can be collected via retro-orbital sinus, saphenous vein, or terminal cardiac puncture.[2][3] For serial sampling from the same animal, the submandibular or saphenous vein is preferred.[2]

  • Anticoagulant: Collect blood in tubes containing an anticoagulant such as EDTA or heparin to obtain plasma.[3]

  • Processing: Immediately after collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.[3]

  • Storage: Store plasma samples at -80°C until analysis.[4]

c. Sample Analysis:

  • The collected plasma samples will be analyzed to determine the concentration of total antibody, conjugated ADC, and free payload using methods described in the following sections.

Experimental Workflow for Murine PK Study

cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis adc_formulation ADC Formulation iv_injection Intravenous Injection adc_formulation->iv_injection animal_prep Animal Preparation (n=3-5/timepoint) animal_prep->iv_injection blood_collection Blood Collection (Multiple Timepoints) iv_injection->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage total_ab_elisa Total Antibody ELISA sample_storage->total_ab_elisa conjugated_adc_elisa Conjugated ADC ELISA sample_storage->conjugated_adc_elisa free_payload_lcms Free Payload LC-MS/MS sample_storage->free_payload_lcms cluster_plate_prep Plate Preparation cluster_sample_add Sample Addition cluster_detection Detection cluster_readout Readout coat_plate Coat Plate with Capture Antibody/Antigen block_plate Block Plate coat_plate->block_plate add_samples Add Diluted Samples & Standards block_plate->add_samples incubate1 Incubate add_samples->incubate1 add_detection_ab Add Detection Antibody incubate1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 add_substrate Add Substrate incubate2->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance calculate_conc Calculate Concentration read_absorbance->calculate_conc cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification protein_precip Protein Precipitation add_is Add Internal Standard protein_precip->add_is extraction Extraction (LLE/SPE) add_is->extraction reconstitute Reconstitution extraction->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantify_payload Quantify Free Payload ms_detection->quantify_payload standard_curve Generate Standard Curve standard_curve->quantify_payload

References

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Quantification for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic efficacy and safety.[1] An optimal DAR ensures a sufficient payload is delivered to the target cancer cells, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[1] For researchers and drug development professionals, accurate and robust quantification of the DAR is paramount. This guide provides a comparative overview of the most common analytical techniques used for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific data for ADCs utilizing the Me-Tet-PEG4-NHBoc linker is not publicly available, this guide presents general protocols and comparative data applicable to ADCs, particularly those with cysteine-linked conjugates.

Comparison of DAR Quantification Methods

The choice of analytical method for DAR quantification depends on various factors, including the nature of the ADC, the desired level of information (average DAR vs. distribution), and the stage of drug development. The following table summarizes the key characteristics of HIC, RP-HPLC, and LC-MS for DAR analysis.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on the hydrophobicity of the intact ADC under non-denaturing conditions.[2][3]Separation of ADC light and heavy chains after reduction, based on hydrophobicity under denaturing conditions.[2]Measurement of the mass-to-charge ratio of the intact ADC or its subunits to determine the mass of conjugated drugs.
Information Provided Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[2]Average DAR, distribution of drug load on light and heavy chains.[2]Precise molecular weight of different DAR species, average DAR, and drug load distribution. Can identify different isoforms.
Sample Preparation Minimal, non-denaturing.Involves reduction of the ADC to separate light and heavy chains.[2]Can be performed on intact or reduced and deglycosylated ADC.
Advantages - Preserves the native structure of the ADC.[4] - "Gold standard" for resolving drug distribution.[5]- High resolution.[6] - Orthogonal to HIC.[7] - Compatible with MS.[1]- High specificity and accuracy.[8] - Provides detailed molecular information.
Limitations - Lower resolution compared to RP-HPLC.[6] - High salt concentrations in the mobile phase can be corrosive to equipment.[9] - Not directly compatible with MS without desalting.[5]- Denaturing conditions can disrupt non-covalent interactions in some ADCs.[3] - Not suitable for all ADC types (e.g., lysine-linked).[10]- Higher DAR species may have different ionization efficiencies, potentially skewing results.[6] - More complex data analysis.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate DAR quantification.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[3]

Sample Preparation: The ADC sample is typically diluted to a concentration of 1-2 mg/mL in a high-salt buffer, such as 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[11]

Chromatographic Conditions:

  • Column: A HIC column, such as TSKgel Butyl-NPR, is commonly used.[5]

  • Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[11]

  • Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), often containing a small amount of organic modifier like isopropanol.[11]

  • Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species in order of increasing hydrophobicity (DAR0 elutes first).

  • Detection: UV absorbance at 280 nm.

Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an orthogonal method to HIC and is particularly useful for cysteine-linked ADCs. It involves the reduction of interchain disulfide bonds to separate the light and heavy chains.[2][7]

Sample Preparation:

  • The ADC is diluted to 0.5-1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine-HCl).

  • A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is added to a final concentration of 10-20 mM.

  • The mixture is incubated at 37°C for 15-30 minutes to ensure complete reduction.

Chromatographic Conditions:

  • Column: A reversed-phase column suitable for proteins, such as a C4 or C8 column.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high acetonitrile concentration is used to elute the light and heavy chains and their drug-conjugated forms.

  • Detection: UV absorbance at 280 nm.

Data Analysis: The average DAR is calculated based on the weighted peak areas of the unconjugated and conjugated light and heavy chains.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly accurate determination of the molecular weight of the intact ADC and its subunits, allowing for precise DAR calculation.

Sample Preparation:

  • Intact ADC Analysis: The ADC sample is typically desalted using a size-exclusion chromatography (SEC) column online with the mass spectrometer.

  • Reduced ADC Analysis: The ADC is reduced as described in the RP-HPLC protocol. Deglycosylation with an enzyme like PNGase F can simplify the mass spectra.

LC-MS Conditions:

  • Liquid Chromatography: For intact analysis, SEC is used. For reduced analysis, RP-HPLC is employed.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used to acquire the mass spectra.

  • Ionization: Electrospray ionization (ESI) is typically used.

Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge mass of each ADC species. The DAR is then calculated based on the mass difference between the unconjugated antibody and the drug-conjugated forms.

Visualizing ADC Action and Analysis

To better understand the context of DAR quantification, the following diagrams illustrate a simplified ADC signaling pathway and a general workflow for DAR analysis.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Figure 1. Simplified signaling pathway of an Antibody-Drug Conjugate (ADC).

DAR_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Result ADC_Sample ADC Sample Intact Intact ADC (for HIC, intact MS) ADC_Sample->Intact Reduced Reduced ADC (for RP-HPLC, reduced MS) ADC_Sample->Reduced HIC HIC Intact->HIC LC_MS LC-MS Intact->LC_MS intact RP_HPLC RP-HPLC Reduced->RP_HPLC Reduced->LC_MS reduced Chromatogram Chromatogram (Peak Areas) HIC->Chromatogram RP_HPLC->Chromatogram Mass_Spectrum Mass Spectrum (Deconvolution) LC_MS->Mass_Spectrum DAR Average DAR & Distribution Chromatogram->DAR Mass_Spectrum->DAR

Figure 2. General experimental workflow for ADC DAR quantification.

References

The Pharmacokinetic Impact of PEG4 Spacers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene glycol (PEG) spacers in the linker design of antibody-drug conjugates (ADCs) is a critical strategy for optimizing their therapeutic potential. Among these, the short-chain PEG4 spacer has garnered significant interest for its ability to modulate the pharmacokinetic (PK) properties of ADCs. This guide provides a comparative analysis of ADCs with and without a PEG4 spacer, offering insights into its impact on key PK parameters, supported by experimental methodologies and visual representations of relevant biological pathways.

The Role of PEG4 Spacers in ADC Pharmacokinetics

The addition of a PEG4 spacer to an ADC linker primarily aims to increase the hydrophilicity of the overall construct. Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to issues such as aggregation, reduced solubility, and rapid clearance from circulation. The introduction of a hydrophilic PEG4 spacer can mitigate these challenges, leading to an improved pharmacokinetic profile.[1]

The key pharmacokinetic advantages of incorporating a PEG4 spacer can include:

  • Prolonged Half-Life (t½): By increasing hydrophilicity, the PEG4 spacer can reduce non-specific clearance mechanisms, leading to a longer circulation time in the bloodstream.

  • Decreased Clearance (CL): A lower clearance rate means the ADC remains in the body for a longer period, allowing for greater opportunity to reach the target tumor cells.

  • Increased Exposure (AUC): The area under the plasma concentration-time curve (AUC) is a measure of total drug exposure. A higher AUC, often resulting from a longer half-life and lower clearance, can correlate with enhanced therapeutic efficacy.

  • Improved Stability and Solubility: The hydrophilic nature of the PEG4 spacer helps to prevent aggregation and improves the overall solubility of the ADC, which is crucial for formulation and in vivo stability.

Comparative Pharmacokinetic Data

To facilitate the direct comparison of ADCs, the following table structure is provided for researchers to populate with their experimental data.

Pharmacokinetic ParameterADC without PEG4 SpacerADC with PEG4 SpacerFold Change
Clearance (mL/h/kg) Insert ValueInsert ValueCalculate
Volume of Distribution (Vd) (L/kg) Insert ValueInsert ValueCalculate
Terminal Half-life (t½) (h) Insert ValueInsert ValueCalculate
Area Under the Curve (AUC) (µg*h/mL) Insert ValueInsert ValueCalculate

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetics of an ADC in a mouse model.

1. Animal Model:

  • Species: BALB/c or other appropriate mouse strain.

  • Sex: Female.

  • Age: 6-8 weeks.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. ADC Administration:

  • Route of Administration: Intravenous (IV) injection via the tail vein.

  • Dose: A single dose of the ADC (e.g., 5 mg/kg). The non-PEGylated and PEG4-containing ADCs should be administered at the same molar dose.

  • Vehicle: A suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

3. Blood Sampling:

  • Timepoints: Collect blood samples at various time points post-injection (e.g., 0.083, 1, 4, 8, 24, 48, 96, 168, and 336 hours).

  • Collection Method: Retro-orbital or saphenous vein bleeding.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Methods:

  • Quantification of total antibody, conjugated antibody, and/or free payload in plasma samples can be performed using validated bioanalytical methods.

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody Quantification

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for the ADC's monoclonal antibody (e.g., anti-human IgG) overnight at 4°C.

2. Blocking:

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate.

  • Add serially diluted standards of the ADC and the plasma samples to the wells. Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.

5. Substrate Addition and Measurement:

  • Wash the plate.

  • Add a suitable substrate (e.g., TMB).

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis:

  • Generate a standard curve and calculate the concentration of the ADC in the plasma samples.

Signaling Pathways and Experimental Workflows

ADC Internalization and Payload Release Pathway

ADC_Internalization_Pathway ADC Internalization and Payload Release ADC ADC in Circulation Binding Binding ADC->Binding TargetCell Target Tumor Cell Antigen Target Antigen TargetCell->Antigen Binding->Antigen Internalization Endocytosis (Clathrin-mediated) Binding->Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Cytotoxicity Cellular Cytotoxicity PayloadRelease->Cytotoxicity PK_Workflow Comparative ADC Pharmacokinetic Study Workflow cluster_preparation Preparation cluster_invivo In Vivo Study cluster_analysis Bioanalysis cluster_data Data Analysis ADC_noPEG ADC without PEG4 Spacer Dosing IV Administration ADC_noPEG->Dosing ADC_PEG4 ADC with PEG4 Spacer ADC_PEG4->Dosing AnimalModel Rodent Model (e.g., Mice) AnimalModel->Dosing BloodCollection Serial Blood Sampling Dosing->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation Quantification ELISA / LC-MS/MS PlasmaSeparation->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Comparison Comparative Analysis of PK Parameters PK_Modeling->Comparison PEG4_Influence How a PEG4 Spacer Influences ADC Pharmacokinetics PEG4 PEG4 Spacer (Hydrophilic) Hydrophobicity Reduced ADC Hydrophobicity PEG4->Hydrophobicity Aggregation Decreased Aggregation Hydrophobicity->Aggregation Solubility Increased Solubility Hydrophobicity->Solubility Clearance Reduced Non-specific Clearance Hydrophobicity->Clearance HalfLife Prolonged Circulating Half-life Clearance->HalfLife Exposure Increased Overall Exposure (AUC) HalfLife->Exposure

References

Methyltetrazine vs. Unsubstituted Tetrazine Linkers: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bioorthogonal linker is critical to the success of their experiments. Among the various options, tetrazine linkers have gained prominence due to their rapid reaction kinetics. This guide provides an objective comparison of the stability of two common tetrazine-based linkers: methyltetrazine and unsubstituted tetrazine. The information presented is supported by experimental data to aid in the selection of the most appropriate linker for specific research applications.

The stability of a linker in a biological environment is a key determinant of its utility. A linker that degrades prematurely can lead to off-target effects and a loss of signal, compromising the integrity of the experiment. This comparison focuses on the chemical stability of methyltetrazine versus unsubstituted tetrazine, highlighting the impact of the methyl substituent on the tetrazine ring's resilience.

Executive Summary

Experimental evidence consistently demonstrates that methyl-substituted tetrazines exhibit significantly greater stability in aqueous and biological media compared to their unsubstituted counterparts. The electron-donating nature of the methyl group is credited with this enhanced stability. In contrast, unsubstituted tetrazines are more susceptible to degradation.

Data Presentation

The following tables summarize the quantitative data on the stability of methyltetrazine and unsubstituted tetrazine linkers from various studies.

Table 1: Comparative Stability in Biological Media

CompoundMediumIncubation Time (hours)Temperature (°C)% RemainingReference
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS1237> 92%[1][2]
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS4837~63%[1][2]
Unsubstituted tetrazine (H-Tz)DMEM + 10% FBS4837< 13%[1]

Table 2: General Stability Observations

Linker TypeGeneral Stability CharacteristicsSupporting Observations
Methyltetrazine More resistant to decomposition in biologically relevant media. Electron-donating alkyl groups enhance stability.Consistently shows higher percentage remaining in stability assays compared to unsubstituted tetrazine.
Unsubstituted Tetrazine Lower stability in aqueous and biological media. More susceptible to degradation.Significantly lower percentage remaining in stability assays, especially over longer incubation periods.

Experimental Protocols

The following is a representative protocol for assessing the stability of tetrazine linkers in biological media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This protocol is a composite based on methodologies described in the cited literature.

Objective: To quantify the degradation of methyltetrazine and unsubstituted tetrazine linkers in a simulated biological fluid over time.

Materials:

  • Methyltetrazine and unsubstituted tetrazine linker stock solutions (e.g., 10 mM in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • HPLC or UHPLC system coupled to a mass spectrometer

  • C18 reverse-phase HPLC column

  • Thermostatted incubator

Procedure:

  • Sample Preparation:

    • Prepare a working solution of each tetrazine linker at a final concentration of 50 µM in pre-warmed (37°C) DMEM with 10% FBS.

    • Vortex the solutions gently to ensure homogeneity.

    • Immediately take a time point zero (T=0) sample by transferring an aliquot (e.g., 100 µL) to a new microcentrifuge tube.

    • Incubate the remaining solutions at 37°C.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 1, 4, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each incubating solution.

  • Sample Quenching and Protein Precipitation:

    • To each collected aliquot, add 200 µL of cold acetonitrile to precipitate proteins and quench any further degradation.

    • Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC-MS Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Inject a standard volume (e.g., 5-10 µL) onto the C18 column.

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the compound, and then re-equilibrate the column. For example:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-15 min: 95% to 5% B

      • 15-20 min: 5% B

    • Flow Rate: 0.3-0.5 mL/min

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and monitor the parent ion masses of the respective tetrazine linkers.

  • Data Analysis:

    • Integrate the peak area of the tetrazine linker at each time point.

    • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of the linker remaining.

    • Plot the percentage of remaining linker versus time to visualize the degradation kinetics.

Mandatory Visualization

Chemical Structures of Tetrazine Linkers cluster_0 Unsubstituted Tetrazine cluster_1 Methyltetrazine Unsubstituted Unsubstituted_label Unsubstituted Tetrazine (H-Tetrazine) Methyl Methyl_label Methyltetrazine (Me-Tz)

Caption: Chemical structures of unsubstituted and methyltetrazine.

G Workflow for Tetrazine Stability Assay A Prepare Tetrazine Solutions in Biological Media B Incubate at 37°C A->B C Collect Aliquots at Time Points (0, 1, 4, 12, 24, 48h) B->C D Quench with Acetonitrile & Precipitate Proteins C->D E Centrifuge and Collect Supernatant D->E F Analyze by LC-MS E->F G Quantify Remaining Tetrazine F->G

Caption: General experimental workflow for assessing tetrazine stability.

References

Safety Operating Guide

Proper Disposal of Me-Tet-PEG4-NHBoc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Me-Tet-PEG4-NHBoc as a hazardous chemical waste. Due to its chemical properties, including the presence of a tetrazine ring and a Boc-protected amine, specific handling and disposal procedures are required to ensure laboratory safety and environmental compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary.

This guide provides essential information for the safe disposal of this compound, a compound commonly used as an ADC linker in drug development. The following procedures are based on general laboratory safety protocols for chemical waste and information on similar chemical structures.

Pre-Disposal and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react and create hazardous situations.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date the waste was first added to the container and the primary hazards associated with the compound (e.g., "Irritant").

  • Waste Collection:

    • Carefully transfer any unused or residual this compound into the designated hazardous waste container.

    • For solutions containing this compound, collect them in a designated liquid waste container, also clearly labeled as described above.

    • Contaminated materials, such as pipette tips, weighing paper, and gloves, should be placed in a separate, labeled solid waste container.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment bin to prevent spills from spreading.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Final Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal by a licensed hazardous waste contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash. While polyethylene glycol (PEG) itself is biodegradable, the overall compound's properties necessitate professional disposal.

Quantitative Data Summary

ParameterGuidelineSource/Rationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to the presence of a reactive tetrazine ring and lack of specific disposal data.
Container Type High-Density Polyethylene (HDPE) or other compatible materialGeneral best practice for chemical waste containment.
Labeling Requirements "Hazardous Waste," Chemical Name, Date, Hazard Statement ("Irritant")Standard requirement for hazardous waste identification.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentStandard laboratory safety protocol for hazardous waste.
Disposal Method Licensed Hazardous Waste ContractorEnsures compliance with local, regional, and national regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE consult_ehs->ppe segregate Segregate Waste in Labeled Container ppe->segregate label_container Label Container: 'Hazardous Waste' 'this compound' Date, Hazards segregate->label_container collect_waste Collect Solid and Liquid Waste Separately label_container->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals are responsible for ensuring their disposal practices comply with all applicable institutional, local, regional, and national regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.